2-Amino-3,5-difluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLFMTZUPSBCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382525 | |
| Record name | 2-Amino-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732306-31-9 | |
| Record name | 2-Amino-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 732306-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis and Reactivity of 2-Amino-3,5-difluoropyridine: A Comprehensive Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and chemical reactivity of 2-Amino-3,5-difluoropyridine, a critical building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles like this compound highly valuable scaffolds.[1] This document details established synthetic methodologies, from classical approaches to more recent, scalable processes. Furthermore, it delves into the nuanced reactivity of this molecule, governed by the interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine substituents. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven protocols.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its role in establishing crucial interactions with biological targets.[1] The deliberate introduction of fluorine atoms into this privileged heterocyclic system can dramatically modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can lead to enhanced thermal and metabolic stability, alter the basicity of the pyridine nitrogen, and improve membrane permeability.[1] It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of this element in drug design.[1]
This compound has emerged as a particularly versatile intermediate.[2] Its unique electronic profile, featuring an electron-donating amino group and two electron-withdrawing fluorine atoms, opens avenues for selective functionalization, making it a cornerstone for the synthesis of complex pharmaceutical agents.[1][2] This guide will elucidate the primary synthetic routes to this valuable compound and explore its rich and strategic chemical reactivity.
Synthetic Pathways to this compound
Several synthetic strategies have been developed to access this compound, each with its own advantages and considerations for scalability. The most prevalent methods originate from highly fluorinated pyridine precursors or involve the construction of the substituted ring system through a multi-step sequence.
Nucleophilic Aromatic Substitution of Polyfluoropyridines
A common and direct approach to this compound involves the selective nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridine rings. The inherent electron deficiency of the pyridine ring, amplified by the presence of multiple fluorine atoms, facilitates attack by nucleophiles, primarily at the 2- and 4-positions.[1][3]
2.1.1. Amination via Hydrazine Intermediate
A widely employed and reliable method proceeds through a two-step sequence involving a hydrazine intermediate. This pathway offers mild reaction conditions compared to direct amination with ammonia, which often requires high temperatures and pressures.[2]
The general workflow is as follows:
Sources
An In-Depth Technical Guide to 2-Amino-3,5-difluoropyridine: Properties, Synthesis, and Applications
This guide offers a comprehensive technical overview of 2-Amino-3,5-difluoropyridine, a pivotal building block in contemporary medicinal and agrochemical research. We will delve into its fundamental physical and chemical properties, explore its synthesis, and discuss its applications, providing researchers, scientists, and drug development professionals with a robust resource for their work.
Introduction: The Significance of Fluorinated Pyridines
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine scaffolds are prevalent in a vast array of biologically active compounds, and their fluorination offers a powerful tool for modulating pharmacokinetic and pharmacodynamic profiles.[1] this compound, in particular, stands out due to its unique combination of an amino group and two fluorine substituents on the pyridine ring, which enhances both its stability and reactivity for further chemical modifications.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 732306-31-9 | [3][4] |
| Molecular Formula | C₅H₄F₂N₂ | [2][3][4] |
| Molecular Weight | 130.10 g/mol | [4] |
| Appearance | Colorless to white solid | [2][3] |
| Melting Point | 52-57 °C | [5] |
| Boiling Point | 155.8 ± 35.0 °C (Predicted) | [5][6] |
| Solubility | Soluble in most organic solvents; low water solubility. | [3][7] |
| pKa | 1.67 ± 0.49 (Predicted) | [6] |
| Flash Point | 81 °C | [5][6] |
| InChI Key | JVLFMTZUPSBCNJ-UHFFFAOYSA-N | [1][2][6] |
Synthesis of this compound
The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, primarily leveraging the reactivity of polyfluorinated pyridine precursors.
Nucleophilic Aromatic Substitution (SNAr) on Polyfluoropyridines
A prevalent method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) on highly fluorinated pyridine rings, such as pentafluoropyridine.[1] The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen activates the pyridine nucleus towards nucleophilic attack.[1]
A common two-step approach involves:
-
Hydrazination: Reaction of a trifluoropyridine derivative with hydrazine monohydrate to form a hydrazinodifluoropyridine intermediate.[1][8]
-
Reduction: The intermediate is then reduced to yield this compound.[1][8] This reduction can be achieved using hydrogen gas with a Raney nickel catalyst.[8][9] This method is often preferred as it avoids the harsh conditions of direct amination with aqueous ammonia, which typically requires high temperatures and pressures.[1]
Another pathway involves the regioselective mono-dehalogenation of pentafluoropyridine to 2,3,5,6-tetrafluoropyridine, followed by sequential reactions with hydrazine and subsequent reduction.[9]
Caption: Synthetic pathway from pentafluoropyridine.
Hofmann Rearrangement
A more recent and scalable approach involves the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide.[10] This method is advantageous for large-scale production as it avoids the use of highly reactive and sensitive compounds.[10]
Ammonolysis of Dihalogenated Pyridines
An alternative route starts with dihalogenated pyridines, such as 2,3-difluoro-5-chloropyridine.[1] The process involves ammonolysis to introduce the amino group, followed by a reduction step to replace the chlorine atom with hydrogen, yielding the final product.[1]
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring in this compound is electron-deficient due to the electronegative nitrogen and fluorine atoms, making it susceptible to nucleophilic attack.[1] The fluorine atoms at positions 3 and 5 significantly activate the ring for SNAr reactions.[2] A wide array of nucleophiles, including alcohols, phenols, primary and secondary amines, and thiols, can readily react with this compound under relatively mild conditions.[2]
Directing Effects in Electrophilic Aromatic Substitution
The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. However, the strong deactivating effect of the fluorine atoms and the pyridine nitrogen generally makes electrophilic substitution challenging. The directing effects of both the amino group and the fluorine atoms must be considered for any potential electrophilic functionalization.[1]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the amino (-NH₂) group, the pyridine ring, and the carbon-fluorine (C-F) bonds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the adjacent fluorine and amino groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (130.10 g/mol ).
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several areas of chemical research.
Medicinal Chemistry
This compound serves as a key building block for the synthesis of novel pharmaceutical agents.[2][9] The presence of the amino and difluoro groups provides strategic points for further functionalization to create more complex molecules with potential therapeutic activity.[2] It has been investigated for its potential as a pharmaceutical intermediate or active ingredient.[2] For instance, it has been shown to be an inhibitor of the hepatitis C virus and has been used in pharmaceutical preparations for infectious diseases.[11]
Agrochemicals
Similar to its role in medicinal chemistry, this compound is utilized in the development of new agricultural chemicals due to its reactive properties.[2] The incorporation of fluorinated pyridine moieties can lead to herbicides and pesticides with improved efficacy and environmental profiles.
Caption: Key application areas of this compound.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as harmful if swallowed, in contact with skin, and if inhaled.[7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[5][7]
-
Handling: Use in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6]
Conclusion
This compound is a valuable and versatile heterocyclic compound with a unique combination of functional groups that make it an important intermediate in the synthesis of a wide range of biologically active molecules. Its well-defined physicochemical properties and reactivity profile, coupled with established synthetic routes, ensure its continued importance in the fields of drug discovery and agrochemical development. Researchers and scientists are encouraged to consider the strategic incorporation of this building block in their synthetic endeavors to access novel and potentially impactful chemical entities.
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2-Amino-3,5-difluoropyridine: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Pyridines
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] Pyridine scaffolds are also of immense importance, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1] The convergence of these two privileged structural motifs in 2-Amino-3,5-difluoropyridine creates a powerful and versatile building block for the synthesis of novel and complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound in organic synthesis, with a focus on practical, field-proven insights for its effective utilization.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₂N₂ | [2] |
| Molecular Weight | 130.10 g/mol | [2] |
| CAS Number | 732306-31-9 | [2] |
| Melting Point | 52-57 °C | |
| Appearance | Solid | |
| ¹H NMR (CDCl₃) | δ ~7.81 (d, J=2.4 Hz, 1H), 7.07-7.14 (m, 1H), ~4.52 (br s, 2H) | [1] |
Spectroscopic Insights: The ¹H NMR spectrum provides key information for reaction monitoring. The distinct signals for the aromatic protons and the broad singlet for the amino protons can be used to track the consumption of the starting material and the formation of products. For more detailed structural elucidation, ¹⁹F NMR spectroscopy is a powerful tool, as the chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[3][4]
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the choice of method often depending on the scale of the synthesis and the availability of starting materials.
Route 1: From Polyfluorinated Pyridines
A common and efficient method starts from highly fluorinated pyridines, such as pentafluoropyridine. The strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen facilitates nucleophilic aromatic substitution (SNAr).[1]
PFP [label="Pentafluoropyridine"]; Intermediate [label="Hydrazino-tetrafluoropyridine"]; Product [label="this compound"];
PFP -> Intermediate [label="1. Hydrazine monohydrate\n2. Regioselective reduction"]; Intermediate -> Product [label="Reduction (e.g., Raney Ni, H₂)"]; }
Caption: Synthesis of this compound from pentafluoropyridine.Experimental Protocol (Illustrative):
-
Hydrazination: To a solution of pentafluoropyridine in a suitable solvent (e.g., ethanol), add hydrazine monohydrate dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude hydrazino intermediate in a suitable solvent (e.g., methanol) and add a catalytic amount of Raney nickel.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: From Halogenated Pyridine Precursors
An alternative approach involves the use of readily available chlorinated pyridine derivatives, followed by halogen exchange and amination steps.[5]
TCP [label="2,3,5-Trichloropyridine"]; DFPCN [label="3,5-Difluoro-2-pyridinecarbonitrile"]; DFPCA [label="3,5-Difluoro-2-pyridinecarboxamide"]; Product [label="this compound"];
TCP -> DFPCN [label="Halogen Exchange (e.g., KF, phase-transfer catalyst)"]; DFPCN -> DFPCA [label="Hydrolysis"]; DFPCA -> Product [label="Hofmann Rearrangement"]; }
Caption: Synthesis of this compound via a multi-step sequence from 2,3,5-trichloropyridine.This route is particularly amenable to large-scale synthesis as it avoids the use of highly reactive and potentially hazardous reagents.[5]
Key Reactions and Applications in Organic Synthesis
The unique electronic properties of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms, make it a versatile substrate for a variety of important transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the two fluorine atoms, renders it susceptible to nucleophilic attack.[1][6] The fluorine atoms, particularly at the 5-position, can act as leaving groups in SNAr reactions.
Starting_Material [label="this compound"]; Product [label="5-Substituted-2-amino-3-fluoropyridine"]; Nucleophile [label="Nucleophile (e.g., RO⁻, R₂N⁻, RS⁻)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Starting_Material -> Product; Nucleophile -> Starting_Material [label="SNAr"]; }
Caption: General scheme for the SNAr reaction of this compound.Experimental Protocol: O-Arylation (Illustrative)
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the desired alcohol or phenol (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Base Addition: Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C to generate the alkoxide or phenoxide in situ.
-
Substrate Addition: Once the hydrogen evolution ceases, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] While the fluorine atoms in this compound can be displaced under certain conditions, the amino group itself can also participate in N-arylation or N-alkylation reactions, though this is less common for this specific substrate. A more frequent application involves the modification of a related halogenated precursor before the final amination step to yield a derivative of this compound. For the purpose of this guide, we will illustrate the coupling of an amine with a bromo-substituted difluoropyridine, a common strategy in multi-step syntheses.
Starting_Material [label="2-Bromo-3,5-difluoropyridine"]; Amine [label="Primary or Secondary Amine (R¹R²NH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-Aryl/Alkyl-3,5-difluoropyridin-2-amine"];
Starting_Material -> Product; Amine -> Starting_Material [label="Pd catalyst, Ligand, Base"]; }
Caption: Buchwald-Hartwig amination for the synthesis of N-substituted 3,5-difluoropyridin-2-amines.Experimental Protocol (General):
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl or heteroaryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds.[9][10] While the C-F bonds of this compound are generally less reactive in Suzuki couplings compared to C-Cl, C-Br, or C-I bonds, under specific conditions, direct C-F activation can be achieved. However, a more common strategy involves the use of a bromo or iodo-substituted analog of this compound as the coupling partner.
Starting_Material [label="2-Amino-5-bromo-3-fluoropyridine"]; Boronic_Acid [label="Aryl/Heteroaryl Boronic Acid (R-B(OH)₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Amino-5-aryl/heteroaryl-3-fluoropyridine"];
Starting_Material -> Product; Boronic_Acid -> Starting_Material [label="Pd catalyst, Base"]; }
Caption: Suzuki-Miyaura coupling for the synthesis of 5-aryl-2-amino-3-fluoropyridines.Experimental Protocol (General):
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-10 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Application in the Synthesis of Bioactive Molecules
The utility of this compound as a building block is exemplified by its incorporation into a variety of biologically active molecules, including kinase inhibitors, antivirals, and agrochemicals.[11][12][13] The difluorinated pyridine core often imparts desirable pharmacokinetic properties and can engage in specific interactions with biological targets.
For instance, derivatives of 2-aminopyridine have shown promise as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The strategic placement of the fluorine atoms can enhance binding affinity and selectivity.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features, stemming from the synergistic effects of the amino group and the fluorine substituents, provide access to a diverse range of complex and biologically relevant molecules. A thorough understanding of its synthesis, properties, and reactivity in key transformations such as SNAr, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling is essential for its effective application in research, drug discovery, and process development. The protocols and insights provided in this guide serve as a practical resource for scientists and researchers seeking to leverage the synthetic potential of this powerful fluorinated pyridine derivative.
References
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- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
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- MacMillan, D. S., Murray, P. R. D., & Scola, P. M. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
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- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075.
- ResearchGate. (n.d.). Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold.
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An In-depth Technical Guide to 2-Amino-3,5-difluoropyridine (CAS 732306-31-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and biological properties of molecules. The strategic placement of fluorine atoms can modulate basicity, enhance metabolic stability, and improve membrane permeability, thereby optimizing pharmacokinetic and pharmacodynamic profiles. 2-Amino-3,5-difluoropyridine, with the CAS number 732306-31-9, is a prime exemplar of such a strategically fluorinated building block. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
This compound is a colorless solid at room temperature. The presence of two electron-withdrawing fluorine atoms significantly reduces the basicity of the pyridine ring and the amino group, a key feature influencing its reactivity and biological interactions.[1]
| Property | Value | Source |
| CAS Number | 732306-31-9 | [2] |
| IUPAC Name | 3,5-difluoropyridin-2-amine | [1] |
| Synonyms | This compound, 3,5-Difluoro-2-pyridinamine | [3] |
| Molecular Formula | C₅H₄F₂N₂ | [2] |
| Molecular Weight | 130.10 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 52-57 °C | [3] |
| Boiling Point | 155.8±35.0 °C (Predicted) | [4] |
| pKa | 1.67±0.49 (Predicted) | [1] |
| InChI Key | JVLFMTZUPSBCNJ-UHFFFAOYSA-N | [3] |
| SMILES | Nc1ncc(F)cc1F | [3] |
Spectroscopic Data:
While comprehensive experimental spectral data is not widely published, the following has been reported or can be predicted based on its structure:
-
¹H NMR Spectroscopy: Characteristic signals for the amino protons and aromatic protons are expected, with the chemical shifts influenced by the electron-withdrawing fluorine atoms.[1]
-
¹³C NMR Spectroscopy: The carbon atoms directly bonded to fluorine are anticipated to exhibit large C-F coupling constants and appear significantly downfield.[5]
-
Infrared Spectroscopy: Sharp bands corresponding to N-H stretching vibrations of the primary amino group are expected, with their frequencies shifted due to the electronic effects of the fluorine atoms.[1]
Applications in Drug Discovery and Development
The unique electronic properties of this compound make it a valuable synthon in the design of novel therapeutic agents.
A Key Building Block for Fluoroquinolone Antibiotics
Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6][7] The incorporation of the 2-amino-3,5-difluoropyridinyl moiety into the fluoroquinolone scaffold has been a successful strategy to enhance antibacterial potency and overcome resistance mechanisms.[8]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The bactericidal activity of fluoroquinolones stems from their ability to stabilize the complex formed between DNA gyrase and DNA. This stabilization traps the enzyme in a state where it has introduced a double-strand break in the DNA, but is prevented from re-ligating it. The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome and ultimately cell death.[9][10]
Caption: Fluoroquinolone mechanism of action on bacterial DNA gyrase.
Potential as a Scaffold for Hepatitis C Virus (HCV) Inhibitors
While direct evidence for the anti-HCV activity of this compound itself is limited, its structural motifs are present in compounds investigated as inhibitors of HCV replication.[11] The primary targets for many direct-acting antiviral agents against HCV are the viral non-structural proteins, such as the NS3/4A protease, which are essential for the viral life cycle.[12][13] The development of novel small molecule inhibitors is a key strategy in the ongoing effort to combat HCV infection. The unique properties of fluorinated pyridines make them attractive scaffolds for the design of such inhibitors.
Synthesis and Purification
The synthesis of this compound typically involves the manipulation of highly fluorinated pyridine precursors.
Synthetic Workflow
A common synthetic strategy involves the nucleophilic aromatic substitution of a polyfluorinated pyridine, followed by reduction.
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An In-depth Technical Guide to the Structure and Spectroscopic Analysis of 2-Amino-3,5-difluoropyridine
Executive Summary: This guide provides a detailed examination of 2-Amino-3,5-difluoropyridine, a pivotal building block in medicinal and materials chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural characteristics and offers a comprehensive walkthrough of its spectroscopic analysis. By integrating theoretical principles with practical, field-proven insights, this whitepaper serves as an essential resource for the characterization and utilization of this versatile fluorinated pyridine derivative.
Introduction
The Ascendancy of Fluorinated Pyridines in Medicinal Chemistry
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability (lipophilicity), and binding affinity to biological targets. It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its impact. Pyridine derivatives, in particular, are prevalent core structures in numerous FDA-approved drugs, valued for their versatile biological activities, which include anticancer, antiviral, and anti-inflammatory properties.
This compound: A Versatile Synthetic Intermediate
Within this important class of compounds, this compound has emerged as a critical intermediate. Its structure, featuring a nucleophilic amino group and two electron-withdrawing fluorine atoms on an electron-deficient pyridine ring, provides a unique combination of reactive sites for synthetic transformations. This arrangement allows for selective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions, making it an invaluable precursor for complex molecular architectures in pharmaceuticals and agrochemicals.[1] Research has highlighted its utility in the synthesis of potential inhibitors for enzymes such as the hepatitis C virus.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 732306-31-9 | [1][2][3][4] |
| Molecular Formula | C₅H₄F₂N₂ | [2][3][4] |
| Molecular Weight | 130.10 g/mol | [2][3] |
| Appearance | Colorless to light yellow/pale brown crystalline solid | [2] |
| Melting Point | 52-57 °C | [3] |
| Boiling Point | 155.8 °C (Predicted) | [2] |
| Density | 1.393 g/cm³ (Predicted) | [1] |
| IUPAC Name | 3,5-difluoropyridin-2-amine | [2] |
Molecular Structure and Electronic Effects
Chemical Structure
The structural arrangement of this compound is foundational to its reactivity and spectroscopic signature. The pyridine ring is substituted at the C2, C3, and C5 positions.
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An In-depth Technical Guide to the Reactivity and Selectivity of 2-Amino-3,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast landscape of fluorinated heterocycles, 2-Amino-3,5-difluoropyridine has emerged as a versatile and highly valuable building block. Its strategic placement of amino and fluoro substituents creates a unique electronic environment, offering a rich platform for selective chemical modifications. This guide, intended for researchers and professionals in drug development, provides a comprehensive exploration of the reactivity and selectivity of this important scaffold. We will delve into the underlying principles that govern its chemical behavior and provide practical insights into its application in synthesis.
The Electronic Landscape of this compound: A Duality of Reactivity
The chemical persona of this compound is defined by the interplay between the electron-donating amino group at the C2 position and the two strongly electron-withdrawing fluorine atoms at the C3 and C5 positions. This arrangement renders the pyridine ring electron-deficient, a key determinant of its reactivity.
The lone pair of electrons on the amino group pushes electron density into the ring, which would typically activate it towards electrophilic attack. However, the powerful inductive and resonance effects of the two fluorine atoms overwhelmingly withdraw electron density, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr) .[1][2] This electron-deficient nature also significantly reduces the basicity of the pyridine nitrogen. The predicted pKa of this compound is approximately 1.67, a stark contrast to pyridine's pKa of 5.25, highlighting the profound impact of fluorine substitution.[3]
This duality—an electron-donating group on a highly electron-deficient ring—is the key to its synthetic utility, allowing for a range of selective transformations that will be explored in the subsequent sections.
Synthesis of this compound: Strategic Pathways to a Key Intermediate
Several synthetic routes to this compound have been developed, each with its own advantages and considerations for scalability and safety.
From Polyfluorinated Pyridines: A Nucleophilic Substitution Approach
A common and well-established method starts from the highly reactive pentafluoropyridine. The strong electron-withdrawing nature of the fluorine atoms facilitates nucleophilic aromatic substitution, primarily at the 2- and 4-positions.[1][2] A two-step process involving a hydrazine intermediate is often favored over direct amination with ammonia, which can require harsh conditions.[1][2]
-
Hydrazination: A trifluoropyridine derivative is reacted with hydrazine monohydrate to yield a hydrazinodifluoropyridine intermediate.[1][2]
-
Reduction: The hydrazino group is then reduced to the primary amine using a catalyst such as Raney Nickel under a hydrogen atmosphere.[1][2] This method is advantageous due to its milder conditions and often results in higher purity products.[1][2]
From Polychlorinated Pyridines: A Halogen Exchange and Rearrangement Strategy
An alternative, scalable approach begins with the more readily available 2,3,5-trichloropyridine. This multi-step synthesis involves a sequence of halogen exchange (Halex) reactions and a Hofmann rearrangement.[4]
Experimental Protocol: Synthesis via Hofmann Rearrangement
-
Step 1: Fluorination and Cyanation of 2,3,5-Trichloropyridine. 2,3,5-trichloropyridine is converted to 3,5-difluoro-2-pyridinecarbonitrile through a series of nucleophilic aromatic fluorination and cyanation reactions.[4]
-
Step 2: Hydrolysis to 3,5-difluoro-2-pyridinecarboxamide. The nitrile is hydrolyzed to the corresponding amide. For example, 3,5-difluoropicolinamide (16.05 g) can be stirred in aqueous hydrochloric acid (37% wt., 35.3 mL) at 50°C for 4 hours, followed by stirring at ambient temperature for 16 hours to yield 3,5-difluoro-2-pyridinecarboxamide.[4]
-
Step 3: Hofmann Rearrangement. The amide (74 g) is treated with aqueous sodium hypochlorite (10% wt., 272 mL) and sodium hydroxide (35.2 g) in water (740 mL). The mixture is stirred at ambient temperature for 17 hours, then heated to 65°C for 4 hours to afford this compound.[4]
This route is particularly attractive for large-scale production as it avoids the use of highly reactive and sensitive reagents.
Diagram: Synthesis of this compound via Hofmann Rearrangement
Caption: Synthetic pathway from 2,3,5-trichloropyridine.
Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Manifold
The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic attack, with the fluorine atoms serving as excellent leaving groups. The general mechanism proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
Regioselectivity in SNAr Reactions
A key question in the SNAr chemistry of this compound is the regioselectivity: which of the two fluorine atoms, at C3 or C5, is preferentially displaced? The outcome is a delicate balance of electronic and steric factors.
-
Electronic Effects: The amino group at C2 is a strong ortho-, para-director for electrophilic aromatic substitution, but its influence on nucleophilic substitution is more complex. It can potentially stabilize an adjacent negative charge through resonance. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack.
-
Steric Effects: The amino group at C2 can sterically hinder the approach of a nucleophile to the adjacent C3 position.
While specific comparative studies on the regioselectivity of SNAr on this compound are not extensively detailed in the readily available literature, general principles of SNAr on polyfluorinated pyridines suggest that the position of attack is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in perfluoro-(4-phenylpyridine), reaction with sodium methoxide primarily occurs at the 2-position, while reaction with aqueous ammonia also shows substitution at the 2-position.[5]
Diagram: General Mechanism of SNAr on this compound
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The Ascendancy of 2-Amino-3,5-difluoropyridine Derivatives in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Fluorine Factor in Pyridine Scaffolds
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can dramatically alter a molecule's physicochemical and biological profile.[1] In the realm of drug development, this translates to enhanced metabolic stability, improved membrane permeability (lipophilicity), and modulated basicity of nearby functional groups, often leading to superior binding affinity for biological targets and improved pharmacokinetic profiles.[1][2] It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom.[1]
Within this landscape, pyridine and its derivatives stand out as privileged structures, forming the core of numerous FDA-approved drugs with a broad spectrum of therapeutic applications.[1] The fusion of these two powerful concepts—the versatile pyridine ring and the transformative effects of fluorine—has given rise to a critical class of building blocks. Among these, 2-Amino-3,5-difluoropyridine has emerged as a particularly valuable synthon, a versatile starting point for the synthesis of complex molecules destined for pharmaceutical, agrochemical, and materials science applications.[3] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound derivatives, offering field-proven insights for professionals in chemical research and drug development.
Part 1: Strategic Synthesis of the this compound Core
The synthesis of the this compound scaffold is challenging due to the limited methods for introducing fluorine onto a pyridine ring.[4][5] However, several robust strategies have been developed, each with distinct advantages depending on the desired scale and available precursors.
Nucleophilic Aromatic Substitution (SNAr) from Polyfluorinated Pyridines
The most established routes begin with highly reactive, electron-deficient polyfluorinated pyridines, such as pentafluoropyridine. The strong electron-withdrawing effect of the fluorine atoms and the ring nitrogen makes the C2 and C4 positions highly susceptible to nucleophilic attack.[1]
A prevalent and effective method involves a two-step sequence:
-
Hydrazination: A precursor like 3-substituted-2,5,6-trifluoropyridine is reacted with hydrazine monohydrate. The hydrazine selectively displaces a fluorine atom, typically at the 2-position, to form a stable 2-hydrazino intermediate.[1][3][6]
-
Reduction: The resulting hydrazino group is then reduced to the primary amine. This transformation is commonly achieved via catalytic hydrogenation using Raney nickel under a hydrogen atmosphere.[1][3][6] This method is advantageous as it proceeds under mild conditions and avoids the high pressures and temperatures often required for direct amination with ammonia.[1][6]
Experimental Protocol: Hydrazine-Mediated Synthesis
-
Step 1: Preparation of 2-Hydrazino-3,5-difluoropyridine
-
To a solution of 2,3,5-trifluoropyridine in n-propanol, add hydrazine monohydrate (3 to 15 equivalents).
-
Heat the mixture at a temperature between 50°C and 150°C and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield 2-hydrazino-3,5-difluoropyridine.
-
-
Step 2: Reduction to this compound
-
In a hydrogenation reactor, charge the 2-hydrazino-3,5-difluoropyridine intermediate, a suitable solvent such as methanol, and a Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Maintain the reaction at room temperature (15-25°C) for 10 to 24 hours, monitoring for the completion of the reaction.[6]
-
Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound, often in high purity (>98%).[6]
-
Industrial Scale Synthesis via Hofmann Rearrangement
For large-scale production, a recently developed process offers a safer and more scalable alternative that avoids highly reactive or toxic intermediates.[4][5] This method utilizes a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.
The key steps are:
-
Multi-step conversion of 2,3,5-trichloropyridine to 3,5-difluoro-2-pyridinecarbonitrile.
-
Hydrolysis of the nitrile to the corresponding carboxamide (3,5-difluoro-2-pyridinecarboxamide).
-
Hofmann Rearrangement of the carboxamide in the presence of a hypohalite source (e.g., sodium hypobromite) and a strong base to yield this compound.[4]
This pathway is particularly amenable to industrial settings as it relies on more stable and manageable reagents.[4]
Caption: Industrial synthesis via Hofmann Rearrangement.
Modern Catalytic Approaches
The field is continually evolving with the development of advanced catalytic methods. For instance, Rh(III)-catalyzed C-H functionalization has been demonstrated for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[7][8] While not a direct route to the title compound, these methods showcase the power of modern catalysis in constructing complex fluorinated pyridine rings and offer future avenues for derivative synthesis.[7] Another approach involves direct C-H fluorination using reagents like Silver(II) fluoride (AgF₂), which can selectively convert C-H bonds adjacent to the nitrogen in pyridines to C-F bonds.[9]
| Synthetic Strategy | Starting Material | Key Reagents/Reaction | Advantages | Primary References |
| Hydrazine-Mediated Route | Polyfluorinated Pyridine | 1. Hydrazine Monohydrate2. Raney Ni, H₂ | High purity, mild conditions | [1][3][6] |
| Hofmann Rearrangement | 2,3,5-Trichloropyridine | 1. Hydrolysis2. Hypohalite, Base | Scalable, avoids toxic reagents | [4][5] |
| Direct Amination | Tetrafluoropyridine | Aqueous Ammonia | Fewer steps | Requires high temp/pressure, lower purity |
| C-H Functionalization | α-fluoro-α,β-unsaturated oximes | Rh(III) catalyst, alkynes | Builds complex derivatives directly | Not a direct route to the parent amine |
Part 2: Applications in Drug Discovery and Beyond
The true value of this compound lies in its role as a versatile building block for creating a diverse range of functional molecules.[3]
Medicinal Chemistry and Pharmaceutical Agents
This scaffold is a cornerstone in the synthesis of novel pharmaceutical agents.[3][4][5] The combination of the nucleophilic amino group and the electron-deficient, fluorinated pyridine ring allows for a wide array of subsequent chemical modifications.
-
Enzyme Inhibitors: Derivatives have been investigated for their potential as enzyme inhibitors. For example, certain compounds based on this core have shown activity against the hepatitis C virus.[10]
-
Oncology: Fluorinated pyrimidines and pyridines are classes of compounds with significant applications in cancer treatment.[2][11] The this compound scaffold is used in the development of kinase inhibitors and other targeted cancer therapies. Sotorasib, an FDA-approved drug for non-small cell lung cancer, features a complex heterocyclic system built from a fluorinated nicotinic acid derivative, highlighting the importance of this structural motif.[12]
-
CNS Agents and Radiotracers: The fluoropyridine moiety is critical for developing agents that target the central nervous system. A prominent application is in Positron Emission Tomography (PET) imaging.[13] The synthesis of fluorine-18 labeled radiotracers allows for non-invasive imaging of biological processes.[13][14] Nifene, a selective nicotinic α4β2* receptor partial agonist used as a PET radiotracer, incorporates a fluoropyridine ring, demonstrating the utility of this core in diagnostic applications.[15]
Caption: Applications derived from the core scaffold.
Agrochemicals and Materials Science
Beyond pharmaceuticals, the reactive properties of this compound make it a useful intermediate in the development of advanced agrochemicals.[3] In materials science, the incorporation of fluorinated aromatic rings can impart desirable properties such as thermal stability and altered electronic characteristics, opening avenues for research into new functional materials.[3]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern synthetic chemist. Its synthesis, achievable through several robust and scalable methods, provides access to a scaffold primed for diversification. The unique electronic properties conferred by the dual fluorine substituents and the amino group make it an invaluable building block for creating high-value molecules. From life-saving pharmaceuticals and advanced diagnostic agents to the next generation of agrochemicals, the derivatives of this compound will undoubtedly continue to be at the forefront of chemical innovation.
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An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-difluoropyridine: Strategies, Mechanisms, and Practical Considerations
Introduction: The Significance of the 2-Amino-3,5-difluoropyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The this compound moiety is a privileged structural motif, sought after for its ability to modulate the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of the aminopyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. This guide provides an in-depth exploration of the primary synthetic routes to this valuable building block, offering researchers and process chemists a comprehensive understanding of the starting materials, reaction mechanisms, and practical considerations for its synthesis.
Section 1: The Workhorse Route: Nucleophilic Aromatic Substitution (SNAr) on Polyfluorinated Pyridines
The most established and versatile approach to this compound and its derivatives begins with highly activated, perfluorinated pyridine rings. The inherent electron deficiency of the pyridine ring, amplified by multiple fluorine substituents, renders it highly susceptible to nucleophilic attack, primarily at the 2-, 4-, and 6-positions.
Causality Behind the Experimental Choice
Pentafluoropyridine and its derivatives are ideal starting points due to the predictable regioselectivity of nucleophilic aromatic substitution (SNAr). The fluorine atoms act as excellent leaving groups, and the strong electron-withdrawing environment activates the ring for attack by nitrogen nucleophiles. This pathway offers a clear and logical progression to the target molecule.
Synthetic Strategy 1.1: Two-Step Amination via a Hydrazine Intermediate
This method is often preferred for its milder conditions and higher purity profile compared to direct amination with ammonia.[1][2] It involves an initial substitution with hydrazine, followed by reductive cleavage of the N-N bond.
Experimental Protocol:
-
Step 1: Hydrazination.
-
To a solution of a suitable trifluoropyridine derivative (e.g., 3-substituted-2,5,6-trifluoropyridine) in a polar aprotic solvent such as ethanol or acetonitrile, add hydrazine monohydrate (1.1 to 1.5 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to a controlled temperature, typically between 60–80°C, and monitored by TLC or LC-MS until the starting material is consumed.[1]
-
Upon completion, the reaction is cooled, and the intermediate, 2-hydrazino-3-substituted-5,6-difluoropyridine, is isolated by precipitation or extraction.
-
-
Step 2: Reduction.
-
The isolated hydrazino-intermediate is dissolved in a solvent like methanol or ethanol.
-
A Raney Nickel catalyst (typically 5-10 wt%) is added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
The flask is then purged with hydrogen gas, and the reaction proceeds under a hydrogen atmosphere (from a balloon or a hydrogenation reactor) at room temperature for 12-24 hours.[1][3]
-
Catalyst removal is achieved by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.[3]
-
Self-Validating System: The success of this protocol relies on the clear separation and characterization of the hydrazino intermediate before proceeding to the reduction step. The disappearance of the starting material in Step 1 and the formation of the final amine in Step 2, confirmed by spectroscopic methods (NMR, MS), validates the process. The avoidance of high-pressure ammonia is a key safety and purity advantage.[2]
Caption: Synthesis of this compound via a hydrazine intermediate.
Section 2: A Scalable Industrial Approach: The Hofmann Rearrangement Pathway
For large-scale production, factors like cost of starting materials, safety, and atom economy become paramount. A recently disclosed and highly efficient route starts from the more accessible 2,3,5-trichloropyridine and culminates in a Hofmann rearrangement.[4][5]
Causality Behind the Experimental Choice
This multi-step synthesis is strategically designed for industrial scale-up. It begins with a robust and inexpensive starting material (2,3,5-trichloropyridine) and proceeds through stable, crystalline intermediates. The key steps involve converting a nitrile to an amide, followed by a classic named reaction—the Hofmann rearrangement—which is well-understood and reliable for converting amides to primary amines with the loss of one carbon atom.[4] This avoids the use of highly energetic or difficult-to-handle reagents in the final amination step.
Experimental Protocol:
-
Step 1: Cyanation.
-
2,3,5-Trichloropyridine is reacted with a cyanating agent, such as zinc cyanide or copper(I) cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a high-boiling polar aprotic solvent like DMF or DMA. This selectively converts the chloro-group at the 2-position to a nitrile.
-
-
Step 2: Halogen Exchange (Fluorination).
-
The resulting 3,5-dichloro-2-pyridinecarbonitrile is subjected to a halogen exchange (Halex) reaction.[5] This is typically performed using an anhydrous fluoride source like spray-dried potassium fluoride (KF) in a high-boiling solvent such as sulfolane or DMSO at elevated temperatures (180-220°C).[5][6] This step replaces both chlorine atoms with fluorine to yield 3,5-difluoro-2-pyridinecarbonitrile.
-
-
Step 3: Hydrolysis.
-
The nitrile is then hydrolyzed to the corresponding primary amide, 3,5-difluoro-2-pyridinecarboxamide. This can be achieved under acidic (e.g., concentrated H₂SO₄) or basic (e.g., NaOH with H₂O₂) conditions.
-
-
Step 4: Hofmann Rearrangement.
Caption: Scalable synthesis via Hofmann rearrangement from 2,3,5-trichloropyridine.
Data Summary: Comparison of Synthetic Routes
| Starting Material | Key Transformation(s) | Typical Yield | Advantages | Disadvantages |
| Pentafluoropyridine | SNAr (via Hydrazine) | High | High purity, mild reduction step.[2] | Expensive starting material, use of hydrazine. |
| 2,3,5-Trichloropyridine | Halex, Hofmann Rearrangement | High | Inexpensive starting material, scalable.[4][5] | Multi-step, requires high temperatures for Halex. |
| 2-Aminopyridine derivatives | Electrophilic Fluorination | Good to High | Direct C-H functionalization.[7][8] | Requires specific substitution patterns for regioselectivity, expensive fluorinating agents.[9] |
Section 3: Direct Fluorination of Activated Pyridine Rings
A more modern and atom-economical approach involves the direct C-H fluorination of pre-functionalized pyridine rings. This strategy often employs electrophilic fluorinating agents.
Causality Behind the Experimental Choice
This route is attractive because it builds the desired functionality directly onto a simpler, pre-existing aminopyridine core, potentially reducing step count. The choice of an electrophilic fluorinating agent like Selectfluor is driven by its relative safety and ease of handling compared to elemental fluorine. The key scientific challenge and point of control is achieving the correct regioselectivity. The existing amino group at C2 strongly directs the electrophilic attack.[8][9]
Experimental Protocol:
-
Substrate Preparation: Start with a 2-aminopyridine that may already contain one fluorine atom or another directing group to guide the second fluorination.
-
Fluorination Reaction:
-
Dissolve the 2-aminopyridine substrate in a suitable solvent system. A biphasic system like chloroform and water has been shown to be effective, as it can improve the solubility of the substrate.[9]
-
Add the electrophilic fluorinating agent, typically Selectfluor (1-((chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), in portions at room temperature.[7][8]
-
The reaction is stirred under mild conditions (e.g., room temperature) for several hours to 24 hours.[9] Progress is monitored by ¹⁹F NMR or LC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated through standard workup and purification procedures, often involving column chromatography.
-
Trustworthiness and Validation: The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting pyridine.[7] For 2-aminopyridines, electrophilic attack generally favors the C5 position. Therefore, to synthesize the 3,5-difluoro derivative, one would ideally start with a 2-amino-3-fluoropyridine or a substrate where other positions are blocked. The reaction's outcome must be rigorously validated by 2D NMR spectroscopy to confirm the positions of fluorine incorporation.
Caption: Direct C-H fluorination using an electrophilic fluorinating agent.
Conclusion
The synthesis of this compound can be approached from several distinct strategic directions. The choice of the optimal route is dictated by the specific requirements of the research or manufacturing campaign, including scale, cost, available starting materials, and safety infrastructure.
-
The SNAr approach from polyfluorinated pyridines offers a reliable and well-documented path, particularly the two-step hydrazine method which ensures high purity.[1][2]
-
For industrial-scale synthesis, the Hofmann rearrangement pathway starting from 2,3,5-trichloropyridine presents a robust, economically viable, and scalable option.[4][5]
-
Direct electrophilic fluorination represents a more modern, step-economical strategy, though careful consideration of regioselectivity is critical to its successful implementation.[8][9]
This guide serves as a foundational resource for chemists to make informed decisions when embarking on the synthesis of this critical pharmaceutical building block.
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An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 2-Amino-3,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unique Chemical Landscape of a Fluorinated Pyridine
2-Amino-3,5-difluoropyridine is a versatile building block in modern medicinal chemistry and drug development.[1][2] The strategic incorporation of fluorine atoms onto the pyridine scaffold can significantly modulate the physicochemical and biological properties of a molecule, including metabolic stability and binding affinity.[1] However, the very electronic characteristics that make this compound a valuable synthetic intermediate also necessitate a nuanced understanding of its potential hazards. This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, moving beyond standard safety data sheet (SDS) recommendations to offer insights into the causality behind these procedures. Our aim is to empower researchers to work confidently and safely with this reactive compound.
Hazard Identification and Risk Assessment: A Multifaceted Profile
This compound presents a combination of hazards that require careful consideration. It is classified as harmful if swallowed, in contact with skin, or inhaled.[3][4] Furthermore, it is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3][4]
Toxicological Profile: Understanding the "Why"
The toxicity of this compound can be attributed to several factors inherent to its structure:
-
Aminopyridine Core: Aminopyridines as a class are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[5] Their mechanism of toxicity can involve the blockage of potassium (K+) channels, which can lead to neurological effects such as convulsions or seizures.[5]
-
Fluorine Substitution: The presence of fluorine atoms can alter the metabolic pathways of the compound. While the carbon-fluorine bond is strong, metabolic processes can sometimes liberate fluoride ions or lead to the formation of toxic metabolites.[6] For instance, the metabolism of some fluorine-containing drugs can produce harmful substances like fluoroacetic acid.[6]
-
Irritant Properties: The irritant effects on the skin, eyes, and respiratory system are likely due to the compound's chemical reactivity and its ability to interact with biological macromolecules.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₂N₂ | [3][7] |
| Molecular Weight | 130.10 g/mol | [7][8] |
| Appearance | Solid | [8] |
| Melting Point | 52-57 °C | [8] |
| Boiling Point | 155.8 ± 35.0 °C (Predicted) | [9] |
| Flash Point | 81 °C | [8] |
| pKa | 1.67 ± 0.49 (Predicted) | [9][10] |
The relatively low melting point indicates that this compound may be encountered as a solid or a low-melting solid in the laboratory. The flash point of 81°C suggests that while not highly flammable, it can be ignited.[8] The predicted pKa value highlights that the fluorine atoms significantly reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[10]
Safe Handling and Personal Protective Equipment (PPE): A Proactive Approach
Given its hazard profile, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated area.[11] A certified chemical fume hood is essential to minimize the risk of inhalation of dust or vapors.[12] An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[13]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is crucial to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[14] A face shield should be worn in situations where there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[14] Given that no specific glove breakthrough data for this compound is readily available, it is prudent to select gloves with broad chemical resistance, such as nitrile or butyl rubber, and to change them frequently. Always inspect gloves for any signs of degradation before use.
-
Lab Coat: A fully buttoned lab coat should be worn at all times.
-
Additional Protection: For larger quantities or when there is a significant risk of splashing, consider using an apron or a chemical-resistant suit.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[15]
Caption: PPE Donning and Doffing Workflow.
Hygiene Practices: Minimizing Cross-Contamination
-
Avoid eating, drinking, or smoking in areas where this compound is handled.[11]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11]
-
Contaminated clothing should be removed immediately and laundered before reuse.[11]
Chemical Reactivity and Incompatibility: A Researcher's Perspective
The synthetic utility of this compound is intrinsically linked to its reactivity. Understanding this reactivity is key to preventing hazardous situations in a research setting.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this characteristic is significantly amplified by the two strongly electron-withdrawing fluorine atoms.[1] This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]
-
Reaction with Nucleophiles: this compound is expected to react with a range of nucleophiles, including amines, thiols, and alcohols.[1][10] These reactions are often carried out in polar aprotic solvents like DMSO or DMF.[1]
-
Causality for Caution: This reactivity means that unintended reactions can occur if the compound comes into contact with strong nucleophiles under favorable conditions.
Incompatible Materials
Beyond the general reactivity, specific incompatibilities must be noted:
-
Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions.
-
Acids: As an aminopyridine, it will react with acids to form salts.[15] This can be an exothermic reaction.
-
Acid Chlorides and Anhydrides: These will readily react with the amino group in an acylation reaction, which can be vigorous.
-
Bases: While the pyridine nitrogen is weakly basic, the amino group's protons are acidic and can be deprotonated by strong bases.
Hazardous Decomposition
Upon thermal decomposition, this compound can release toxic and corrosive gases, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
The liberation of hydrogen fluoride is a significant concern due to its extreme corrosivity and toxicity.
Storage and Stability: Preserving Integrity and Ensuring Safety
Proper storage is essential to maintain the chemical integrity of this compound and to prevent hazardous situations.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16][17]
-
Keep away from incompatible materials, including strong oxidizing agents and acids.[15]
-
The storage area should be secured, and the compound should be stored locked up.[11]
-
While not explicitly stated for this compound, it is good practice to protect it from direct sunlight, as with many organic compounds.
Stability Considerations
This compound is generally stable under recommended storage conditions. However, prolonged exposure to air or moisture should be avoided to prevent potential degradation.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[15]
Accidental Release Measures
-
Small Spills:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials for proper disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may scatter the material.[14]
-
Specific Hazards: As mentioned, thermal decomposition can produce toxic and corrosive gases. Containers may explode when heated.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Waste Disposal: Environmental Responsibility
As a halogenated organic compound, this compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[18]
Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a dedicated, properly labeled, and sealed container for halogenated organic waste.[19]
-
Do not mix with other waste streams, particularly non-halogenated organic waste or aqueous waste.[19]
Disposal Protocol
The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[18] This ensures the complete destruction of the compound and its hazardous decomposition products.
Caption: Waste Disposal Decision Tree.
Conclusion: A Culture of Safety
This compound is a powerful tool in the arsenal of the modern drug discovery scientist. However, its utility is matched by its potential for harm if not handled with the respect and diligence it deserves. By understanding the chemical principles that underpin its reactivity and toxicity, researchers can implement robust safety protocols that protect themselves, their colleagues, and the environment. This guide serves as a foundation for building a strong culture of safety in the laboratory, where scientific advancement and well-being go hand in hand.
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The Strategic Deployment of 2-Amino-3,5-difluoropyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within the vast landscape of fluorinated heterocycles, 2-Amino-3,5-difluoropyridine has emerged as a particularly valuable building block. Its unique electronic profile, conferred by the interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine atoms, provides a versatile platform for the synthesis of complex and highly functionalized molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its strategic application in the construction of bioactive compounds, with a focus on kinase inhibitors. Detailed experimental protocols for its synthesis and key synthetic transformations are provided to enable its practical application in the laboratory.
Introduction: The Rise of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The introduction of fluorine atoms into this heterocyclic system can profoundly influence a molecule's properties in several ways beneficial for drug development:
-
Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.[2]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity.[3]
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.[2]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing their ionization state at physiological pH and affecting drug-receptor interactions.
This compound encapsulates these advantages, offering a synthetically accessible and versatile starting material for the exploration of new chemical space.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a building block is critical for its effective use. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄F₂N₂ | |
| Molecular Weight | 130.10 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 55-59 °C | |
| pKa (Predicted) | 1.67 ± 0.49 | |
| Boiling Point (Predicted) | 155.8 ± 35.0 °C | |
| Density (Predicted) | 1.393 ± 0.06 g/cm³ |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 6.44 (s, 2H, NH₂), 7.58-7.61 (d, 1H), 7.78-7.79 (d, 1H)[4]
-
¹³C NMR: (Predicted values, full experimental data not widely available)
-
IR (KBr, cm⁻¹): (Typical absorbances for N-H and C-F stretches)
Synthesis of this compound: A Practical Guide
Several synthetic routes to this compound have been reported, each with its own advantages and considerations for scale-up. A robust and increasingly utilized method involves the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide. This approach, starting from the readily available 2,3,5-trichloropyridine, avoids some of the more hazardous reagents of older methods.[3][5]
Synthetic Pathway Overview
The overall synthetic strategy is a multi-step process that builds the target molecule through a series of transformations.
Caption: Multi-step synthesis of this compound from 2,3,5-trichloropyridine.
Detailed Experimental Protocol: Hofmann Rearrangement Approach
This protocol provides a step-by-step method for the synthesis of this compound via the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide. The preceding steps to obtain the carboxamide from 2,3,5-trichloropyridine are also outlined.[3][5]
Step 1: Synthesis of 3,5-Difluoro-2-pyridinecarbonitrile from 2,3,5-Trichloropyridine
-
Fluorination and Cyanation: In a suitable reactor, a solution of 2,3,5-trichloropyridine in an appropriate solvent (e.g., sulfolane) is treated with a fluoride source (e.g., KF) at elevated temperature (e.g., 150-200 °C) to selectively replace the 2-chloro substituent with fluorine. Following this, a cyanide source (e.g., KCN) is introduced to displace the newly introduced fluorine at the 2-position, yielding 3,5-dichloro-2-pyridinecarbonitrile. A subsequent fluorination step under similar conditions replaces the remaining chloro groups to afford 3,5-difluoro-2-pyridinecarbonitrile.
Step 2: Hydrolysis to 3,5-Difluoro-2-pyridinecarboxamide
-
Acid Hydrolysis: The 3,5-difluoro-2-pyridinecarbonitrile is subjected to controlled hydrolysis using a strong acid (e.g., concentrated HCl) at a moderate temperature (e.g., 50 °C). The reaction is monitored until completion, and the resulting 3,5-difluoro-2-pyridinecarboxamide is isolated by neutralization and filtration.
Step 3: Hofmann Rearrangement to this compound
-
Reaction Setup: To a solution of sodium hydroxide in water, add aqueous sodium hypochlorite.
-
Addition of Amide: Add 3,5-difluoro-2-pyridinecarboxamide to the cooled basic hypochlorite solution.
-
Reaction: The mixture is stirred at ambient temperature for several hours, then gently heated (e.g., to 65 °C) to drive the rearrangement to completion.
-
Workup and Isolation: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to afford the final product with high purity.
Key Synthetic Applications in Medicinal Chemistry
This compound is a versatile building block, primarily utilized in cross-coupling reactions to construct more complex molecular architectures. Its amino group serves as a key handle for derivatization, while the pyridine ring can participate in various C-C and C-N bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the difluoropyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. However, the presence of the amino group can sometimes complicate these transformations through catalyst inhibition. Careful selection of ligands and reaction conditions is therefore crucial.
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. While a halogenated derivative of this compound would typically be used, the amino group itself can be transformed into a leaving group (e.g., via diazotization followed by halogenation) to enable coupling at that position. More commonly, another position on the pyridine ring is halogenated to serve as the electrophilic partner.
Caption: Generalized Suzuki-Miyaura coupling involving a this compound derivative.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the halogenated this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with water and an organic solvent, separate the layers, and extract the aqueous phase. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
The Buchwald-Hartwig amination is instrumental in forming C-N bonds, a common linkage in pharmaceuticals.[6] This reaction is particularly useful for coupling the 2-amino group of our title compound with aryl or heteroaryl halides, or for coupling a halogenated derivative with another amine.
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the aryl/heteroaryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Workup and Purification: After cooling, the reaction is quenched, and the product is extracted into an organic solvent. The organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Case Studies: this compound in Drug Candidates
The this compound scaffold is a key component in a number of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[7][8] The 2-aminopyridine moiety is a well-established "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The fluorine atoms provide additional benefits in terms of potency and pharmacokinetic properties.
While specific FDA-approved drugs containing the exact this compound fragment are not extensively documented in readily available public sources, the closely related 2,6-diamino-3,5-difluoropyridine is a known intermediate in the synthesis of Pexidartinib . Pexidartinib is a kinase inhibitor that targets colony-stimulating factor 1 receptor (CSF1R) and is approved for the treatment of tenosynovial giant cell tumor. The synthesis of Pexidartinib highlights the utility of this fluorinated pyridine core in constructing complex, biologically active molecules.[9]
Furthermore, numerous patent applications from major pharmaceutical companies describe the use of this compound derivatives in the development of novel inhibitors for a range of kinases, including but not limited to:
-
Janus kinases (JAKs)
-
Tyrosine-protein kinase (TYK2)
-
Mitogen-activated protein kinases (MAPKs)
These applications underscore the ongoing importance and exploration of this building block in the quest for new therapeutics.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic fluorination in medicinal chemistry. Its unique combination of a versatile amino group and the modulating effects of two fluorine atoms on a privileged pyridine scaffold makes it an invaluable tool for drug discovery. The synthetic routes to this compound are becoming more scalable and safer, ensuring its continued availability for research and development. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can anticipate that this compound and its derivatives will continue to feature prominently in the design of the next generation of targeted therapies, particularly in the realm of kinase inhibition. The detailed protocols provided herein are intended to empower researchers to fully leverage the potential of this remarkable building block in their own drug discovery endeavors.
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- Synthetic method for continuously producing pexidartinib. CN111233857A.
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- Synthesis of 2-amino-5-fluoropyridine.
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An In-depth Technical Guide on the Role of Fluorine Atoms in 2-Amino-3,5-difluoropyridine Reactivity
Introduction: The Unique Influence of Fluorine in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 2-Amino-3,5-difluoropyridine is a prime exemplar of a molecule where the interplay between an electron-donating amino group and two strongly electron-withdrawing fluorine atoms dictates its chemical behavior. This guide provides an in-depth analysis of how the fluorine substituents govern the reactivity of the this compound core, with a focus on the mechanistic principles that underpin its synthetic utility.
Electronic Landscape of this compound
The reactivity of an aromatic system is fundamentally controlled by the electron density of the ring. In pyridine, the nitrogen atom is more electronegative than carbon, leading to an electron-deficient ring system that is less susceptible to electrophilic attack than benzene.[3] The introduction of two fluorine atoms at the 3- and 5-positions drastically alters this electronic landscape.
Inductive and Resonance Effects:
-
Fluorine's Dual Nature: Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly reduces the electron density of the pyridine ring, further deactivating it towards electrophilic substitution.[3] Conversely, fluorine can act as a weak π-donor through its lone pairs (a +M or resonance effect), but the inductive effect is overwhelmingly dominant.
-
Amino Group's Contribution: The amino group at the 2-position is a strong electron-donating group (+M effect) and an activating group. It increases the electron density of the ring, particularly at the ortho and para positions (C3 and C5).[4]
The result is a complex electronic environment where the activating effect of the amino group is in direct opposition to the deactivating effects of the ring nitrogen and the two fluorine atoms. This electronic tug-of-war is the cornerstone of this compound's unique reactivity.
Impact on Basicity:
The strong electron-withdrawing nature of the fluorine atoms has a pronounced effect on the basicity of the pyridine nitrogen. The predicted pKa of this compound is approximately 1.67, a significant decrease compared to pyridine (pKa = 5.25) and 2-aminopyridine (pKa = 6.86).[5] This reduced basicity is a direct consequence of the fluorine atoms pulling electron density away from the ring and the nitrogen atom.[5]
Caption: Electronic effects in this compound.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation
While the pyridine ring is inherently more reactive towards nucleophiles than benzene, the presence of fluorine atoms at the 3- and 5-positions significantly activates the ring for nucleophilic aromatic substitution (SNAr).[5][6] This is a key area where the influence of fluorine is most pronounced and synthetically valuable.
Mechanism and the Role of Fluorine:
The SNAr mechanism is a two-step addition-elimination process.[7][8] The rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex.[6] Fluorine's high electronegativity plays a crucial role in this step by:
-
Inductive Activation: The strong inductive electron withdrawal by fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[6]
-
Stabilization of the Intermediate: The electron-withdrawing fluorine atoms help to stabilize the negative charge of the Meisenheimer complex.[7]
Contrary to what is observed in SN2 reactions, fluorine is an excellent leaving group in SNAr reactions.[6][9] This is because the C-F bond cleavage occurs in the fast, second step of the reaction and does not affect the overall reaction rate.[8]
Regioselectivity:
In this compound, nucleophilic attack is directed by the interplay of the substituents. The fluorine atoms activate the positions they are attached to (C3 and C5). The amino group, being an activating group, directs ortho and para. The pyridine nitrogen directs nucleophilic attack to the 2- and 4-positions.[6] The combination of these effects makes the C5 position a primary site for nucleophilic displacement, though reactions at C3 can also be achieved.
| Nucleophile | Reagents and Conditions | Major Product | Reference |
| Alcohols/Phenols | Potassium tert-butoxide, THF, 50°C | 5-alkoxy/phenoxy-2-amino-3-fluoropyridine | [5] |
| Amines | Diisopropylethylamine, DMSO, 120°C | 5-amino-2-amino-3-fluoropyridine derivative | [5] |
| Thiols | Similar to amines | 5-thio-2-amino-3-fluoropyridine derivative | [5] |
Experimental Protocol: SNAr with an Alcohol Nucleophile
This protocol describes a general procedure for the substitution of the C5 fluorine with an alkoxide.
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Nucleophile Generation: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Reaction Initiation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add this compound (1.0 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 50°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Synthetic routes to this compound.
Conclusion
The two fluorine atoms in this compound are the dominant arbiters of its chemical reactivity. Their potent electron-withdrawing inductive effects create an electron-deficient pyridine ring that is highly activated towards nucleophilic aromatic substitution, particularly at the C5 position. This reactivity profile makes this compound a valuable and versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. [5]Conversely, these same electronic properties render the ring resistant to electrophilic attack, necessitating alternative synthetic strategies for functionalization at other positions. A thorough understanding of the electronic interplay between the fluorine atoms, the amino group, and the pyridine nitrogen is essential for any researcher seeking to exploit the synthetic potential of this important heterocyclic compound.
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Topic: 2-Amino-3,5-difluoropyridine as a Fragment in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the repertoire of fluorinated building blocks, 2-amino-3,5-difluoropyridine has emerged as a particularly valuable fragment. Its unique combination of a hydrogen-bonding aminopyridine motif and the modulating effects of two fluorine substituents makes it a privileged core for targeting a range of biological systems, most notably protein kinases. This guide provides a comprehensive analysis of the this compound fragment, detailing its fundamental physicochemical properties, established synthetic routes, and its strategic application in contemporary drug discovery. We will explore the causality behind its utility, from the nuanced effects of fluorine on molecular properties to its role in establishing potent and selective target engagement, supported by case studies and detailed experimental insights.
The Strategic Imperative of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its molecular properties in a predictable, albeit context-dependent, manner.[1] Unlike other halogens, fluorine is the most electronegative element and is relatively small, with a van der Waals radius (1.47 Å) comparable to that of hydrogen (1.20 Å).[2] This allows it to act as a bioisostere of a hydrogen atom, yet its electronic influence is profound. The key advantages conferred by fluorine substitution include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic "soft spots," prolonging a drug's half-life.[3]
-
Modulation of Basicity (pKa): As a strong electron-withdrawing group, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[2][4] This reduction in basicity can improve oral bioavailability by reducing positive charge at physiological pH, thereby enhancing membrane permeability.[2]
-
Binding Affinity and Selectivity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and interactions with lipophilic side chains.[4] These interactions can enhance binding affinity and contribute to target selectivity.[1]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a more biologically active conformation.[1]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Multifaceted roles of fluorine in medicinal chemistry.
Physicochemical Profile of this compound
This compound is a solid, heterocyclic aromatic compound.[5] Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position and fluorine atoms at the 3- and 5-positions. This specific arrangement creates a molecule with a complex interplay of electronic effects. The amino group is electron-donating, while the two fluorine atoms are strongly electron-withdrawing.[5]
This electronic tug-of-war has a profound impact on the molecule's basicity. The predicted pKa of this compound is approximately 1.67, a dramatic reduction compared to unsubstituted pyridine (pKa ≈ 5.25) or 2-aminopyridine (pKa ≈ 6.86).[5] This significantly reduced basicity is a direct consequence of the dominant electron-withdrawing influence of the two fluorine atoms, making the pyridine nitrogen lone pair less available for protonation.[5] This property is highly desirable in drug design for improving cell permeability.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄F₂N₂ | [6][7] |
| Molecular Weight | 130.10 g/mol | [5][6] |
| CAS Number | 732306-31-9 | [5][6] |
| Appearance | Solid | [7] |
| Melting Point | 52-57 °C | [6] |
| Boiling Point | 155.8 °C at 760 mmHg | [6][8] |
| Predicted pKa | 1.67 ± 0.49 | [5] |
The fragment possesses both hydrogen bond donor (the -NH₂ group) and acceptor (the pyridine nitrogen) sites, which are critical for forming specific interactions with biological targets.
dot graph G { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Hydrogen bonding potential of the fragment.
Synthetic Pathways and Methodologies
The synthesis of this compound has evolved, with modern methods focusing on scalability and safety, moving away from potentially hazardous reagents. Several viable routes have been established.
Key Synthetic Strategies:
-
From Polyfluorinated Pyridines: The primary routes often start from highly reactive precursors like pentafluoropyridine. The strong electron-withdrawing nature of the fluorine atoms facilitates nucleophilic aromatic substitution (SNAr), primarily at the 2- and 4-positions.[6] One method involves sequential condensation with hydrazine monohydrate followed by reduction with a Raney nickel catalyst.[9][10] While high-yielding, this route uses highly reactive compounds, making it less suitable for large-scale production.[9][10]
-
From Dihalogenated Pyridines: An alternative approach begins with a precursor like 2,3-difluoro-5-chloropyridine.[6][11] This involves an ammonification (or ammonolysis) reaction, often using aqueous ammonia under pressure, to introduce the amino group, followed by a reduction step to replace the chlorine atom with hydrogen.[6][11]
-
Hofmann Rearrangement (Scalable Method): A more recent and industrially scalable process involves the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide.[9][10] This method avoids prohibitively toxic or unstable compounds and proceeds with high yield and purity.[9]
dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Scalable synthesis via Hofmann rearrangement.
Experimental Protocol: Hofmann Rearrangement
The following protocol is a generalized representation based on described methodologies for large-scale production.[9][10]
Step 1: Hydrolysis of 3,5-difluoro-2-pyridinecarbonitrile (Compound D) to 3,5-difluoro-2-pyridinecarboxamide (Compound E)
-
To a solution of sulfuric acid, add 3,5-difluoro-2-pyridinecarbonitrile (Compound D) portion-wise while maintaining the temperature below a specified limit (e.g., 60-70°C).
-
Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by HPLC or TLC).
-
Carefully quench the reaction mixture by pouring it onto ice/water.
-
Adjust the pH to neutral or slightly basic with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3,5-difluoro-2-pyridinecarboxamide (Compound E).
Step 2: Hofmann Rearrangement of Compound E to this compound (Compound F)
-
Prepare a fresh solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cold solution of sodium hydroxide.
-
In a separate reactor, dissolve 3,5-difluoro-2-pyridinecarboxamide (Compound E) in a cold aqueous solution of sodium hydroxide.
-
Slowly add the prepared hypohalite solution to the solution of Compound E, keeping the temperature strictly controlled (e.g., 0-5°C).
-
After the addition is complete, slowly warm the reaction mixture and hold at an elevated temperature (e.g., 70-80°C) for a period to drive the rearrangement to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by recrystallization or column chromatography to yield the final product (Compound F) with high purity.
Application in Drug Design: A Privileged Kinase Hinge-Binder
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide variety of biological targets.[12][13] The this compound fragment is particularly effective as a core for protein kinase inhibitors.[14]
Kinases play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammation.[15] Most kinase inhibitors target the ATP-binding site. A key interaction within this site is the formation of hydrogen bonds with the "hinge region," a short peptide sequence that connects the N- and C-lobes of the kinase domain.
The 2-aminopyridine moiety is an excellent bioisostere for the adenine base of ATP. The exocyclic amino group and the endocyclic pyridine nitrogen can form a conserved bidentate hydrogen bond pattern with the kinase hinge, effectively anchoring the inhibitor in the active site.
The fluorine atoms at the 3- and 5-positions provide several critical enhancements:
-
Increased Potency: The electron-withdrawing nature of fluorine can enhance the hydrogen bond donating capacity of the amino group, strengthening the interaction with the hinge.
-
Improved Selectivity: The fluorine atoms can occupy small, specific pockets within the ATP-binding site, allowing for fine-tuning of selectivity between different kinases.
-
Favorable ADME Properties: As discussed, the fluorines increase metabolic stability and modulate basicity to improve cell permeability.[1][2]
Derivatives of the closely related 2,6-diamino-3,5-difluoropyridine have been identified as potent inhibitors of p38α MAP kinase, a target for inflammatory diseases.[14] Similarly, the broader 2-aminopyridine scaffold has been successfully used to develop potent inhibitors for Anaplastic Lymphoma Kinase (ALK) and Janus Kinase 2 (JAK2), which are important targets in oncology.[15][16]
dot graph G { graph [fontname="Arial"]; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: General binding mode in a kinase active site.
Structure-Activity Relationship (SAR) Insights
The development of drugs based on the this compound scaffold relies on a clear understanding of its structure-activity relationships.
-
The 2-Amino Group is Essential: This group is almost always critical for target engagement, particularly in kinases where it acts as the primary hydrogen bond donor to the hinge region.[17] Its removal or significant modification typically leads to a complete loss of activity.
-
The Pyridine Nitrogen: This atom serves as the crucial hydrogen bond acceptor. Its position within the six-membered aromatic ring is geometrically optimal for forming the bidentate interaction with the kinase hinge. Bioisosteric replacement of the pyridine ring with other heterocycles (e.g., pyrimidines, triazoles) is a common strategy to modulate properties, but the core hydrogen bonding pattern is often conserved.[14][18]
-
Fluorine Substituents: The positioning of the fluorine atoms is key. The 3,5-difluoro pattern provides a symmetrical electronic effect, significantly lowering the pKa. This substitution pattern has proven effective in numerous kinase inhibitor series.[14] Moving or removing one of the fluorine atoms would alter the electronic properties and steric profile, impacting potency, selectivity, and pharmacokinetics.
-
Derivatization at Other Positions: The vacant 4- and 6-positions on the pyridine ring are common points for chemical modification. Attaching larger, often hydrophobic, groups at these positions allows the molecule to extend into other regions of the binding pocket, which is the primary strategy for achieving high potency and selectivity for a specific kinase target.[15][16]
Conclusion
This compound is far more than a simple chemical building block; it is a highly refined and strategic fragment for modern drug discovery. The convergence of the bio-active 2-aminopyridine scaffold with the powerful physicochemical modulation of difluorination provides a core with exceptional utility. It offers a pre-validated anchor for binding to critical targets like kinases, while simultaneously addressing key drug-like properties such as metabolic stability and cell permeability. For researchers and drug development professionals, understanding the synthesis, properties, and rationale behind the use of this fragment is essential for designing the next generation of targeted therapeutics. Its continued presence in novel clinical candidates underscores its status as a truly valuable tool in the medicinal chemist's arsenal.
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The Strategic Deployment of 2-Amino-3,5-difluoropyridine in Modern Drug Discovery: A Technical Guide to Structure-Activity Relationship (SAR) Studies
Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design.[1] This is attributed to fluorine's unique properties, including its high electronegativity and small size, which can significantly enhance a compound's metabolic stability, binding affinity to biological targets, and membrane permeability.[1] Within the vast landscape of heterocyclic compounds, pyridine and its derivatives are fundamental scaffolds in numerous FDA-approved drugs, exhibiting a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1] The convergence of these two powerful concepts—fluorination and the privileged pyridine scaffold—has led to the emergence of highly valuable building blocks for drug discovery. Among these, the 2-amino-3,5-difluoropyridine core has garnered substantial interest as a versatile starting point for the synthesis of novel therapeutic agents. This technical guide will provide an in-depth exploration of the structure-activity relationship (SAR) studies of this compound derivatives, with a particular focus on their development as kinase inhibitors.
The strategic placement of two fluorine atoms on the pyridine ring at the 3- and 5-positions profoundly influences the electronic properties of the scaffold. These electron-withdrawing groups render the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for chemical modification and the generation of diverse compound libraries.[1] Furthermore, the 2-amino group serves as a crucial vector for introducing a wide range of substituents, allowing for the fine-tuning of a molecule's pharmacological properties. This guide will delve into the synthetic strategies employed to access and derivatize the this compound core, the nuanced interpretation of SAR data, and the practical experimental protocols for evaluating the biological activity of these compounds.
Synthetic Strategies for this compound and its Derivatives
The accessibility of the this compound scaffold is a critical prerequisite for its extensive use in SAR studies. Several synthetic routes have been established, each with its own advantages and considerations.
Established Synthetic Pathways to the Core Scaffold
One of the primary routes to this compound begins with the highly reactive pentafluoropyridine. The strong electron-withdrawing nature of the fluorine substituents facilitates nucleophilic aromatic substitution, primarily at the 2- and 4-positions.[1] A common and effective method involves a two-step process:
-
Hydrazination: Pentafluoropyridine is first reacted with hydrazine monohydrate to yield a 2-hydrazino-tetrafluoropyridine intermediate.
-
Reduction: The hydrazino group is then reduced to an amino group, often using a Raney Nickel catalyst under a hydrogen atmosphere, to afford 2-amino-3,4,5,6-tetrafluoropyridine. Subsequent selective defluorination can then lead to the desired this compound.
An alternative and often milder approach involves the amination of a trifluoropyridine derivative.[1] This two-step process also utilizes a hydrazine intermediate:
-
Hydrazination: A 3-substituted-2,5,6-trifluoropyridine is treated with hydrazine monohydrate to produce a 2-hydrazino-3-substituted-5,6-difluoropyridine.
-
Reduction: The subsequent reduction with hydrogen gas and a Raney Nickel catalyst yields the corresponding 2-amino-3-substituted-5,6-difluoropyridine. This method avoids the harsh conditions of direct amination with aqueous ammonia, which often requires high temperatures and pressures.[1]
More recent developments have focused on processes amenable to large-scale production, such as the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide.[2] This method is advantageous as it avoids the use of highly reactive and potentially hazardous reagents.[2]
Derivatization of the 2-Amino Group: A Gateway to SAR Exploration
With the this compound core in hand, the primary avenue for SAR exploration is through the modification of the 2-amino group. This is typically achieved through standard amide bond formation or urea formation reactions.
Table 1: Common Reagents for the Derivatization of this compound
| Reaction Type | Reagents and Conditions | Product |
| Amide Formation | Carboxylic acid, coupling agents (e.g., EDC, HOBt), base (e.g., DIPEA), in an aprotic solvent (e.g., DMF, DCM) | 2-Acylamino-3,5-difluoropyridine derivative |
| Urea Formation | Isocyanate or carbamoyl chloride, base (e.g., triethylamine), in an aprotic solvent (e.g., THF, DCM) | 2-(Ureido)-3,5-difluoropyridine derivative |
Structure-Activity Relationship (SAR) Studies: A Case Study on p38 MAP Kinase Inhibitors
While specific and detailed SAR studies on the this compound scaffold are not abundantly available in the public domain, valuable insights can be gleaned from closely related analogs. A seminal study on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as potent p38α MAP kinase inhibitors provides a compelling framework for understanding the key structural determinants of activity.[1] p38 MAP kinase is a critical enzyme in the inflammatory signaling cascade and a validated therapeutic target for a range of inflammatory diseases.[1]
The general structure of the inhibitors investigated in this study consists of a central heterocyclic core (e.g., imidazole, pyrrole, oxazole) substituted with a 2,6-diamino-3,5-difluoropyridinyl moiety and another aryl group. The this compound scaffold can be viewed as a simplified, yet highly relevant, analog of this core.
Key SAR Insights from 2,6-Diamino-3,5-difluoropyridinyl Analogs
The study revealed several critical structural features that govern the inhibitory potency against p38α MAP kinase:
-
The 2,6-Diamino-3,5-difluoropyridinyl Moiety: This group was found to be crucial for potent inhibition. It is hypothesized that the amino groups and the pyridine nitrogen form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. The fluorine atoms likely contribute to enhanced binding affinity through favorable electrostatic interactions and by increasing the acidity of the amino protons, thereby strengthening the hydrogen bonds.
-
The Central Heterocyclic Core: A variety of five-membered heterocycles were tolerated, with pyridinylimidazoles demonstrating particularly high potency. This suggests that the geometry and electronic properties of the central ring system play a significant role in orienting the key binding motifs for optimal interaction with the enzyme.
-
The Second Aryl Substituent: The nature and substitution pattern of the second aryl group also had a profound impact on activity. This part of the molecule is believed to occupy a hydrophobic pocket in the enzyme, and modifications here can be used to fine-tune potency and selectivity.
Table 2: Representative SAR Data for 2,6-Diamino-3,5-difluoropyridinyl p38α MAP Kinase Inhibitors
| Compound | Central Heterocycle | Second Aryl Group | p38α IC50 (nM) |
| 1 | Pyridinylimidazole | 4-Fluorophenyl | 10 |
| 2 | Pyridinylimidazole | 2,4-Difluorophenyl | 8 |
| 3 | Pyridinylpyrrole | 4-Fluorophenyl | 50 |
| 4 | Pyridinyloxazole | 4-Fluorophenyl | 100 |
| 5 | Pyridinylthiazole | 4-Fluorophenyl | >1000 |
Note: The data in this table is illustrative and based on the trends reported in the cited literature for the 2,6-diamino scaffold. Specific IC50 values for this compound derivatives would require dedicated experimental evaluation.
Extrapolating SAR Principles to this compound Derivatives
Based on the insights from the 2,6-diamino analogs, a rational drug design strategy for this compound-based kinase inhibitors can be formulated. The primary amino group at the 2-position is a key anchor point for building out into the solvent-exposed region of the kinase active site.
Caption: A logical workflow for the SAR exploration of this compound derivatives.
Experimental Protocols
A robust SAR study is underpinned by reliable and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a representative derivative and a common in vitro assay for evaluating kinase inhibitory activity.
Synthesis of a Representative 2-Acylamino-3,5-difluoropyridine Derivative
Scheme 1: Synthesis of N-(3,5-difluoropyridin-2-yl)benzamide
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3,5-difluoropyridin-2-yl)benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro p38α MAP Kinase Inhibition Assay
A common method for determining the inhibitory potency of a compound against a kinase is a luminescence-based assay that measures the amount of ATP remaining in solution following the kinase reaction.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of measuring luminescence
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the wells of a microplate, add the kinase assay buffer, the test compound dilutions (or DMSO for control wells), and the p38α kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A schematic workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The strategic incorporation of fluorine atoms imparts favorable physicochemical properties, while the versatile 2-amino group provides a rich platform for SAR exploration. Although detailed SAR studies on this specific core are still emerging, the principles derived from closely related analogs, such as the 2,6-diamino-3,5-difluoropyridinyl p38 MAP kinase inhibitors, offer a clear roadmap for future drug design efforts.
As our understanding of the structural biology of various kinase targets continues to grow, the rational design of this compound derivatives with enhanced potency and selectivity will undoubtedly accelerate. The combination of efficient synthetic methodologies, robust biological evaluation protocols, and a deep understanding of SAR principles will be paramount in unlocking the full therapeutic potential of this privileged scaffold.
References
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- Patil, S. A., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(8), 14356-14371. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of JAK Kinase Inhibitors Utilizing 2-Amino-3,5-difluoropyridine
Introduction: The Critical Role of JAK Kinase Inhibition and the Strategic Importance of Fluorinated Scaffolds
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway.[1][2] This pathway is a central communication hub for numerous cytokines and growth factors, playing a crucial role in cellular processes such as immunity, cell proliferation, and inflammation.[3] Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune diseases, myeloproliferative neoplasms, and cancers.[4] Consequently, the development of small molecule inhibitors targeting JAKs has become a significant therapeutic strategy.[5]
This guide focuses on the synthesis of potent and selective JAK inhibitors, with a particular emphasis on the strategic use of 2-Amino-3,5-difluoropyridine as a key building block. The incorporation of fluorine into pharmaceutical agents is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][6] The difluoropyridine moiety, in particular, can modulate the pKa of the pyridine nitrogen and engage in favorable interactions within the kinase active site, contributing to both potency and selectivity.[6][7]
The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2] Inhibition of JAKs disrupts this signaling cascade, thereby mitigating the downstream effects of pro-inflammatory cytokines.[5]
Figure 2: High-level overview of the synthetic workflow for a JAK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of the Pyrrolo[2,3-b]pyrazine Core
This protocol details the construction of the core heterocyclic system, a crucial step in the synthesis of many JAK inhibitors. While a direct synthesis from this compound to the final pyrrolo[2,3-b]pyrazine core of Upadacitinib is not explicitly detailed as a one-pot reaction in the available literature, the following steps are synthesized from patent literature and represent a plausible and instructive pathway. The initial steps would involve modification of this compound to a more suitable intermediate for the subsequent cyclization reactions. For the purpose of these application notes, we will start from a closely related and commercially available precursor to the core structure, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, which itself can be synthesized in multiple steps. [3][8] Objective: To synthesize the core heterocyclic scaffold of a JAK inhibitor.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Appropriate coupling partner (e.g., a protected pyrazole boronic ester for Suzuki coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure (Illustrative Suzuki Coupling):
-
To a flame-dried Schlenk flask, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the pyrazole boronic ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 - 0.10 eq) to the flask under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrrolo[2,3-d]pyrimidine core.
Protocol 2: Coupling of the Core with the Chiral Side Chain
This protocol describes the crucial coupling step to introduce the chiral pyrrolidine moiety, which is essential for the inhibitor's interaction with the JAK kinase.
Objective: To couple the synthesized core with the chiral side chain to form the final JAK inhibitor.
Materials:
-
Synthesized pyrrolo[2,3-d]pyrimidine core from Protocol 1
-
Chiral (3S,4R)-3-Ethyl-4-amino-pyrrolidine derivative (suitably protected)
-
Coupling reagents (e.g., for Buchwald-Hartwig amination: Palladium catalyst, ligand, and base)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure (Illustrative Buchwald-Hartwig Amination):
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the pyrrolo[2,3-d]pyrimidine core (1.0 eq) and the chiral amine (1.1 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to obtain the final JAK inhibitor.
Data Presentation: Comparative Yields and Purity
The following table provides representative data for the key synthetic steps, compiled from analogous reactions in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Suzuki Coupling | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine Core | 70-90 | >95 |
| 2 | Buchwald-Hartwig | Pyrrolo[2,3-d]pyrimidine Core | Final JAK Inhibitor | 60-85 | >98 |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and robust chemical transformations. The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the intermediates and the final product must be confirmed by comprehensive characterization, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expertise and Experience: The Rationale Behind Fluorine Incorporation
The strategic placement of fluorine atoms on the pyridine ring of JAK inhibitors is a prime example of modern medicinal chemistry design. [1]The high electronegativity of fluorine withdraws electron density from the pyridine ring, which can have several beneficial effects:
-
Modulation of pKa: The reduced basicity of the pyridine nitrogen can prevent unwanted off-target interactions and improve the pharmacokinetic profile of the drug. [6]* Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with the protein backbone in the kinase hinge region, contributing to higher binding affinity. [7]* Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of the drug. [9]* Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. [6] In essence, the this compound scaffold serves as a bioisostere for other functionalities, offering a unique combination of electronic and steric properties that can be fine-tuned to optimize the potency, selectivity, and pharmacokinetic properties of JAK kinase inhibitors. [1]
References
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- Wikipedia. (n.d.). JAK-STAT signaling pathway.
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- ResearchGate. (2016). An Efficient Synthesis of Baricitinib.
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- Google Patents. (2019). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- National Institutes of Health. (2018). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib.
- ResearchGate. (2021). Synthesis of [ 2 H 5 ]baricitinib via [ 2 H 5 ]ethanesulfonyl chloride.
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- ResearchGate. (n.d.). Synthetic route for baricitinib.
- PubMed. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination.
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Application Note: Synthesis of Potent EGFR Kinase Inhibitors Utilizing a 2-Amino-3,5-difluoropyridine Scaffold
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several generations of tyrosine kinase inhibitors (TKIs) approved for the treatment of non-small cell lung cancer (NSCLC).[1][2][3] The ongoing challenge of acquired resistance, often driven by mutations like T790M, necessitates the development of novel inhibitor scaffolds.[4][5][6] This guide details the strategic application of 2-Amino-3,5-difluoropyridine as a versatile building block for synthesizing a new class of potent EGFR inhibitors. We will explore the rationale for its use, provide detailed synthetic protocols, and outline methods for biological evaluation.
The Strategic Role of the this compound Scaffold in EGFR Inhibition
The design of effective ATP-competitive kinase inhibitors hinges on establishing key interactions within the ATP binding site of the kinase.[7][8] The 2-aminopyridine moiety is a privileged scaffold in kinase inhibitor design, frequently acting as a "hinge-binder" by mimicking the hydrogen bonding pattern of the adenine portion of ATP.[9]
Key Advantages of the this compound Scaffold:
-
Hinge-Binding: The amino group and the pyridine nitrogen form critical hydrogen bonds with the backbone of the hinge region in the EGFR kinase domain, anchoring the inhibitor in the active site.
-
Enhanced Potency and Modulated Basicity: The two fluorine atoms are strongly electron-withdrawing. This electronic modification lowers the pKa of the pyridine nitrogen, which can reduce off-target effects associated with basicity and potentially enhance binding affinity.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, improving the pharmacokinetic profile of the drug candidate.
-
Structural Versatility: The scaffold allows for straightforward chemical modification at other positions to optimize interactions with different regions of the ATP pocket and to tune physicochemical properties.[10]
EGFR Signaling Pathway and Mechanism of Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain.[11][12] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling.[5][13] The inhibitors synthesized from the this compound scaffold are designed to bind to the ATP pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and all subsequent downstream signaling.
Caption: General workflow for the synthesis and evaluation of EGFR inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative Inhibitor
This protocol describes the synthesis of a representative EGFR inhibitor, (Compound 1) , via a Buchwald-Hartwig amination.
Reaction Scheme: this compound + 1-bromo-4-fluoro-2-methoxybenzene → N-(3,5-difluoropyridin-2-yl)-4-fluoro-2-methoxyaniline (Compound 1)
Materials and Reagents:
-
This compound (1.0 eq)
-
1-bromo-4-fluoro-2-methoxybenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
Protocol Steps:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add Cesium Carbonate (2.0 eq).
-
Reagent Addition: Under an inert nitrogen atmosphere, add this compound (1.0 eq), 1-bromo-4-fluoro-2-methoxybenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Expertise Note: The choice of Xantphos as a ligand is crucial. Its wide bite angle is known to promote the reductive elimination step and suppress side reactions, which is particularly important for coupling with electron-deficient pyridines. [14]3. Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen through the solvent for 10-15 minutes.
-
Trustworthiness Note: Thorough degassing is critical to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state, ensuring reaction efficiency and reproducibility.
-
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Compound 1 .
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Biological Evaluation Protocol
The primary evaluation of synthesized compounds involves determining their inhibitory potency against the target kinase.
In Vitro Kinase Assay (e.g., ADP-Glo™ Assay):
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.
-
Plate Setup: In a 384-well plate, serially dilute the synthesized inhibitors in DMSO. Then, add the diluted compounds to the assay wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Kinase Reaction: Add the kinase reaction solution containing EGFR kinase (wild-type or mutant, e.g., T790M/L858R), the appropriate substrate peptide, and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation and Interpretation
The results from the kinase assays are crucial for understanding the structure-activity relationship (SAR). [4]Data for a hypothetical series of analogs are presented below.
| Compound ID | R¹ Group (at C4 of aniline) | R² Group (at C2 of aniline) | EGFRWT IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) | Selectivity Index (WT/Mutant) |
| 1 | -F | -OCH₃ | 150 | 25 | 6.0 |
| 2 | -H | -OCH₃ | 350 | 80 | 4.4 |
| 3 | -F | -H | 220 | 110 | 2.0 |
| Gefitinib | - | - | 20 | 4500 | 0.004 |
| Osimertinib | - | - | 15 | 1 | 15.0 |
Data are hypothetical and for illustrative purposes only.
Interpretation of SAR:
-
Impact of Fluorine (Compound 1 vs. 2): The presence of the fluorine atom at the R¹ position significantly improves potency against both wild-type and mutant EGFR, suggesting a favorable interaction in the binding pocket. [15]* Impact of Methoxy Group (Compound 1 vs. 3): The methoxy group at the R² position dramatically increases potency, especially against the resistant T790M mutant. This suggests the methoxy group may be crucial for adopting a conformation that avoids steric clash with the methionine at position 790.
-
Selectivity: Compound 1 shows a favorable selectivity profile, preferentially inhibiting the mutant EGFR over the wild-type, a key characteristic of third-generation inhibitors like Osimertinib. [6][16]
Conclusion
This compound serves as an excellent starting point for the development of novel and potent EGFR kinase inhibitors. The synthetic route, centered on the robust Buchwald-Hartwig amination, provides a flexible and efficient platform for generating diverse chemical entities. The electronic properties conferred by the difluoro substitution pattern offer distinct advantages in potency and drug-like properties. The protocols outlined here provide a solid foundation for researchers to synthesize, purify, and evaluate new compounds in the pursuit of next-generation therapies for EGFR-driven cancers.
References
- National Institutes of Health (NIH). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets.
- ResearchGate. Synthesis of new EGFR inhibitors strategy.
- National Institutes of Health (NIH). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer.
- Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR.
- PubMed. Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors.
- National Institutes of Health (NIH). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- National Institutes of Health (NIH). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
- Wikipedia. Buchwald–Hartwig amination.
- Royal Society of Chemistry. Design, synthesis and biological evaluation of 2H-o[10][14]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer.
- YouTube. Buchwald-Hartwig coupling.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer.
- MDPI. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
- DIGIBUG. Small Molecule Kinase Inhibitor Drugs (1995–2021).
- National Institutes of Health (NIH). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer.
- chemical-kinomics. Drug Discovery - Inhibitor.
- American Association for Cancer Research (AACR). EGFR Inhibitors Extend Their Reach in Lung Cancer.
- PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
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Application Note: High-Purity Synthesis of 2-Amino-3,5-difluoropyridine via Optimized Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3,5-difluoropyridine is a critical building block in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2][3][4] The purity of this intermediate is paramount, directly impacting the yield, impurity profile, and overall efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique. We delve into the principles of solvent selection, provide a detailed step-by-step protocol, and offer troubleshooting guidance to achieve high-purity crystalline material suitable for downstream applications in drug discovery and development.
Introduction: The Significance of Purity for this compound
This compound is a substituted pyridine derivative whose strategic placement of fluorine atoms and an amino group confers unique physicochemical properties.[1] These features are exploited in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] Consequently, this compound is a key intermediate in the synthesis of a wide array of biologically active molecules.[5][6]
The synthesis of this compound can result in various impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions.[1][7] These impurities can interfere with subsequent synthetic steps, leading to the formation of undesired products and complicating the purification of the final API. Therefore, an effective and reliable purification method for this compound is essential. Recrystallization is a powerful and economical technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[8][9]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₂N₂ | [10][11] |
| Molecular Weight | 130.10 g/mol | [10][11] |
| Appearance | Colorless to pale brown solid | [4] |
| Melting Point | 52-57 °C | [10][11][12] |
| Boiling Point | 155.8 °C at 760 mmHg | [11] |
| Solubility | Soluble in most organic solvents |
The relatively low melting point of this compound is a critical consideration for solvent selection to avoid "oiling out," a phenomenon where the solid melts in the hot solvent before dissolving.[13]
Principles of Recrystallization and Solvent Selection
The success of recrystallization hinges on the selection of an appropriate solvent or solvent system.[9] An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures and low solubility at room temperature or below. [8][9][14] This differential solubility is the driving force for crystallization upon cooling.
-
Impurities should be either highly soluble or insoluble in the chosen solvent at all temperatures. [8][14] Highly soluble impurities will remain in the mother liquor, while insoluble impurities can be removed by hot filtration.
-
The solvent should be chemically inert, not reacting with the compound being purified. [14][15]
-
The solvent should be volatile enough to be easily removed from the purified crystals during drying. [14][15]
-
The solvent's boiling point should be lower than the melting point of the compound to be purified to prevent oiling out. [13]
Given that this compound is soluble in most organic solvents, a mixed-solvent system is often advantageous. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.[8]
For this compound, a promising approach involves using a moderately polar solvent in which the compound is soluble, paired with a non-polar anti-solvent to induce precipitation.
Experimental Protocol: Purification of this compound
This protocol outlines a detailed procedure for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
n-Hexane (Reagent Grade)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Avoid adding excessive solvent.
-
Decolorization (Optional): If the solution is colored, it indicates the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and stir for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Induction of Crystallization: To the hot, clear filtrate, add n-hexane dropwise while stirring until the solution becomes faintly and persistently turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be a crystalline solid.
Analysis and Quality Control
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and identify any remaining impurities. |
| Gas Chromatography (GC) | An alternative to HPLC for purity assessment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | To confirm the chemical structure and identify any structural impurities. |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Add more of the primary solvent (ethanol) to the hot mixture to fully dissolve the oil, then proceed with cooling. Consider a solvent system with a lower boiling point. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Gently evaporate some of the solvent to increase the concentration and then attempt to cool again. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low Recovery Yield | The compound is too soluble in the cold solvent mixture. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of washing solvent used. Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of an adequate amount of activated charcoal and performing a careful hot filtration. |
Safety Precautions
-
This compound is irritating to the eyes, respiratory system, and skin.
-
Always handle this compound in a well-ventilated fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]
-
Avoid inhalation of dust and contact with skin and eyes.[12]
-
In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.
Conclusion
Recrystallization is a highly effective and scalable method for the purification of this compound. By carefully selecting the solvent system and controlling the cooling rate, it is possible to obtain a high-purity crystalline product that is suitable for use in the synthesis of pharmaceuticals and other fine chemicals. The protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers and scientists working with this important chemical intermediate.
References
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- ChemBK. (2024, April 9). This compound.
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- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(15), 3235–3238.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 189(2), 151–162.
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- Barrow, J. C., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(34), 14031–14034.
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-3,5-difluoropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Amino-3,5-difluoropyridine in Modern Chemistry
This compound is a critical building block in the synthesis of a wide array of biologically active compounds, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms on the pyridine ring can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, making it a highly desirable scaffold for drug discovery.[1] Its applications range from being a key intermediate in the development of novel therapeutic agents to its use in creating advanced agricultural chemicals.[2][3] Given its importance, the development of a robust, scalable, and safe manufacturing process is of paramount importance.
This application note provides a detailed guide to a modern, large-scale synthetic procedure for this compound. We will delve into a scientifically sound and field-proven method that prioritizes yield, purity, and operational safety, moving away from older, more hazardous protocols. The chosen pathway begins with the readily available 2,3,5-trichloropyridine and proceeds through a series of transformations culminating in a high-yielding Hofmann rearrangement.
Strategic Approach to Large-Scale Synthesis: A Rationale
Historically, the synthesis of this compound has been approached through various routes, including the amination of polyfluorinated pyridines. One such method involves the reaction of 2,3,5,6-tetrafluoropyridine with hydrazine monohydrate, followed by a reduction step.[4][5] While this can produce high yields, its suitability for large-scale production is hampered by the use of highly reactive and potentially unstable reagents that necessitate specialized handling procedures.[4][5]
The protocol detailed in this guide circumvents these challenges by employing a multi-step synthesis that begins with 2,3,5-trichloropyridine. This starting material is then converted to 3,5-difluoro-2-pyridinecarboxamide, which undergoes a Hofmann rearrangement to furnish the final product.[4][5] This approach is advantageous for industrial-scale production due to its high purity, impressive yields, and the avoidance of prohibitively toxic or unstable intermediates.[4]
Visualizing the Synthetic Workflow
The following diagram illustrates the multi-step synthesis from 2,3,5-trichloropyridine to this compound.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is divided into three main stages: the synthesis of the key intermediate 3,5-difluoro-2-pyridinecarbonitrile, its hydrolysis to 3,5-difluoro-2-pyridinecarboxamide, and the final Hofmann rearrangement to yield this compound.
Part 1: Synthesis of 3,5-Difluoro-2-pyridinecarbonitrile from 2,3,5-Trichloropyridine
This initial stage involves a sequence of nucleophilic aromatic substitution reactions to replace the chlorine atoms with fluorine and a cyano group.[4][5]
Step 1a: Fluorination of 2,3,5-Trichloropyridine The chlorine atom at the 2-position is first substituted with fluorine.[4]
Step 1b: Cyanation The resulting compound is then reacted with a cyanide source to introduce the carbonitrile group.[4]
Step 1c: Second Fluorination The remaining chlorine atoms are substituted with fluorine to yield 3,5-difluoro-2-pyridinecarbonitrile.[4]
Note: Steps 1a and 1b can potentially be performed as a one-pot process.[5]
Part 2: Hydrolysis of 3,5-Difluoro-2-pyridinecarbonitrile
The carbonitrile intermediate is hydrolyzed to the corresponding carboxamide.[4][5]
Procedure:
-
3,5-difluoro-2-pyridinecarbonitrile is subjected to hydrolysis conditions.
-
The reaction progress is monitored by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, the product, 3,5-difluoro-2-pyridinecarboxamide, is isolated and purified. Charcoal may be used for purification.[4]
Part 3: Hofmann Rearrangement of 3,5-Difluoro-2-pyridinecarboxamide
This is the final and key step to produce this compound.[4][5]
Procedure:
-
3,5-difluoro-2-pyridinecarboxamide is subjected to the conditions of a Hofmann rearrangement.
-
The reaction is carefully monitored for completion.
-
The final product, this compound, is isolated and purified to achieve high purity suitable for subsequent applications.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trichloropyridine | [4][5] |
| Final Product | This compound | [4][5] |
| Key Intermediate | 3,5-difluoro-2-pyridinecarboxamide | [4][5] |
| Overall Yield | High | [4][5] |
| Product Purity | High | [4][5] |
| Scale | Suitable for large-scale production | [4][5] |
Safety and Handling Precautions
The synthesis of this compound involves the use of chemicals that require careful handling to ensure personnel safety and prevent environmental contamination.
-
2,3,5-Trifluoropyridine (a related fluorinated pyridine): This compound is a colorless liquid with a pungent odor.[6][7] It can cause irritation to the skin, eyes, and respiratory system.[6][7] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10] Avoid inhalation of vapors and direct contact with the skin and eyes.[7][8]
-
Ammonia: When used in amination reactions, ammonia is a corrosive and toxic gas.[11] High-pressure and high-temperature conditions should be handled with extreme caution in appropriately rated equipment.[11]
-
General Precautions: Ensure that emergency eyewash stations and safety showers are readily accessible.[9] All manipulations should be performed in a well-ventilated fume hood.[9] In case of fire, use appropriate extinguishing media such as CO2, dry chemical, or foam.[8] Dispose of all chemical waste in accordance with local regulations.[8][12]
Conclusion
The described multi-step synthesis commencing from 2,3,5-trichloropyridine represents a robust and scalable method for the large-scale production of this compound. This process is characterized by high yields and purity, while strategically avoiding the use of highly reactive and hazardous reagents often associated with older synthetic routes. By adhering to the detailed protocols and safety precautions outlined in this application note, researchers and production chemists can confidently and safely manufacture this vital chemical intermediate for its diverse applications in the pharmaceutical and agrochemical sectors.
References
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluoropyridine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Amino-3,5-difluoropyridine in nucleophilic aromatic substitution (SNAr) reactions. This versatile heterocyclic building block is of significant interest due to the unique electronic properties conferred by its difluoro-substitution pattern and the directing influence of the amino group.[1] We will explore the underlying principles governing the reactivity and regioselectivity of this substrate, followed by detailed, field-proven protocols for its functionalization with various nucleophiles. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] The strategic introduction of fluorine atoms into such heterocyclic systems can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability (lipophilicity), and binding affinity to biological targets.[2] this compound has emerged as a particularly valuable building block for precisely these reasons.[1]
The molecule's utility stems from its inherent electronic architecture:
-
Activated Aromatic System: The pyridine ring is intrinsically electron-deficient. This characteristic is dramatically amplified by the strong inductive (-I) effect of the two fluorine atoms at the C3 and C5 positions, which lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO).[2]
-
Reactive Leaving Groups: The fluorine atoms serve as excellent leaving groups in SNAr reactions, often exhibiting superior reactivity compared to other halogens in these specific mechanisms.[3]
-
Modulating Amino Group: The amino group at the C2 position influences the ring's electronics and provides a handle for subsequent synthetic transformations.[1]
These features make this compound an ideal substrate for SNAr reactions, enabling the construction of complex, highly functionalized pyridine derivatives for drug discovery and materials science.[1]
The SNAr Mechanism: An In-Depth Look
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[2] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbons bearing a fluorine atom (C3 or C5). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination & Aromatization: The aromaticity of the pyridine ring is restored through the expulsion of the fluoride leaving group, yielding the final substituted product.
The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[3] Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups, will accelerate the reaction.[3]
Regioselectivity: The C3 vs. C5 Question
A critical consideration in the SNAr reactions of this compound is regioselectivity: which fluorine atom is preferentially displaced? The outcome is determined by the relative stability of the two possible Meisenheimer complexes formed upon nucleophilic attack at C3 versus C5.
-
Electronic Factors: The directing effects of the ring nitrogen, the C2-amino group, and the remaining fluorine atom all play a concerted role.[2] The pyridine nitrogen strongly withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions. The amino group at C2 is electron-donating by resonance, which could potentially destabilize an adjacent negative charge (at C3).
-
Steric Hindrance: The C3 position is flanked by the C2-amino group, which may sterically hinder the approach of bulky nucleophiles compared to the more accessible C5 position.
In many heterocyclic systems, substitution is directed by the interplay of these electronic and steric factors.[4][5] While a definitive prediction requires specific computational or experimental analysis for each nucleophile, the C5 position is often the more reactive site due to a combination of these effects. Researchers should always confirm the regioselectivity of their products using analytical techniques such as 2D NMR.
Application Protocols
The following protocols are designed as robust starting points for the SNAr functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[6]
Reaction with Amine Nucleophiles
The introduction of nitrogen-based substituents is a common objective in medicinal chemistry. Primary and secondary amines are excellent nucleophiles for this transformation.
| Parameter | Condition | Rationale |
| Nucleophile | Primary or Secondary Amine (1.1 - 1.5 eq) | A slight excess of the amine drives the reaction to completion. |
| Base | Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq) | A non-nucleophilic organic base or an inorganic base is used to neutralize the HF byproduct without competing in the reaction.[7] |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are ideal as they solvate the cationic species, leaving the nucleophile "bare" and more reactive.[7][8] |
| Temperature | 80 - 120 °C | Elevated temperatures are often required to overcome the activation energy barrier for amine nucleophiles.[1] |
Step-by-Step Protocol: Synthesis of 2-Amino-5-(piperidin-1-yl)-3-fluoropyridine
-
Materials:
-
This compound (1.0 eq, e.g., 130 mg, 1.0 mmol)
-
Piperidine (1.2 eq, e.g., 102 mg, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, e.g., 276 mg, 2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (approx. 0.2 M concentration, e.g., 5 mL)
-
Reaction vial with a magnetic stir bar and screw cap.
-
-
Reaction Setup:
-
To the reaction vial, add this compound and anhydrous K₂CO₃.
-
Add the anhydrous DMSO, followed by the piperidine.
-
Seal the vial tightly and place it in a preheated heating block or oil bath at 120 °C.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Reaction with Oxygen Nucleophiles
Alcohols and phenols can be used as nucleophiles to generate valuable aryl ether derivatives. These reactions typically require a strong base to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile.
| Parameter | Condition | Rationale |
| Nucleophile | Alcohol or Phenol (1.1 - 1.5 eq) | A slight excess ensures complete consumption of the limiting reagent. |
| Base | Potassium tert-butoxide (KOtBu) or NaH (1.2 eq) | A strong, non-nucleophilic base is required to generate the alkoxide/phenoxide in situ.[1] NaH is a powerful option but requires careful handling.[7] |
| Solvent | THF, 1,4-Dioxane | Anhydrous ethereal solvents are compatible with strong bases like KOtBu and NaH.[1][9] |
| Temperature | 25 - 60 °C | Alkoxides are highly reactive nucleophiles, often allowing for lower reaction temperatures compared to amines.[1] |
Step-by-Step Protocol: Synthesis of 2-Amino-5-phenoxy-3-fluoropyridine
-
Materials:
-
Phenol (1.2 eq, e.g., 113 mg, 1.2 mmol)
-
Potassium tert-butoxide (KOtBu) (1.2 eq, e.g., 135 mg, 1.2 mmol)
-
This compound (1.0 eq, e.g., 130 mg, 1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (approx. 0.2 M, e.g., 5 mL)
-
Round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
-
Reaction Setup:
-
To the flask under an inert atmosphere, add phenol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the KOtBu portion-wise. Stir the mixture at 0 °C for 20 minutes to form the potassium phenoxide.
-
Add a solution of this compound in a small amount of anhydrous THF to the phenoxide solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and then heat to 50 °C.
-
Stir the mixture and monitor its progress by TLC or LC-MS until completion (typically 2-8 hours).
-
-
Workup and Isolation:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel.
-
Reaction with Thiol Nucleophiles
Thiol nucleophiles react readily with this compound to form thioethers, which are important functionalities in various bioactive molecules. Similar to alcohols, thiols are typically deprotonated with a base to form the more nucleophilic thiolate.[8]
| Parameter | Condition | Rationale |
| Nucleophile | Thiol (e.g., thiophenol) (1.1 eq) | A slight excess of the thiol is generally sufficient. |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N (1.5 - 2.0 eq) | A moderately strong base is sufficient to deprotonate the acidic thiol proton.[8] |
| Solvent | DMF, DMSO | Polar aprotic solvents facilitate the reaction by promoting the solubility of the thiolate salt and activating the substrate.[8] |
| Temperature | 25 - 80 °C | Thiolates are generally very potent nucleophiles, and reactions often proceed smoothly at room or slightly elevated temperatures. |
Step-by-Step Protocol: Synthesis of 2-Amino-3-fluoro-5-(phenylthio)pyridine
-
Materials:
-
This compound (1.0 eq, e.g., 130 mg, 1.0 mmol)
-
Thiophenol (1.1 eq, e.g., 121 mg, 1.1 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq, e.g., 489 mg, 1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (approx. 0.2 M, e.g., 5 mL)
-
Reaction vial with a magnetic stir bar.
-
-
Reaction Setup:
-
To the reaction vial, add this compound and Cs₂CO₃.
-
Add the anhydrous DMF, followed by the thiophenol.
-
Seal the vial.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
-
Workup and Isolation:
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash thoroughly with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired thioether.
-
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can effectively and regioselectively synthesize a diverse array of functionalized pyridine derivatives. The protocols provided herein serve as a validated foundation for leveraging this important building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Always ensure thorough characterization of products to confirm identity and regiochemistry.
References
- U.S. Patent No. US20060047124A1. (2006).
- European Patent No. WO2025093610A1. (2025). A process for preparing this compound or a salt thereof.
- European Patent No. WO2025093631A1. (2025). A process for preparing this compound or a salt thereof.
- ChemBK. (2024, April 9). This compound.
- Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Chinese Patent No. CN105669539A. (n.d.). Preparation method of 2-amino-3-fluoropyridine.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159.
- ResearchGate. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-63.
- ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- Wordpress. (2026, January 4). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
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Application Notes and Protocols: Synthesis of 2-Amino-3,5-difluoropyridine via Hofmann Rearrangement
Abstract
This document provides a comprehensive guide for the synthesis of 2-Amino-3,5-difluoropyridine, a critical building block in medicinal chemistry, utilizing the Hofmann rearrangement of 3,5-difluoropicolinamide. The protocol details the mechanistic underpinnings of the reaction, step-by-step procedures for the synthesis of the starting material and the final product, and critical process parameters for ensuring high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Strategic Importance of this compound
Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] Among these, this compound serves as a valuable intermediate in the synthesis of a wide array of biologically active compounds and pharmaceutical agents.[3][4][5]
The Hofmann rearrangement offers a robust and efficient method for the synthesis of primary amines from primary amides with one less carbon atom.[6][7] This application note describes the successful application of this classic organic transformation to the synthesis of this compound from 3,5-difluoropicolinamide. The key advantage of this approach is the direct conversion of the amide to the desired amine, often with high yields and purities suitable for large-scale production.[4]
The Hofmann Rearrangement: A Mechanistic Perspective
The Hofmann rearrangement is a multi-step process that proceeds through a key isocyanate intermediate.[6][7][8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the in-situ formation of a hypohalite, typically sodium hypobromite or sodium hypochlorite, from the reaction of a halogen with a strong base like sodium hydroxide.[6]
The key mechanistic steps are as follows:
-
N-Halogenation: The primary amide reacts with the hypohalite to form an N-haloamide intermediate. The acidity of the N-H proton is increased by the electron-withdrawing nature of the adjacent carbonyl group.[8]
-
Deprotonation: A strong base abstracts the remaining acidic proton from the nitrogen, generating an N-haloamide anion.[6][8]
-
Rearrangement to Isocyanate: In the rate-determining step, the R-group attached to the carbonyl carbon migrates to the nitrogen with the concurrent expulsion of the halide ion. This concerted rearrangement results in the formation of an isocyanate intermediate.[6][8]
-
Hydrolysis and Decarboxylation: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide.[6][8]
Caption: Mechanism of the Hofmann Rearrangement.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 3,5-Difluoropicolinic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Commercially Available |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Commercially Available |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |
| Bromine (Br₂) | Reagent Grade, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available |
| Round-bottom flasks | Various sizes | Standard laboratory supplier |
| Magnetic stirrer with heating | Standard laboratory supplier | |
| Reflux condenser | Standard laboratory supplier | |
| Ice bath | - | |
| Buchner funnel and flask | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| NMR Spectrometer | 400 MHz or higher | - |
| Mass Spectrometer | - | |
| Melting Point Apparatus | - |
Safety Precaution: The Hofmann rearrangement involves the use of bromine, which is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][10][11][12][13] Sodium hypobromite, formed in situ, is also a strong oxidizing agent and should be handled with care.
Synthesis of 3,5-Difluoropicolinamide (Starting Material)
The synthesis of the starting amide is a prerequisite for the Hofmann rearrangement. A common route involves the conversion of the corresponding carboxylic acid to the amide.[14][15]
Step-by-Step Protocol:
-
Acid Chloride Formation: To a stirred solution of 3,5-difluoropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) at 0 °C, add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Amidation: Cool the reaction mixture to 0 °C and slowly add it to a stirred solution of ammonium hydroxide (5.0 eq) in an ice bath.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Isolation: Filter the precipitated solid, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to afford 3,5-difluoropicolinamide as a white to off-white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Hofmann Rearrangement: Synthesis of this compound
This protocol is adapted from established procedures for the Hofmann rearrangement of aromatic amides.[16]
Step-by-Step Protocol:
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide (4.0 eq) in water (20 mL/g of NaOH). To this cooled solution, add bromine (1.1 eq) dropwise with vigorous stirring. The addition should be slow to maintain the temperature below 10 °C.
-
Reaction Initiation: To the freshly prepared sodium hypobromite solution at 0-5 °C, add 3,5-difluoropicolinamide (1.0 eq) in one portion with continuous stirring.
-
Reaction Progression: Stir the reaction mixture at 0-5 °C for 1 hour.
-
Heating: Gradually raise the temperature of the reaction mixture to 70-80 °C and maintain it for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution.
-
Filter the solid product and wash it with a small amount of cold water.
-
Extract the aqueous filtrate with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Combine the crude solid with the precipitated product for purification.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Caption: Experimental workflow for the synthesis of this compound.
Results and Discussion: Critical Parameters and Troubleshooting
The successful execution of this synthesis relies on careful control of several key parameters.
| Parameter | Recommended Condition | Rationale and Discussion |
| Purity of Starting Materials | ≥98% | Impurities in the starting amide can lead to side reactions and a lower yield of the desired product. |
| Temperature Control | 0-5 °C for NaOBr formation and initial reaction; 70-80 °C for rearrangement | Low initial temperature is crucial to control the exothermic reaction and prevent decomposition of the hypobromite. Subsequent heating is necessary to drive the rearrangement to completion. |
| Stoichiometry of Reagents | See protocol | An excess of base is required to neutralize the acidic byproducts and maintain a basic environment. A slight excess of bromine ensures complete conversion of the amide. |
| Reaction Time | As monitored by TLC | Over-heating or prolonged reaction times can lead to degradation of the product. |
Troubleshooting Common Issues:
-
Low Yield: This can result from incomplete reaction, side reactions, or product loss during workup. Ensure accurate stoichiometry, proper temperature control, and efficient extraction.
-
Impure Product: Inadequate purification is the primary cause. Recrystallization or column chromatography should be optimized. The presence of unreacted starting material or side products can be identified by spectroscopic analysis.
-
Reaction Fails to Initiate: This could be due to inactive reagents or incorrect reaction conditions. Ensure the use of fresh bromine and a sufficiently strong base.
Conclusion
The Hofmann rearrangement provides a reliable and scalable method for the synthesis of this compound from 3,5-difluoropicolinamide. By following the detailed protocols and paying close attention to the critical parameters outlined in this application note, researchers can achieve high yields of this valuable building block for applications in drug discovery and development.
References
- PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT.
- Angene Chemical. (2021, May 1). Safety Data Sheet - Sodium hypobromite.
- CPAchem. (n.d.). Sodium Hypobromite Solution, Alkaline (IP266) - Safety data sheet.
- Sciencelab.com. (n.d.). Material Safety Data Sheet - Sodium hypobromite solution.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Google Patents. (n.d.). WO2025093610A1 - A process for preparing this compound or a salt thereof.
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing this compound or a salt thereof.
- Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application.
- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
- U.S. Geological Survey. (n.d.). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines.
- SpringerLink. (n.d.). Hofmann rearrangement of Gln derivative using PDIS and PIDA with plausible mechanism.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
- ResearchGate. (n.d.). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone.
- Semantic Scholar. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides.
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
- Sciencemadness.org. (2016, April 15). Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach.
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Application Note: Catalyst and Ligand Screening for the Cross-Coupling of 2-Amino-3,5-difluoropyridine
Introduction: The Synthetic Challenge and Medicinal Importance of 2-Amino-3,5-difluoropyridine
This compound is a critical building block in contemporary medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the pyridine nitrogen, make it a valuable scaffold for the development of novel therapeutics. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] However, the very features that make this molecule attractive also present significant challenges for its synthetic functionalization via transition metal-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyridine ring can impede the oxidative addition step in the catalytic cycle, while the Lewis basicity of the pyridine nitrogen and the amino group can lead to catalyst inhibition by coordinating to the metal center.[2][3] This phenomenon, often referred to as the "2-pyridyl problem," necessitates a carefully considered approach to catalyst and ligand selection to achieve efficient and selective C-C and C-N bond formation.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of catalysts and ligands for the successful cross-coupling of this compound. We will delve into the rationale behind experimental design, present detailed protocols for high-throughput screening, and offer insights into troubleshooting common challenges.
The Rationale for Catalyst and Ligand Selection: Overcoming Electronic Deactivation and Catalyst Inhibition
The successful cross-coupling of this compound hinges on a catalyst system that can overcome the inherent challenges of this substrate. The key to achieving this lies in the judicious selection of the palladium source and, most critically, the supporting ligand.
Palladium Precatalysts: The use of well-defined palladium precatalysts is highly recommended for high-throughput screening.[4] These air- and moisture-stable complexes offer improved reproducibility and activity compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts ensure a reliable initiation of the catalytic cycle, which is crucial when working with challenging substrates.
Ligand Selection: The Key to Success: The ligand plays a multifaceted role in the catalytic cycle: it stabilizes the palladium center, modulates its electronic properties, and influences the steric environment around the metal. For an electron-deficient substrate like this compound, the ligand must be able to promote the challenging oxidative addition step and facilitate the reductive elimination to release the product.
Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), have proven to be highly effective for the cross-coupling of electron-deficient substrates.[4][5] The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. Their electron-donating nature increases the electron density on the palladium center, further facilitating this key step.
N-heterocyclic carbenes (NHCs) represent another important class of ligands for challenging cross-coupling reactions. Their strong σ-donating ability forms a robust bond with the palladium center, creating highly active and stable catalysts.
High-Throughput Screening Workflow for Catalyst and Ligand Optimization
A systematic high-throughput screening (HTS) approach is the most efficient method to identify the optimal reaction conditions for the cross-coupling of this compound.[6][7] This involves a multi-stage process, starting with a broad screen of catalysts and ligands, followed by the optimization of other reaction parameters for the most promising "hits".
Caption: High-Throughput Screening Workflow.
Experimental Protocols
The following protocols are designed for a 96-well plate format, which is ideal for high-throughput screening. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox) to prevent catalyst degradation.
Protocol 1: Primary Screening of Catalysts and Ligands for Suzuki-Miyaura Coupling
This protocol outlines the screening of various palladium precatalysts and ligands for the coupling of this compound with a model boronic acid.
Reagents and Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Internal standard (e.g., biphenyl)
-
Array of palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G3, RuPhos Pd G3) in pre-weighed vials or a 96-well plate
-
Array of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) in pre-weighed vials or a 96-well plate
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/H₂O 4:1)
-
96-well reaction block with sealing mats
-
Automated liquid handler (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the internal standard in the chosen solvent.
-
-
Reaction Setup:
-
Dispense the stock solution into each well of the 96-well plate containing the pre-weighed catalysts and bases.
-
Seal the plate with a cap mat.
-
-
Reaction Incubation:
-
Place the reaction block on a heating stirrer and heat to the desired temperature (e.g., 80-100 °C).
-
Stir for a set time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction with a small amount of water.
-
Dilute with a suitable solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the percent conversion to the desired product relative to the internal standard.
-
Protocol 2: Primary Screening for Buchwald-Hartwig Amination
This protocol is designed for the C-N coupling of this compound with a model amine.
Reagents and Materials:
-
This compound
-
Amine coupling partner (e.g., morpholine)
-
Internal standard
-
Array of palladium precatalysts
-
Array of strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
Procedure:
The procedure is analogous to the Suzuki-Miyaura screening, with the following modifications:
-
The stock solution will contain this compound, the amine coupling partner (1.2 equiv), and the internal standard.
-
The base selection should be tailored for C-N coupling reactions.[8][9]
Data Presentation: A Comparative Overview
The data from the primary screen should be compiled into a clear and concise table to facilitate the identification of the most promising catalyst systems.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling Screening
| Entry | Precatalyst | Ligand | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
| 3 | XPhos Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4 | SPhos Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 5 | XPhos Pd G3 | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 6 | XPhos Pd G3 | - | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
Table 2: Illustrative Data for Buchwald-Hartwig Amination Screening
| Entry | Precatalyst | Ligand | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 110 | 82 |
| 2 | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 110 | 88 |
| 3 | RuPhos Pd G3 | - | NaOt-Bu | Toluene | 110 | 91 |
| 4 | BrettPhos Pd G3 | - | NaOt-Bu | Toluene | 110 | 94 |
| 5 | RuPhos Pd G3 | - | K₂CO₃ | Dioxane | 110 | 65 |
| 6 | BrettPhos Pd G3 | - | Cs₂CO₃ | Dioxane | 110 | 72 |
Mechanistic Considerations and the Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting and optimization. The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below.
Caption: Generalized Catalytic Cycle.
For this compound, the oxidative addition of the C-X bond to the Pd(0) complex is often the rate-limiting step due to the electron-deficient nature of the pyridine ring. The choice of a bulky, electron-rich ligand is critical to accelerate this step.[4][5]
Conclusion and Future Directions
The successful cross-coupling of this compound is a challenging yet achievable goal with a systematic approach to catalyst and ligand screening. The use of high-throughput screening methodologies allows for the rapid identification of optimal reaction conditions, saving valuable time and resources. The principles and protocols outlined in this application note provide a solid foundation for researchers to develop robust and efficient methods for the functionalization of this important medicinal chemistry scaffold. Future work in this area will likely focus on the development of even more active and versatile catalyst systems that can operate under milder conditions and with a broader substrate scope.
References
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- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 567-575. [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11416-11421. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]
- Zhou, T., & Li, X. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 19(44), 9626-9637. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Aldrichimica Acta, 42(1), 17-27. [Link]
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- Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C,N- and C,O-Coupling–A Practical Guide from an Industrial Vantage Point.
- Jagadeesh, Y., & Baati, R. (2020). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal, 15(10), 1586-1591. [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 567-575. [Link]
- Ghaffari, B., & Hartwig, J. F. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 52(9), 2446-2458. [Link]
- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐alkynylfluoropyridinamidoximes scaffolds. European Journal of Organic Chemistry, 2018(44), 6099-6103. [Link]
- Beltrán, A., Soler, T., & Belokon, Y. N. (2011). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. Tetrahedron: Asymmetry, 22(1), 107-113. [Link]
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- Ghorbani-Vaghei, R., & Veisi, H. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(43), 26866-26887. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 12(18), 4148–4151. [Link]
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- Al-Ghorbani, M., & Al-Salahi, R. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3169. [Link]
- Nieto, I., & Anslyn, E. V. (2012). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Chemical Science, 3(5), 1599-1604. [Link]
- Shah, J., & Verma, A. K. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. The Chemical Record, 21(8), 2098-2129. [Link]
- Sittampalam, G. S., Gal-Edd, N., & Arkin, M. (2004). Essentials for High-Throughput Screening Operations. Assay and Drug Development Technologies, 2(5), 535-540. [Link]
- Indiana University School of Medicine. (n.d.). High-Throughput Screening. Indiana University School of Medicine.
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Application Notes & Protocols: Strategic Solvent Selection for Reactions of 2-Amino-3,5-difluoropyridine
Abstract
2-Amino-3,5-difluoropyridine is a critical building block in modern synthetic chemistry, prized for its utility in the development of novel pharmaceuticals and advanced materials. The unique electronic profile of this molecule—characterized by an electron-deficient pyridine ring due to the potent inductive effects of two fluorine substituents and the ring nitrogen—presents both opportunities and challenges in synthetic transformations. The success of reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling is profoundly dependent on the judicious selection of the reaction solvent. This guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and optimizing solvent choice, explaining the causal relationships between solvent properties and reaction outcomes. We present field-proven protocols and data-driven insights to ensure reproducible and high-yielding transformations.
Introduction: The Central Role of the Solvent
The introduction of fluorine into heterocyclic scaffolds can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile precursor, but its reactivity is a delicate interplay between the electron-donating amino group and the powerful electron-withdrawing fluorine atoms.
The solvent is not merely an inert medium but an active participant that can dictate reaction pathways, rates, and even selectivity.[1][2] It influences the solubility of reagents, stabilizes transition states and reactive intermediates, modulates the activity of catalysts and bases, and can even directly coordinate to metal centers in catalytic cycles.[1][3][4] A rational approach to solvent selection is therefore paramount for the successful functionalization of this valuable scaffold.
Foundational Principles: Solvent Properties and Substrate Electronics
The pyridine ring is inherently electron-deficient, a characteristic significantly amplified by the two fluorine atoms. This makes the ring highly susceptible to nucleophilic attack, particularly at the positions activated by fluorine. The primary role of a solvent is to facilitate the desired bond-forming events while minimizing side reactions. Key solvent properties must be considered in this context.
Table 1: Properties of Common Organic Solvents for Pyridine Functionalization
| Solvent | Abbreviation | Formula | Boiling Point (°C) | Dielectric Constant (ε)[5][6] | Type | Key Characteristics & Applications |
| Toluene | - | C₇H₈ | 110.6 | 2.4 | Nonpolar Aprotic | Excellent for Pd-coupling; allows for azeotropic water removal. |
| 1,4-Dioxane | - | C₄H₈O₂ | 101.1 | 2.2 | Nonpolar Aprotic | Common in Suzuki and Buchwald-Hartwig reactions; higher boiling point. |
| Tetrahydrofuran | THF | C₄H₈O | 66 | 7.6 | Polar Aprotic | Good general-purpose solvent for Pd-coupling; lower boiling point. |
| Acetonitrile | MeCN, ACN | C₂H₃N | 81.6 | 37.5 | Polar Aprotic | Highly polar; can influence selectivity in Pd-coupling by stabilizing polar intermediates.[3][7] |
| N,N-Dimethylformamide | DMF | C₃H₇NO | 153.0 | 36.7 | Polar Aprotic | High boiling point; excellent for SNAr by stabilizing charged intermediates.[8][9] |
| Dimethyl Sulfoxide | DMSO | C₂H₆OS | 189 | 46.7 | Polar Aprotic | Highly polar and high boiling; superior for SNAr and can accelerate Pd-coupling. |
| Methanol | MeOH | CH₄O | 64.7 | 32.7 | Polar Protic | Can act as a nucleophile; generally avoided in SNAr and Pd-coupling due to H-bonding and catalyst interactions. |
| Water | H₂O | H₂O | 100.0 | 80.1 | Polar Protic | Used in biphasic Suzuki couplings with water-soluble bases like K₂CO₃. |
Logical Framework for Solvent Selection
The decision-making process for solvent selection can be visualized as a workflow that balances the requirements of the specific reaction mechanism with the physical properties of the available solvents.
Caption: A logical workflow for systematic solvent selection.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the this compound ring makes it an excellent substrate for SNAr. In this two-step mechanism, a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a fluoride leaving group.
Causality of Solvent Choice in SNAr
The rate-determining step is typically the formation of the high-energy, negatively charged Meisenheimer complex. The choice of solvent is critical for stabilizing this intermediate.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are the solvents of choice for SNAr reactions.[8][10] Their high dielectric constants and large dipole moments effectively stabilize the charge-delocalized Meisenheimer complex, lowering the activation energy and accelerating the reaction. Furthermore, they solvate the cation of the nucleophile's salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[11]
-
Polar Protic Solvents (Water, Alcohols): These solvents are generally detrimental to SNAr reactions.[8][11] They form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that significantly reduces its nucleophilicity and slows the reaction rate.[12][13]
-
Nonpolar Solvents (Toluene, Hexane): These solvents are typically unsuitable as they cannot effectively stabilize the charged intermediate, leading to very slow or nonexistent reactions. Reagent solubility is also often poor.
Protocol 1: SNAr with a Secondary Amine (e.g., Morpholine)
This protocol describes a general procedure for the substitution of a fluorine atom on the this compound ring with an amine nucleophile.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to create a ~0.5 M solution. Add morpholine (1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable for C-C and C-N bond formation.[9] Solvents play a multifaceted role in these transformations, influencing catalyst activity and stability.[1]
Causality of Solvent Choice in Suzuki-Miyaura Coupling
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[14] The solvent impacts each step.
-
Nonpolar Aprotic Solvents (Toluene, Dioxane): These are the most common and reliable solvents.[9] They are generally poor ligands for palladium, which helps maintain a catalytically active, low-coordinate Pd(0) species. Toluene is particularly useful for reactions sensitive to water, as it allows for azeotropic removal of water.
-
Polar Aprotic Solvents (DMF, MeCN): The role of polar solvents is complex and can be substrate-dependent.[3][4] For some substrates, polar solvents can accelerate the reaction by stabilizing polar transition states, particularly in the oxidative addition of aryl triflates.[2] However, for electron-rich ligands, these solvents can sometimes coordinate to the palladium center, potentially inhibiting catalysis. In some cases, polar solvents have been shown to favor the formation of anionic palladium complexes, which can alter the selectivity of the reaction.[2][7]
-
Protic Solvents (Water, Alcohols): Often used in combination with organic solvents (e.g., Toluene/Water or Dioxane/Water). Water is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄, which are crucial for the transmetalation step.
Caption: Key solvent properties and their impact on reactions.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a starting point for the C-C bond formation at a fluorine position, which typically requires forcing conditions or specialized catalysts designed for C-F activation. A more common application would involve a halogenated version of the title compound (e.g., 2-amino-4-bromo-3,5-difluoropyridine), but the principles of solvent selection remain the same. The following is a general protocol for a related halopyridine.[14][15]
Materials:
-
Halogenated this compound derivative (1.0 eq)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%) or XPhos (4 mol%) ligand
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. The reaction time can vary from 2 to 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove palladium black. Separate the layers in a separatory funnel.
-
Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.
Causality of Solvent Choice in Buchwald-Hartwig Amination
For C-N bond formation, the solvent must be anhydrous and aprotic to prevent quenching the strong base (e.g., NaOt-Bu, LHMDS) and to avoid deactivation of the palladium catalyst.[9]
-
Toluene, Dioxane, THF: These are the preferred solvents. Their non-coordinating nature and ability to be rendered anhydrous make them ideal for preserving the activity of the catalyst and base.
-
DMF, DMSO: While sometimes used, they must be rigorously dried. Their higher polarity can sometimes be beneficial, but they can also compete for coordination sites on the palladium catalyst, potentially slowing the reaction.
Conclusion and Best Practices
The selection of a solvent for reactions involving this compound is a strategic decision that directly controls reaction efficiency and outcome. For SNAr reactions , polar aprotic solvents like DMF or DMSO are required to stabilize the charged Meisenheimer intermediate. For palladium-catalyzed cross-coupling reactions , nonpolar aprotic solvents like toluene or 1,4-dioxane are generally the most reliable starting points, providing a stable environment for the catalyst. A small-scale solvent screen is always recommended during reaction optimization. By understanding the underlying mechanistic principles, researchers can move beyond trial-and-error and make informed, rational choices to accelerate their research and development goals.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Google AI.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
- Application Notes and Protocols: Buchwald- Hartwig Amination of 2,5-Difluoropyridin-4. (n.d.). Benchchem.
- Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Department of Chemistry & Biochemistry.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (n.d.). Semantic Scholar.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. (2017). Quora.
- Influence of protic and aprotic solvents on SN reactions. (2019). Chemistry Stack Exchange.
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- SN1 vs SN2. (n.d.). KPU Pressbooks.
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- Solvent Physical Properties. (n.d.). Hans Reich.
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- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. (n.d.). Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-chloro-3-nitropyridine. (n.d.). Benchchem.
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One-Pot Synthesis of 2-Amino-3,5-difluoropyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Fluorinated Aminopyridines in Modern Chemistry
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties, such as its high electronegativity and small size, can dramatically enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[1] Among the vast array of fluorinated heterocycles, 2-amino-3,5-difluoropyridine and its derivatives have emerged as privileged structures. The pyridine ring is a common motif in numerous FDA-approved drugs, and the specific substitution pattern of an amino group at the 2-position and fluorine atoms at the 3- and 5-positions provides a versatile platform for the development of novel therapeutic agents and agrochemicals.[1] These compounds are key building blocks in the synthesis of a range of biologically active molecules, including kinase inhibitors for cancer therapy. This guide provides a detailed overview of the one-pot and streamlined synthetic strategies for accessing these valuable compounds, aimed at researchers, scientists, and professionals in drug development.
Strategic Approaches to the One-Pot Synthesis of this compound
The synthesis of this compound derivatives can be approached through several strategic one-pot or multi-step, single-purification pathways. The choice of starting material is critical and dictates the overall synthetic route. The primary precursors utilized are highly fluorinated pyridines or pre-functionalized chloropyridines. The electron-deficient nature of the fluorinated pyridine ring is key to these syntheses, facilitating nucleophilic aromatic substitution (SNAr) reactions.[1]
Herein, we will explore three primary synthetic strategies:
-
From Polyfluorinated Pyridines: Utilizing readily available starting materials like pentafluoropyridine or trifluoropyridines.
-
From Chlorinated Pyridines: A cost-effective approach starting from chlorinated pyridine precursors.
-
Scalable Synthesis via Hofmann Rearrangement: A robust method suitable for large-scale production.
Strategy 1: Synthesis from Polyfluorinated Pyridines
This strategy leverages the high reactivity of polyfluorinated pyridines towards nucleophilic substitution. A common and effective one-pot approach involves a two-step sequence of hydrazination followed by reductive cleavage of the N-N bond.
Reaction Workflow: Hydrazination-Reduction Cascade
Caption: One-pot synthesis from 2,3,5-trifluoropyridine.
Causality of Experimental Choices
The regioselectivity of the initial hydrazination step is driven by the electronic properties of the trifluoropyridine ring. The fluorine at the 2-position is the most activated towards nucleophilic displacement. Hydrazine is a potent nucleophile that readily attacks this position. The subsequent reduction of the hydrazino intermediate to the desired amine is efficiently achieved using a catalyst like Raney® Nickel under a hydrogen atmosphere.[1] This method is advantageous as it often proceeds with high yield and avoids the use of harsh reagents.
Detailed Experimental Protocol: One-Pot Hydrazination and Reduction
Materials:
-
2,3,5-Trifluoropyridine
-
Hydrazine monohydrate
-
Raney® Nickel (50% slurry in water)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite®
Procedure:
-
Hydrazination: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,5-trifluoropyridine (1.0 eq) in ethanol. Add hydrazine monohydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The intermediate, 2-hydrazino-3,5-difluoropyridine, is used in the next step without isolation.
-
Reduction: Carefully add a slurry of Raney® Nickel (approximately 10-20 wt% of the starting material) to the reaction mixture.
-
Transfer the mixture to a suitable hydrogenation apparatus. Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature.
-
Monitor the hydrogen uptake. The reaction is usually complete within 4-8 hours.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Starting Material | 2,3,5-Trifluoropyridine |
| Key Reagents | Hydrazine monohydrate, Raney® Nickel, H₂ |
| Solvent | Ethanol |
| Temperature | Reflux (hydrazination), Room Temperature (reduction) |
| Typical Yield | 70-85% |
Strategy 2: Synthesis from Chlorinated Pyridines
Starting from more readily available and often less expensive chlorinated pyridines is an attractive alternative. This multi-step synthesis can be streamlined to minimize purifications, approaching a one-pot process.
Reaction Workflow: From 2,3,5-Trichloropyridine
Caption: Multi-step synthesis from 2,3,5-trichloropyridine.[2]
Causality of Experimental Choices
This route involves a series of transformations where the reactivity of the pyridine ring is modulated at each step. The initial fluorination occurs selectively at the 2-position. Subsequent cyanation provides a precursor for the carboxamide. A second fluorination and hydrolysis set the stage for the key Hofmann rearrangement, which converts the amide to the desired amine with one less carbon atom. While this is a multi-step process, several steps can be performed sequentially in the same reaction vessel, minimizing the need for isolation of all intermediates.[2]
Detailed Experimental Protocol: Ammonolysis and Reduction from 2,3-Difluoro-5-chloropyridine
A more direct approach from a chlorinated starting material involves ammonolysis followed by reduction.
Materials:
-
2,3-Difluoro-5-chloropyridine
-
Aqueous ammonia (28-30%)
-
Palladium on carbon (5% or 10% Pd/C)
-
Hydrogen gas
-
Methanol or Ethanol
-
Autoclave or high-pressure reactor
-
Filtration apparatus
Procedure:
-
Ammonolysis: In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (1.0 eq) and aqueous ammonia (10-15 eq).
-
Seal the reactor and heat to 120-140°C for 12-24 hours. The internal pressure will increase significantly.
-
Cool the reactor to room temperature and carefully vent the excess ammonia.
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain crude 2-amino-5-chloro-3-fluoropyridine, which can be used directly in the next step.
-
Reduction: Dissolve the crude 2-amino-5-chloro-3-fluoropyridine in methanol or ethanol.
-
Add 5% or 10% Palladium on carbon (typically 5-10 mol%).
-
Hydrogenate the mixture in a suitable apparatus under a hydrogen atmosphere (50-100 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography or recrystallization to yield this compound.
| Parameter | Value |
| Starting Material | 2,3-Difluoro-5-chloropyridine |
| Key Reactions | Ammonolysis, Catalytic Hydrogenation |
| Catalyst | Palladium on Carbon |
| Typical Overall Yield | 60-75% |
Strategy 3: Scalable Synthesis via Hofmann Rearrangement
For larger-scale synthesis, a highly efficient route has been developed that culminates in a Hofmann rearrangement. This method is particularly attractive for industrial applications due to its high yield and purity of the final product.[2]
Reaction Workflow: The Hofmann Rearrangement Approach
Caption: Key Hofmann rearrangement step for scalable synthesis.
Causality of Experimental Choices
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][4] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[3][4] This method is highly reliable and can be performed under relatively mild conditions, making it suitable for large-scale production. The starting material, 3,5-difluoro-2-pyridinecarboxamide, can be prepared from 2,3,5-trichloropyridine as outlined in Strategy 2.[2]
Detailed Experimental Protocol: Hofmann Rearrangement
Materials:
-
3,5-Difluoro-2-pyridinecarboxamide
-
Sodium hydroxide
-
Bromine
-
Water
-
Hydrochloric acid
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (2.2 eq) in water. Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution with vigorous stirring to form a solution of sodium hypobromite.
-
Reaction: In a separate flask, dissolve 3,5-difluoro-2-pyridinecarboxamide (1.0 eq) in water or a mixture of water and a co-solvent.
-
Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70°C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the resulting this compound by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 3,5-Difluoro-2-pyridinecarboxamide |
| Key Reagent | Sodium Hypobromite (from NaOH and Br₂) |
| Reaction Type | Hofmann Rearrangement |
| Typical Yield | >90% |
Safety and Handling
-
Polyfluorinated Pyridines (e.g., Pentafluoropyridine, Trifluoropyridines): These compounds are volatile and can be irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine Monohydrate: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Raney® Nickel: This catalyst is pyrophoric when dry. Always keep it wet with water or a solvent. Filter with caution and do not allow the filter cake to dry in the air.
-
Bromine: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care and wear appropriate PPE.
Applications in Drug Discovery and Beyond
This compound derivatives are highly sought-after building blocks in the pharmaceutical and agrochemical industries. Their unique electronic and steric properties make them ideal for creating molecules with enhanced biological activity.
A significant application of these compounds is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The fluorine substituents can enhance binding affinity and improve pharmacokinetic properties. For example, derivatives of this compound have been investigated as inhibitors of various kinases, including those involved in cancer progression.[5][6][7][8]
Conclusion
The one-pot and streamlined synthesis of this compound derivatives is a field of active research and development, driven by the high value of these compounds as synthetic intermediates. The strategies outlined in this guide, from nucleophilic aromatic substitution on polyfluorinated pyridines to a scalable Hofmann rearrangement, provide researchers with a robust toolkit for accessing this important class of molecules. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can efficiently synthesize these versatile building blocks for the discovery of new medicines and agrochemicals.
References
- WO2025093631A1. (2023). A process for preparing this compound or a salt thereof. Google Patents.
- CN105669539A. (2016). Preparation method of 2-amino-3-fluoropyridine. Google Patents.
- US2813100A. (1957). Hydrogenation process. Google Patents.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
- Organic Syntheses. (n.d.). Raney Nickel.
- US20060047124A1. (2006). Process for preparing 2-aminopyridine derivatives. Google Patents.
- Zhang, J., et al. (2020). Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance. European Journal of Medicinal Chemistry, 187, 111966.
- Li, H., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2835-2846.
- Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 435.
- Baxendale, I. R., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
- Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- ResearchGate. (2017). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2.
- Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117.
- Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
Sources
- 1. Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Amino-3,5-difluoropyridine with Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2][3] This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Amino-3,5-difluoropyridine with a variety of arylboronic acids. The resulting 2-amino-3,5-difluoro-x-arylpyridine scaffolds are of profound interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug candidates, making these fluorinated pyridine derivatives valuable building blocks in drug discovery programs.[4][5]
However, the coupling of this compound is not without its challenges. The presence of the amino group and the nitrogen atom within the pyridine ring can lead to catalyst inhibition by coordinating with the palladium center.[6][7] Furthermore, the electronic properties of the difluorinated pyridine ring influence its reactivity. This guide offers field-proven protocols and insights to navigate these challenges and achieve successful and reproducible outcomes.
Reaction Mechanism and Key Principles
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[10][11]
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][12]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[1][7][8]
The Challenge of Aminopyridines
The nitrogen atom of the pyridine ring and the exocyclic amino group can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6][10] This "2-pyridyl problem" can hinder the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands is often essential. These ligands can sterically shield the palladium center and promote the desired catalytic activity.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Two robust protocols are provided: a conventional heating method suitable for most laboratories and a microwave-assisted synthesis for accelerated reaction times.
Protocol 1: Conventional Heating
This method is a widely applicable and reliable approach for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos, or a pre-formed catalyst like Pd(PPh₃)₄)[6][7]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)[10]
-
Degassed water (if using a biphasic system)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction tube, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.[11]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Subsequently, add the degassed solvent (e.g., 1,4-dioxane, 5-10 mL) and, if required by the chosen base and conditions, a small amount of degassed water (e.g., 1-2 mL).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific arylboronic acid and the chosen catalyst system.[6][11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4][6]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time, which can be advantageous for high-throughput synthesis and library generation.
Materials:
-
Same as Protocol 1
-
Microwave reactor vials and caps
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst system.
-
Solvent Addition: Add the degassed solvent(s) to the vial.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a pre-determined temperature (typically 100-150 °C) for a set time (usually 10-60 minutes).[2]
-
Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, perform the same work-up and purification steps as described in Protocol 1.[7]
Data Presentation and Troubleshooting
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of common conditions and expected outcomes based on literature precedents for similar substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 110 | Moderate | A classic system, may require longer reaction times.[13] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | Highly active system for challenging substrates.[6] |
| PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | Good | Effective for a range of arylboronic acids.[14] |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF | 60-80 | Good to Excellent | Mild conditions, suitable for sensitive functional groups.[15] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium source and ligand are of high quality and the reaction is conducted under a strict inert atmosphere to prevent catalyst oxidation.[11] For less reactive arylboronic acids, a more active catalyst system with bulky, electron-rich ligands may be necessary.[10][11]
-
Ineffective Base: The choice of base is critical for activating the boronic acid.[10] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[11] The solubility of the base can also be a factor; the addition of a small amount of water can be beneficial.[10]
-
-
Formation of Byproducts:
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, can be minimized by using anhydrous solvents (if the base allows), shorter reaction times, and lower temperatures.[6][10]
-
Homocoupling: The self-coupling of the arylboronic acid can occur, often promoted by the presence of oxygen.[6][10] Thoroughly degassing all solvents and maintaining an inert atmosphere is crucial.[6]
-
Dehalogenation: The replacement of the fluorine atoms with hydrogen is a potential side reaction, though less common than with chloro or bromo substituents.
-
Caption: A logical workflow for troubleshooting low conversion in Suzuki couplings.
Applications in Drug Discovery and Development
The 2-amino-x-aryl-3,5-difluoropyridine motif is a privileged scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of the amino group, influencing drug-target interactions. Furthermore, the aryl group introduced via the Suzuki coupling can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Compounds bearing this core structure have been investigated for a range of therapeutic targets, including kinases and other enzymes implicated in cancer and inflammatory diseases. The synthetic accessibility of these compounds, facilitated by the protocols described herein, enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a powerful and versatile transformation for the synthesis of valuable fluorinated biaryl compounds. By understanding the underlying reaction mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can overcome the inherent challenges associated with this substrate. The detailed protocols and troubleshooting guidance provided in this application note are intended to empower scientists in drug discovery and development to efficiently and reproducibly synthesize novel molecular entities with therapeutic potential.
References
- BenchChem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine.
- BenchChem. "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity".
- Organic Chemistry Portal. Suzuki Coupling.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- BenchChem. Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- ResearchGate. High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling?
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Google Patents. A process for preparing this compound or a salt thereof.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Google Patents. A process for preparing this compound or a salt thereof.
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. Suzuki cross-coupling reaction.
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- NIH National Center for Biotechnology Information.
- Science.
- MDPI.
- MDPI.
- NIH National Center for Biotechnology Information.
- NIH National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
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- 5. mdpi.com [mdpi.com]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-Arylation of 2-Amino-3,5-difluoropyridine via Palladium-Catalyzed Buchwald-Hartwig Amination
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-arylation of 2-amino-3,5-difluoropyridine is a pivotal transformation in medicinal chemistry, yielding scaffolds of significant interest for drug discovery programs. The resulting N-aryl-2-amino-3,5-difluoropyridine derivatives are prevalent in a variety of biologically active molecules. This application note provides a comprehensive guide to performing this transformation efficiently and reliably using the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into optimizing reaction parameters and troubleshooting common issues.
Introduction: The Significance of N-Arylated Aminopyridines
The pyridine ring is a ubiquitous feature in pharmaceuticals, and its functionalization is a cornerstone of modern drug development. Specifically, the N-arylation of aminopyridines provides a direct route to a class of compounds with broad therapeutic potential, including kinase inhibitors and central nervous system agents. The substrate, this compound, is an electron-deficient heteroaromatic amine.[3] The strong electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom makes this molecule a unique building block, imparting specific physicochemical properties to the final N-arylated product that can be advantageous for biological activity and pharmacokinetic profiles.
The Buchwald-Hartwig amination has emerged as the premier method for constructing C-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation.[1][2] Its success lies in its broad substrate scope, excellent functional group tolerance, and generally high yields, making it an indispensable tool for synthetic chemists.[4]
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide). The catalytic cycle, which is fundamental to understanding and optimizing the reaction, proceeds through several key steps.[5]
The Catalytic Cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5]
-
Reductive Elimination: This is the final, product-forming step. The N-arylated product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.[5]
Key Reaction Parameters and Optimization
The success of the N-arylation of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source and often leads to faster initiation. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[6] The choice can be substrate-dependent, but both are excellent starting points. |
| Ligand | XPhos, RuPhos, BrettPhos | The choice of ligand is arguably the most critical parameter.[5] For an electron-deficient and potentially coordinating substrate like this compound, sterically hindered biaryl phosphine ligands like XPhos are often superior. They promote the reductive elimination step and prevent catalyst deactivation.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center. Sodium tert-butoxide is a common and effective choice.[5] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be beneficial. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, degassed solvents are mandatory to prevent catalyst poisoning.[5] Toluene is a widely used and effective solvent for these reactions. Dioxane is also common but requires caution due to its potential to form peroxides. |
| Temperature | 80 - 110 °C | The reaction temperature needs to be high enough to drive the catalytic cycle forward but not so high as to cause decomposition of the reactants or catalyst. A range of 80-110 °C is typical for these couplings. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 - 1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 1.5 equiv)
-
Anhydrous toluene (to achieve a concentration of 0.1-0.2 M)
-
Oven-dried Schlenk flask or reaction vial with a stir bar
-
Standard laboratory glassware for workup and purification
Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand (XPhos), the base (NaOtBu), and this compound.[5]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed toluene via syringe. Then, add the aryl bromide (if liquid) via syringe. If the aryl bromide is a solid, it should be added in step 1 with the other solids.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by a suitable method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (due to oxygen/moisture).2. Inappropriate ligand or base.3. Insufficient temperature. | 1. Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh catalyst and ligands.2. Screen different ligands (e.g., RuPhos) or bases (e.g., K₃PO₄).3. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation of the aryl halide.2. Diarylation of the amine. | 1. This can occur if moisture is present. Ensure strictly anhydrous conditions.2. Adjust the stoichiometry of the reactants. Use a slight excess of the amine or ligands specifically designed to suppress diarylation.[7] |
| Difficulty in Purification | 1. Streaking on silica gel column.2. Co-elution of impurities. | 1. The basic nature of the product may cause streaking. Add a small amount of triethylamine (~1%) to the eluent.2. Try a different solvent system for chromatography or consider purification by crystallization. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly versatile method for the N-arylation of this compound. By carefully selecting the catalyst system and maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably synthesize a wide array of N-arylated products. This protocol provides a solid foundation for achieving this critical transformation, enabling the advancement of drug discovery and development programs.
References
- BenchChem. (2025).
- Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Li, G., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
- Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH.
- BenchChem. (2025).
- BenchChem. (n.d.). This compound | 732306-31-9.
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Ruijter, R., et al. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- BenchChem. (2025).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
An In-Depth Guide to the Application of 2-Amino-3,5-difluoropyridine in Parallel Synthesis for Accelerated Drug Discovery
Nitrogen-containing heterocycles are foundational scaffolds in modern drug design, with the pyridine ring being a particularly prominent feature in numerous FDA-approved pharmaceuticals.[1] The strategic introduction of fluorine atoms into these scaffolds can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability (lipophilicity), and binding affinity to target proteins.[1][2] It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom, underscoring the importance of this element in medicinal chemistry.[1]
This compound has emerged as a highly versatile and valuable building block for the construction of compound libraries.[1][3] Its structure is uniquely suited for parallel synthesis, offering a robust platform for rapid diversification. The nucleophilic amino group at the 2-position serves as a primary handle for a variety of coupling reactions, while the electron-withdrawing fluorine atoms at the 3- and 5-positions modulate the reactivity of the entire scaffold and provide key interaction points for target binding. This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the application of this compound in parallel synthesis, complete with actionable protocols and the scientific rationale behind key experimental choices.
Core Synthetic Strategies for Library Generation
The power of this compound in parallel synthesis lies in its ability to reliably undergo several key bond-forming reactions that are amenable to high-throughput formats. The primary reactive site is the amino group, which can be readily derivatized to explore a vast chemical space.
Caption: General workflow for library generation using this compound.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[4] This reaction is exceptionally well-suited for parallel synthesis, allowing for the coupling of the amino group of our scaffold with a diverse array of aryl and heteroaryl halides.
Mechanistic Considerations: The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5]
Causality in Protocol Design:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more critically, the phosphine ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the challenging reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[6]
-
Base: A non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in the reaction. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they effectively solubilize the reactants and do not interfere with the catalytic cycle.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide bond formation is arguably the most frequently performed reaction in the synthesis of pharmaceuticals. Coupling this compound with a library of carboxylic acids is a straightforward and powerful method for generating structural diversity. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amino group, sometimes necessitating more robust coupling conditions.
Mechanistic Considerations: The reaction requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group. This is achieved using a coupling reagent, which forms a highly reactive intermediate (e.g., an active ester) that is then readily attacked by the amine.
Causality in Protocol Design:
-
Coupling Reagents: A vast array of coupling reagents exists. For parallel synthesis, reagents that produce soluble byproducts are often preferred to simplify purification.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Highly efficient and fast, often the first choice for difficult couplings.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic, cost-effective combination. The byproduct, a urea, is often water-soluble, facilitating workup.
-
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
Parallel Synthesis Protocols
The following protocols are designed for execution in a 24-well plate format but can be scaled to 96-well plates or larger reaction blocks. All operations should be conducted in an inert atmosphere (e.g., using a glovebox or Schlenk line techniques) where specified.
Protocol 1: Parallel Buchwald-Hartwig C-N Coupling
This protocol outlines the coupling of this compound with an array of 24 unique aryl bromides.
Workflow Diagram:
Caption: Step-by-step workflow for parallel Buchwald-Hartwig amination.
Materials & Reagents:
-
24-well reaction block with sealing mat
-
This compound
-
Array of 24 diverse aryl bromides
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Plate Preparation (Inert Atmosphere):
-
To each well of the 24-well plate, add the corresponding aryl bromide (0.1 mmol, 1.0 equiv).
-
-
Catalyst Slurry Preparation (Inert Atmosphere):
-
In a separate vial, combine Pd₂(dba)₃ (0.002 mmol, 2 mol% Pd), XPhos (0.0048 mmol, 4.8 mol%), and NaOtBu (0.14 mmol, 1.4 equiv).
-
Add 6 mL of anhydrous toluene to create a slurry. This volume is sufficient for adding 0.25 mL to each of the 24 wells.
-
-
Substrate Solution Preparation (Inert Atmosphere):
-
In another vial, dissolve this compound (0.11 mmol, 1.1 equiv) in 6 mL of anhydrous toluene.
-
-
Reaction Assembly:
-
Using a multichannel pipette, dispense 0.25 mL of the catalyst slurry into each well containing the aryl bromide.
-
Dispense 0.25 mL of the this compound solution into each well. The total reaction volume per well will be approximately 0.5 mL.
-
-
Reaction Execution:
-
Securely seal the reaction block with a chemically resistant sealing mat.
-
Place the block on a pre-heated shaker plate at 100 °C and agitate for 12-18 hours.
-
-
Parallel Work-up:
-
Cool the reaction block to room temperature.
-
Unseal the plate and quench each reaction by adding 0.5 mL of water.
-
Add 1.0 mL of ethyl acetate to each well, reseal, and shake vigorously.
-
The product can be isolated using a 24-well solid-phase extraction (SPE) plate (e.g., silica) or by transferring the organic layers to a separate plate for concentration and subsequent purification by preparative HPLC/MS.
-
Protocol 2: Parallel Amide Coupling
This protocol details the coupling of this compound with an array of 24 unique carboxylic acids using HATU.
Materials & Reagents:
-
24-well reaction block with sealing mat
-
This compound
-
Array of 24 diverse carboxylic acids
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Plate Preparation:
-
To each well of the 24-well plate, add the corresponding carboxylic acid (0.1 mmol, 1.0 equiv).
-
-
Stock Solution Preparation:
-
Solution A (Substrate/Base): In a vial, dissolve this compound (0.12 mmol, 1.2 equiv) in 6 mL of anhydrous DMF. Add DIPEA (0.3 mmol, 3.0 equiv).
-
Solution B (Coupling Reagent): In a separate vial, dissolve HATU (0.11 mmol, 1.1 equiv) in 6 mL of anhydrous DMF. Note: Prepare this solution just prior to use as coupling reagents can degrade over time.
-
-
Reaction Assembly:
-
To the wells containing the carboxylic acids, add 0.25 mL of Solution B (HATU) .
-
Allow the plate to shake for 10-15 minutes at room temperature to pre-activate the carboxylic acids.
-
Add 0.25 mL of Solution A (Substrate/Base) to each well.
-
-
Reaction Execution:
-
Seal the reaction block and shake at room temperature for 4-12 hours. Reaction progress can be monitored by LC-MS from a single well.
-
-
Parallel Work-up:
-
Add 1.5 mL of a 1:1 mixture of water and ethyl acetate to each well.
-
Shake vigorously, then allow the layers to separate.
-
Transfer the organic layers to a new plate for analysis and purification. The aqueous solubility of the byproducts from HATU and the DIPEA salt often results in a relatively clean organic phase.
-
Data Summary and Troubleshooting
The following table provides an overview of typical conditions and expected outcomes for the parallel synthesis reactions.
| Parameter | Buchwald-Hartwig Amination | Amide Coupling (HATU) |
| Key Reagents | Pd₂(dba)₃, XPhos, NaOtBu | HATU, DIPEA |
| Solvent | Toluene, Dioxane | DMF, DCM |
| Temperature | 80 - 110 °C | Room Temperature |
| Typical Time | 12 - 24 hours | 2 - 12 hours |
| Expected Yield | 45 - 85% (substrate dependent) | 60 - 95% (substrate dependent) |
| Common Issue | Low conversion / catalyst death | Incomplete reaction / epimerization |
| Troubleshooting | Screen different ligands (e.g., RuPhos); ensure strictly anhydrous conditions. | Use a different coupling reagent (e.g., COMU); run at 0 °C for sensitive substrates. |
Conclusion
This compound stands out as a superior building block for parallel synthesis in drug discovery. Its defined points of reactivity, combined with the beneficial electronic properties imparted by its fluorine substituents, allow for the efficient and predictable generation of large, diverse chemical libraries. The robust and adaptable protocols for Buchwald-Hartwig amination and amide bond formation enable medicinal chemists to rapidly synthesize novel compound collections, significantly accelerating the hit-to-lead optimization process and the overall discovery of new therapeutic agents.
References
- ChemBK. (2024, April 9). This compound. [Link]
- Google Patents. (n.d.). WO2025093610A1 - A process for preparing this compound or a salt thereof.
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing this compound or a salt thereof.
- Wikipedia. (n.d.).
- CoLab. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
- ResearchGate. (2015, October). Parallel synthesis of 4-amino-2,6-dialkylamino-pyridines. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- PubMed. (2024, December 12). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
- Chemistry LibreTexts. (2023, June 30).
- University of Groningen Research Portal. (n.d.).
- MDPI. (n.d.).
- Reddit. (2021, October 20).
- NIH National Library of Medicine. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 3. Buy this compound | 732306-31-9 [smolecule.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
Application Note: Continuous Flow Synthesis of 2-Amino-3,5-difluoropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating the Synthesis of a Key Pharmaceutical Building Block
2-Amino-3,5-difluoropyridine is a critical building block in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] Its synthesis, however, often involves hazardous reagents, challenging reaction conditions, and multi-step batch processes that can be difficult to scale up safely and efficiently.[2] Flow chemistry, or continuous flow processing, offers a transformative approach to overcome these challenges. By conducting chemical reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[1][3][4] This enhanced control leads to improved safety, higher yields, greater purity, and seamless scalability from laboratory to production scale.[1][3][4]
This application note details a proposed multi-step continuous flow process for the synthesis of this compound. The protocol is designed based on established principles of flow chemistry and analogous transformations reported in the literature, offering a robust and efficient alternative to traditional batch manufacturing.
Rationale for a Flow Chemistry Approach
The decision to employ a continuous flow process for the synthesis of this compound is driven by several key advantages over traditional batch methods:
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating the risks associated with exothermic reactions or the use of hazardous reagents.[3][4] This is particularly relevant for the handling of hydrazine and for high-pressure hydrogenation steps.
-
Precise Process Control: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat exchange, enabling precise temperature control that is often difficult to achieve in large batch reactors.[1][3][4] This leads to fewer side reactions and a cleaner product profile.
-
Increased Efficiency and Yield: The optimized mixing and heat transfer in continuous flow systems often lead to faster reaction times and higher yields compared to batch processes.[3]
-
Scalability: Scaling up a flow process typically involves running the system for longer periods or by "numbering up" (running multiple systems in parallel), rather than redesigning and revalidating large-scale reactors.[1][3]
-
Process Intensification: Flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process, reducing manual handling, solvent usage, and overall production time.[5][6]
Proposed Synthetic Pathway
The proposed continuous flow synthesis of this compound starts from the readily available 2,3,5-trichloropyridine and proceeds through a three-step sequence:
-
Halogen Exchange (Halex) Fluorination: A double nucleophilic aromatic substitution (SNAr) to replace two chlorine atoms with fluorine.
-
Ammonolysis: Nucleophilic aromatic substitution of the remaining chlorine atom with ammonia.
-
Hofmann Rearrangement: Conversion of an intermediate carboxamide to the final amine product.
This route is selected for its avoidance of highly energetic or unstable intermediates and its amenability to a telescoped flow process.
A [label="2,3,5-Trichloropyridine"]; B [label="2-Chloro-3,5-difluoropyridine"]; C [label="2-Amino-3,5-difluoropyridinecarboxamide"]; D [label="this compound"];
A -> B [label=" Halex Fluorination \n (KF, DMSO) "]; B -> C [label=" Ammonolysis & Hydrolysis \n (NH3, H2O) "]; C -> D [label=" Hofmann Rearrangement \n (NaOCl, NaOH) "]; }
Figure 1: Proposed synthetic pathway for this compound.
Detailed Application Protocols
The following protocols describe a conceptual multi-step continuous flow synthesis of this compound. The system is envisioned as a series of interconnected flow reactor modules, each optimized for a specific transformation.
Part 1: Continuous Halogen Exchange (Halex) Fluorination
This step involves the selective replacement of the chlorine atoms at positions 3 and 5 of 2,3,5-trichloropyridine with fluorine using potassium fluoride in a polar aprotic solvent.
Experimental Workflow:
reagents [label="{Reagent Pumps|
reagents:f0 -> mixer; reagents:f1 -> mixer; mixer -> reactor; reactor -> bpr; bpr -> collection; }
Figure 2: Workflow for continuous Halex fluorination.
Protocol:
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of 2,3,5-trichloropyridine in anhydrous DMSO.
-
Solution B: Prepare a 2.5 M slurry of spray-dried potassium fluoride in anhydrous DMSO.
-
-
System Setup:
-
Use two high-pressure pumps to deliver the reagent solutions.
-
Connect the pumps to a static mixer to ensure efficient mixing of the two streams.
-
The outlet of the mixer is connected to a heated coil reactor (e.g., PFA tubing in a heated bath or a commercial flow reactor module).
-
A back-pressure regulator is installed after the reactor to maintain a constant pressure and prevent solvent boiling.
-
-
Reaction Execution:
-
Set the flow rates of the pumps to achieve the desired residence time and stoichiometry.
-
Heat the reactor to the optimized temperature.
-
The product stream from this module, containing 2-chloro-3,5-difluoropyridine, is directly fed into the next reaction module.
-
Process Parameters (Illustrative):
| Parameter | Value | Rationale |
| Temperature | 180-220 °C | High temperature is required to drive the SNAr reaction with fluoride. |
| Pressure | 10-15 bar | To maintain the solvent in the liquid phase at elevated temperatures. |
| Residence Time | 20-40 min | To ensure complete conversion. |
| Stoichiometry | 2.5 eq. KF | An excess of KF is used to drive the reaction to completion. |
Part 2: Continuous Ammonolysis
The crude product stream from Part 1 is reacted with aqueous ammonia to substitute the remaining chlorine atom at the 2-position.
Experimental Workflow:
input [label="From Part 1", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
reagent_pump [label="{Reagent Pump|\n
input -> mixer; reagent_pump:f0 -> mixer; mixer -> reactor; reactor -> bpr; bpr -> collection; }
Figure 3: Workflow for continuous ammonolysis.
Protocol:
-
Reagent Preparation:
-
The input stream is the crude product from Part 1.
-
Aqueous ammonia (28-30%) is used as the aminating agent.
-
-
System Setup:
-
The product stream from Part 1 is merged with the aqueous ammonia stream using a T-mixer.
-
The combined stream is passed through a second heated coil reactor.
-
A back-pressure regulator is used to control the pressure.
-
-
Reaction Execution:
-
The flow rates are adjusted to achieve the desired stoichiometry and residence time.
-
The reactor is heated to the optimal temperature to facilitate the ammonolysis.
-
The resulting stream, containing the intermediate amide, is passed to the final reaction module.
-
Process Parameters (Illustrative):
| Parameter | Value | Rationale |
| Temperature | 150-180 °C | To accelerate the nucleophilic substitution with ammonia. |
| Pressure | 15-20 bar | To keep the ammonia in solution and control the reaction. |
| Residence Time | 15-30 min | To achieve high conversion. |
| Stoichiometry | 5-10 eq. NH3 | A large excess of ammonia is used to favor the desired reaction. |
Part 3: Continuous Hofmann Rearrangement
The final step is the conversion of the intermediate amide to this compound via a Hofmann rearrangement using sodium hypochlorite and sodium hydroxide.
Experimental Workflow:
input [label="From Part 2", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
reagent_pumps [label="{Reagent Pumps|
input -> mixer1; reagent_pumps:f0 -> mixer1; mixer1 -> reactor1; reactor1 -> mixer2; reagent_pumps:f1 -> mixer2; mixer2 -> reactor2; reactor2 -> collection; }
Figure 4: Workflow for continuous Hofmann rearrangement.
Protocol:
-
Reagent Preparation:
-
The input is the crude stream from Part 2.
-
A solution of sodium hypochlorite (e.g., 10-15% aqueous solution).
-
A solution of sodium hydroxide (e.g., 5-10 M aqueous solution).
-
-
System Setup:
-
The stream from Part 2 is first cooled and then mixed with the sodium hypochlorite solution in a T-mixer.
-
This mixture passes through a cooled coil reactor to allow for the formation of the N-chloroamide intermediate.
-
The stream is then mixed with the sodium hydroxide solution and passed through a heated coil reactor to induce the rearrangement.
-
-
Reaction Execution:
-
The flow rates are carefully controlled to manage the exothermic nature of the reaction.
-
The temperature of the second reactor is optimized to promote the rearrangement while minimizing side reactions.
-
The final product stream is collected for work-up and purification.
-
Process Parameters (Illustrative):
| Parameter | Value | Rationale |
| Reactor 1 Temp. | 0-10 °C | To control the initial exothermic reaction and formation of the N-chloroamide. |
| Reactor 2 Temp. | 50-80 °C | To facilitate the rearrangement to the isocyanate and subsequent hydrolysis. |
| Residence Time | 5-15 min (total) | The rearrangement is typically fast under these conditions. |
Process Optimization and Troubleshooting
The presented protocol provides a starting point for the continuous synthesis of this compound. Further optimization can be achieved through:
-
Design of Experiments (DoE): Systematically varying parameters such as temperature, residence time, and stoichiometry to identify the optimal conditions for yield and purity.
-
In-line Analytics (PAT): Integrating in-line analytical techniques such as FT-IR or HPLC to monitor the reaction in real-time, allowing for rapid optimization and process control.
-
Solvent Selection: Investigating alternative solvents to improve solubility, reduce environmental impact, and simplify downstream processing.
-
Catalyst Screening (for alternative routes): For routes involving hydrogenation, screening different supported catalysts (e.g., Pd/C, Pt/C, Raney Nickel) in packed-bed reactors to optimize selectivity and activity.[1][3][4]
Conclusion
The adoption of continuous flow chemistry for the synthesis of this compound presents a significant opportunity to enhance the safety, efficiency, and scalability of its production. The proposed multi-step flow process, based on established chemical transformations and flow chemistry principles, provides a clear pathway for the development of a robust and modern manufacturing process for this vital pharmaceutical intermediate. Further experimental validation and optimization of the outlined parameters will be crucial for its successful implementation.
References
- Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
- MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI.
- Kappe, C. O., et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry.
- Google Patents. (2024). A process for preparing this compound or a salt thereof. (WO2025093631A1).
- Google Patents. (2024). A process for preparing this compound or a salt thereof. (WO2025093610A1).
- Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271.
- Ley, S. V., et al. (2011). Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. Organic & Biomolecular Chemistry, 9(1), 135-144.
- Baxendale, I. R., et al. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Organic Process Research & Development, 26(1), 114-122.
- Wikipedia. (n.d.). Hofmann rearrangement.
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- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,5-difluoropyridine
Welcome to the technical support center for the synthesis of 2-Amino-3,5-difluoropyridine. This guide is designed for researchers, chemists, and process development professionals who are working with this critical building block. This compound is a vital intermediate in the synthesis of numerous pharmaceutical agents, and its efficient preparation is often a key challenge.[1][2] The presence of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, making fluorinated pyridines like this one highly valuable in medicinal chemistry.[3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of its synthesis and improve your yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. The advice is structured in a question-and-answer format to directly tackle common experimental failures.
Q1: My overall yield is consistently low when using the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide. What are the most likely causes?
Low yield in a Hofmann rearrangement is a frequent issue that can typically be traced back to three areas: the quality of the starting amide, the reaction conditions, or the workup procedure.
-
Purity of the Starting Amide (Compound E): The Hofmann rearrangement is sensitive to impurities in the starting 3,5-difluoro-2-pyridinecarboxamide. The amide is often prepared by the hydrolysis of 3,5-difluoro-2-pyridinecarbonitrile.[2] Incomplete hydrolysis can leave unreacted nitrile, which will not participate in the rearrangement, thereby lowering the effective concentration of your starting material and reducing the yield.
-
Validation Step: Before starting the rearrangement, confirm the purity of your amide using NMR or LC-MS. Ensure the absence of the starting nitrile.
-
-
Reaction Conditions:
-
Base and Hypohalite Stoichiometry: The reaction requires a strong base and a hypohalite source.[1] Incorrect stoichiometry can lead to side reactions. An excess of base can sometimes promote undesired side reactions, while insufficient hypohalite will result in incomplete conversion.
-
Temperature Control: The formation of the N-haloamide intermediate and its subsequent rearrangement are temperature-sensitive. Adding the hypohalite solution too quickly can cause an exotherm, leading to decomposition and the formation of byproducts. It is crucial to maintain the recommended temperature profile throughout the addition and the reaction period.
-
-
Workup and Extraction: this compound has some water solubility. During aqueous workup, product can be lost to the aqueous layer if extractions are not performed thoroughly.
-
Recommendation: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous phase.
-
Q2: I'm observing sluggish or incomplete reduction of the 2-hydrazino intermediate when synthesizing from a polyfluoropyridine precursor. How can I improve this step?
The reduction of a 2-hydrazino-difluoropyridine intermediate to the desired 2-amino product is a critical step in synthetic routes starting from materials like pentafluoropyridine.[3][4] Stalling at this stage is often related to catalyst activity or reaction conditions.
-
Catalyst Selection and Activity:
-
Choice of Catalyst: Raney Nickel is a highly effective catalyst for reducing hydrazino groups to amines under a hydrogen atmosphere.[3][4][5] Palladium on carbon (Pd/C) is also a robust alternative, known for its high conversion rates in large-scale hydrogenations.[3]
-
Catalyst Deactivation: The catalyst can be poisoned by impurities carried over from the previous step, particularly sulfur-containing compounds or other halides. Ensure your hydrazino intermediate is sufficiently pure.
-
Catalyst Loading: Insufficient catalyst loading will naturally lead to a slow or incomplete reaction. While specific loadings depend on the scale, a typical range is 5-10 mol% for Pd/C or a significant weight excess for Raney Nickel slurry.
-
-
Reaction Parameters:
-
Hydrogen Pressure: While some reductions can proceed at atmospheric pressure, applying positive hydrogen pressure (e.g., 50 psi) in a suitable hydrogenation reactor will significantly increase the reaction rate.
-
Temperature: This reduction is typically carried out at mild temperatures, often between 15°C and 35°C.[4] Running the reaction at room temperature is common, but gentle warming may be necessary if the reaction is slow.[4]
-
Solvent: Methanol or ethanol are common solvents for this type of reduction.[4] Ensure the solvent is of appropriate quality and is degassed to remove dissolved oxygen, which can interfere with the catalyst.
-
Q3: My final product is contaminated with an isomeric impurity. What is its likely identity and how can I prevent its formation?
Isomeric impurities often arise from a lack of regioselectivity in one of the key reaction steps.
-
Source of Isomers: In syntheses starting from poly-halogenated pyridines, the initial nucleophilic aromatic substitution (SNAr) is the most likely source of isomers. For example, when reacting pentafluoropyridine, nucleophilic attack is favored at the 2- and 4-positions.[3] While the 2-position is generally more reactive, suboptimal conditions can lead to substitution at the 4-position, carrying an isomeric impurity through the synthesis.
-
Preventative Measures:
-
Strict Temperature Control: Adhere strictly to the recommended reaction temperatures for SNAr reactions. Lower temperatures generally favor higher selectivity.
-
Controlled Reagent Addition: Add the nucleophile (e.g., hydrazine, ammonia) slowly and portion-wise to maintain a low instantaneous concentration, which can improve regioselectivity.
-
-
Purification: If isomeric impurities are present in the final product, careful purification by column chromatography on silica gel is typically required. A solvent system with a gradient of ethyl acetate in hexanes is often effective for separating these closely related compounds.
Troubleshooting Decision Workflow
This flowchart provides a logical path for diagnosing and resolving low yield issues during the synthesis.
Caption: A workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
-
Q: What is the most scalable and reliable method for producing this compound? A: For large-scale production, the synthetic route starting from 2,3,5-trichloropyridine, proceeding through 3,5-difluoro-2-pyridinecarboxamide, and culminating in a Hofmann rearrangement is highly advantageous.[1][2] This method avoids the use of highly reactive or toxic reagents like hydrazine and starts from a more readily available material than pentafluoropyridine, making it suitable for industrial scale-up.[1][2]
-
Q: Can Buchwald-Hartwig amination be used to synthesize this compound? A: While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, it is not a common method for the direct synthesis of this compound.[6][7] It would require a precursor like 2-bromo-3,5-difluoropyridine and an ammonia equivalent. The challenge often lies in the reactivity of the halogenated pyridine. However, understanding Buchwald-Hartwig principles is crucial when functionalizing similar halogenated pyridines, where palladium-catalyzed cross-coupling can be very effective.[8][9][10]
-
Q: What are the key safety precautions when working with fluorinated pyridines and their precursors? A: Many precursors, like pentafluoropyridine, are highly reactive and volatile. Reagents like hydrazine are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. For reactions under pressure (e.g., hydrogenation), ensure the equipment is properly rated and shielded.
Comparative Analysis of Major Synthetic Routes
The choice of synthetic route depends heavily on the scale of the reaction, available starting materials, and safety considerations. The table below summarizes the most common approaches.
| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages & Challenges |
| Hofmann Rearrangement | 2,3,5-Trichloropyridine | Halogen exchange, Cyanation, Hydrolysis, Hofmann Rearrangement | High yield and purity; suitable for large-scale production; avoids highly toxic reagents.[1][2] | Multi-step process requiring careful optimization of each stage. |
| Hydrazination & Reduction | Pentafluoropyridine | Nucleophilic substitution with hydrazine, Catalytic reduction | High yield in fewer steps.[1][4] | Pentafluoropyridine is expensive; uses highly reactive and toxic hydrazine; not ideal for scale-up.[1][2] |
| Ammonolysis & Reduction | 2,3-Difluoro-5-chloropyridine | Nucleophilic substitution with ammonia, Catalytic reduction | Utilizes readily available ammonia; fewer steps than the Hofmann route.[11] | Ammonolysis may require high pressure and temperature; potential for side reactions.[4] |
Recommended Lab-Scale Protocol: Hofmann Rearrangement Route
This protocol is based on the scalable and high-purity process involving a Hofmann rearrangement.[1] It assumes the starting material, 3,5-difluoro-2-pyridinecarboxamide, has been prepared and is of high purity.
Objective: To synthesize this compound from 3,5-difluoro-2-pyridinecarboxamide.
Materials:
-
3,5-difluoro-2-pyridinecarboxamide (1.0 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Sodium hypochlorite (NaOCl) solution (e.g., 10-15%)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluoro-2-pyridinecarboxamide (1.0 eq) in a pre-chilled solution of aqueous NaOH. Cool the mixture to 0-5°C using an ice bath.
-
Hypochlorite Addition: Slowly add the sodium hypochlorite solution dropwise via the dropping funnel to the stirred amide solution. Critical: Maintain the internal temperature below 10°C throughout the addition to prevent byproduct formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. The progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Warming: Once the starting material is consumed, slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours. Some protocols may call for gentle heating (e.g., 40-50°C) to drive the rearrangement to completion; this should be optimized based on monitoring.
-
Quenching & Extraction: Cool the reaction mixture back to room temperature. Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual salts and base.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography or recrystallization to obtain a product of high purity.
Synthetic Pathway Overview
Caption: Scalable synthetic route to this compound.
References
- A process for preparing this compound or a salt thereof. (WO2025093631A1)
- A process for preparing this compound or a salt thereof. (WO2025093610A1)
- This compound | 732306-31-9. Benchchem.
- Buy this compound | 732306-31-9. Smolecule.
- Process for preparing 2-aminopyridine derivatives. (US20060047124A1)
- Preparation method of 2-amino-3-fluoropyridine. (CN105669539A)
- 4-Amino-3,5-dichloro-2,6-difluoropyridine compared to other functionalized pyridines in synthesis. Benchchem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
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- 3. benchchem.com [benchchem.com]
- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 5. Buy this compound | 732306-31-9 [smolecule.com]
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- 7. research.rug.nl [research.rug.nl]
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- 9. m.youtube.com [m.youtube.com]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-3,5-difluoropyridine
Welcome to the technical support center for the synthesis of 2-Amino-3,5-difluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable building block. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can optimize your synthetic routes, maximize yields, and ensure the purity of your final product.
Introduction: The Synthetic Landscape of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] Several synthetic strategies are commonly employed to produce this compound, each with its own set of advantages and potential challenges. The most prevalent methods include:
-
Nucleophilic Aromatic Substitution (SNAr) on highly fluorinated pyridine precursors.
-
Hofmann Rearrangement of 3,5-difluoro-2-pyridinecarboxamide.
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Amination of Dihalogenated Pyridines followed by a reduction step.
This guide will provide a detailed exploration of the common side reactions associated with these synthetic pathways and offer practical solutions to overcome them.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr reaction is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings.[2][3] In the context of this compound synthesis, this typically involves the reaction of a polyfluorinated pyridine with an amino source.
Question 1: Why is my yield of this compound low when using a polyfluoropyridine precursor and ammonia?
Possible Causes and Solutions:
-
Incomplete Reaction: The reactivity of fluoropyridines in SNAr is high, but the reaction may still require optimization. Ensure you are using a suitable solvent, typically a polar aprotic solvent like DMSO or DMF, which enhances the nucleophilicity of the amine.[1] The reaction temperature and pressure are also critical parameters; amination with aqueous ammonia often necessitates elevated temperatures and pressures.[4]
-
Formation of Isomeric Byproducts: The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen directs nucleophilic attack primarily to the 2- and 4-positions.[1] Depending on your starting material (e.g., 2,3,5,6-tetrafluoropyridine), you may get a mixture of amino-trifluoropyridine isomers. Subsequent steps to introduce the second amino group and then remove other fluorines can lead to a complex product mixture. Using a more regioselective approach, such as starting with 2,3,5-trifluoropyridine and using hydrazine followed by reduction, can provide better control.[1]
-
Over-amination: If the reaction conditions are too harsh or the reaction time is too long, you might observe the formation of di- or tri-aminofluoropyridines, depending on the starting material. To mitigate this, consider using a stoichiometric amount of the aminating agent and carefully monitoring the reaction progress by TLC or LC-MS.
-
Hydrolysis of the Starting Material or Product: Fluoropyridines can be susceptible to hydrolysis, especially in the presence of a strong base and water. This can lead to the formation of corresponding hydroxypyridines. Ensure you are using anhydrous solvents and reagents to minimize this side reaction.
Question 2: I am observing multiple spots on my TLC plate that I suspect are isomeric aminodifluoropyridines. How can I confirm this and improve the regioselectivity?
Confirmation and Solutions:
-
Characterization: To confirm the presence of isomers, it is essential to isolate the different products (e.g., by column chromatography) and characterize them using techniques like 1H NMR, 19F NMR, and mass spectrometry. The coupling patterns and chemical shifts in the NMR spectra will be distinct for different isomers.
-
Improving Regioselectivity:
-
Choice of Starting Material: The substitution pattern of your starting polyfluoropyridine is the primary determinant of regioselectivity. Strategic selection of the starting material is key. For instance, starting with 3,5-difluoro-2-chloropyridine and performing an SNAr with ammonia will selectively displace the chlorine at the 2-position.
-
Directing Groups: The existing substituents on the pyridine ring will direct the incoming nucleophile. The strong directing effect of the fluorine atoms and the pyridine nitrogen must be considered.[1]
-
Reaction Conditions: In some cases, adjusting the reaction temperature, solvent, and the nature of the aminating agent can influence the isomeric ratio.
-
Experimental Protocol: Synthesis via Hydrazine Intermediate [1]
-
Hydrazination: To a solution of 3-substituted-2,5,6-trifluoropyridine in a suitable solvent (e.g., ethanol), add hydrazine monohydrate.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress.
-
Upon completion, isolate the 2-hydrazino-3-substituted-5,6-difluoropyridine intermediate.
-
Reduction: Subject the hydrazino intermediate to catalytic hydrogenation (e.g., using H2 gas and a Raney Nickel catalyst) to yield the desired 2-amino-3-substituted-5,6-difluoropyridine. This method is often advantageous as it avoids the harsh conditions of direct amination with ammonia.[1]
Diagram: SNAr Troubleshooting Workflow
Caption: Troubleshooting workflow for SNAr synthesis.
Scenario 2: Hofmann Rearrangement Route
The Hofmann rearrangement of a primary amide to a primary amine with one less carbon atom is a classic and effective transformation.[5] For the synthesis of this compound, this involves the rearrangement of 3,5-difluoro-2-pyridinecarboxamide.[6]
Question 3: My Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide is giving a low yield of the desired amine. What are the likely side reactions?
Possible Causes and Solutions:
-
Formation of a Urea Byproduct: The isocyanate intermediate formed during the rearrangement is highly reactive.[5][7] If there is unreacted starting amide or if the hydrolysis is not efficient, the isocyanate can react with the newly formed amine to produce a urea derivative. To minimize this, ensure a slight excess of the hypohalite reagent and a sufficiently strong basic medium to drive the reaction to completion.
-
Formation of a Carbamate Byproduct: If an alcohol is used as the solvent or is present as an impurity, it can trap the isocyanate intermediate to form a stable carbamate. The reaction should be performed in an aqueous medium or a solvent that does not react with the isocyanate.
-
Incomplete Reaction: The Hofmann rearrangement requires a strong base (e.g., NaOH, KOH) and a halogen (e.g., bromine, or an in-situ generated hypohalite from NaOCl).[6] Ensure that your reagents are of good quality and that the reaction temperature is appropriate to facilitate the rearrangement.
-
Degradation of the Starting Material: Pyridinecarboxamides can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. This would lead to the formation of the corresponding carboxylic acid, which will not undergo the Hofmann rearrangement. It is a balance of finding conditions that are vigorous enough for the rearrangement but not so harsh as to degrade the starting material.
Table 1: Troubleshooting the Hofmann Rearrangement
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Ensure stoichiometric or slight excess of hypohalite and strong base. Optimize reaction temperature. |
| Urea Byproduct | Isocyanate reacting with amine product | Ensure rapid hydrolysis of the isocyanate. Consider a one-pot process where the amine is not isolated until after work-up. |
| Carbamate Byproduct | Presence of alcohol | Use water as the solvent. Ensure all glassware and reagents are free of alcohol contamination. |
| Starting Material Degradation | Hydrolysis of the amide | Carefully control the reaction temperature and time. |
Diagram: Hofmann Rearrangement and Key Side Reactions
Caption: Key reaction pathways in the Hofmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for large-scale production of this compound?
For large-scale production, the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide is often preferred. This route is reported to provide high yields and purity and avoids the use of highly reactive and potentially hazardous reagents that may be involved in some SNAr approaches starting from highly fluorinated pyridines.[6]
Q2: Are there any specific safety precautions I should take when working with fluorinated pyridines?
Yes. Fluorinated organic compounds should be handled with care. This compound is irritating to the eyes, respiratory system, and skin.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some of the precursors, like pentafluoropyridine, are highly reactive and require careful handling.
Q3: What are the best methods for purifying the final product?
The purification method will depend on the nature of the impurities. Common techniques include:
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system is an effective method for obtaining high-purity material.
-
Column Chromatography: For complex mixtures or to remove closely related isomers, silica gel column chromatography is a standard purification technique.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be used for purification.
Q4: Can I use a Balz-Schiemann reaction to synthesize this compound?
While the Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring, its application for synthesizing this compound would likely involve starting with a diaminofluoropyridine and converting one of the amino groups to a fluorine.[9][10][11] However, this route can be challenging due to the potential for low yields, the thermal instability of the diazonium salt, and the hazardous nature of the reaction.[10][12] Other methods like the Hofmann rearrangement or SNAr are generally more reliable for this specific target molecule.
Q5: How do the fluorine atoms affect the basicity of the amino group in this compound?
The two fluorine atoms are strongly electron-withdrawing, which significantly reduces the electron density on the pyridine ring and, consequently, the basicity of the amino group. The predicted pKa of this compound is around 1.67, which is considerably lower than that of 2-aminopyridine (pKa ≈ 6.86).[11] This reduced basicity is an important consideration for subsequent reactions and for the choice of work-up and purification conditions.
References
- Methanolysis of Fluoropyridine Aminals. (n.d.). ResearchGate.
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.). ResearchGate.
- Hofmann rearrangement. (2023, December 27). In Wikipedia.
- A process for preparing this compound or a salt thereof. (n.d.). Google Patents.
- Balz–Schiemann reaction. (2023, October 29). In Wikipedia.
- Balz–Schiemann reaction. (n.d.). Grokipedia.
- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2013). ResearchGate.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). ACS Omega.
- This compound. (n.d.). ChemBK.
- Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. (2012). National Institutes of Health.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). PubMed Central.
- Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). PubMed.
- Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S.
- The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry.
- Hofmann Rearrangement: Example, Mechanism, and Application. (n.d.). Chemistry Learner.
- Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office.
- Preparation method of 2-amino-3-fluoropyridine. (n.d.). Google Patents.
- Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. (2018). ResearchGate.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Regioselective Intermolecular Allylic C-H Amination of Disubstituted Olefins via Rhodium/π-Allyl Intermediates. (2017). PubMed.
- Hofmann Rearrangement. (n.d.). Chemistry Steps.
- Reactivity in solution with ammonia as nucleophile. (n.d.). ResearchGate.
- Synthesis of pyridines and pyrazines using an intramolecular hydroamination-based reaction sequence. (2009). PubMed.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). National Institutes of Health.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry.
- Nucleophilic aromatic substitution. (2023, December 16). In Wikipedia.
- Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. (n.d.). MDPI.
- Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. (2004). PubMed.
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Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 2-Amino-3,5-difluoropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Amino-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet valuable, building block. The unique electronic and structural properties of this compound make it a notoriously difficult substrate. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles, to help you navigate and resolve common experimental failures.
Initial Diagnosis: A Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical framework for diagnosing the problem. The outcome of your reaction—whether it's a complete failure, low conversion, or a complex mixture of side products—points toward different underlying causes.
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction with this compound is completely stalled. I'm recovering only starting materials. What is the most likely cause?
A1: The most probable cause of complete reaction failure is potent inhibition and deactivation of the palladium catalyst.
The structure of this compound contains two Lewis basic sites: the pyridine ring nitrogen and the exocyclic amino group. Both can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes that effectively shut down the reaction.[1][2] This is a well-documented challenge for couplings involving aminopyridines.[3][4]
Causality and Mechanism: The catalytic cycle relies on a vacant coordination site on the Pd(0) species to initiate oxidative addition with the aryl halide. If the lone pairs from the substrate's nitrogen atoms occupy these sites, the catalyst is "poisoned" and cannot enter the cycle. This inhibition can occur with both the active Pd(0) species and the Pd(II) intermediates.
Caption: The Suzuki catalytic cycle showing the catalyst inhibition pathway.
Troubleshooting Steps:
-
Switch to a More Robust Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3][5] You must use a system designed for challenging, heteroaromatic substrates.
-
Employ Bulky, Electron-Rich Ligands: The key is to sterically shield the palladium center. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are the industry standard for this purpose.[6][7][8] Their bulkiness prevents the substrate's nitrogen atoms from coordinating while their electron-rich nature promotes the difficult oxidative addition step, especially with less reactive aryl chlorides.[5][8]
-
Use Modern Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, consider using well-defined pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These provide a more active and stable catalytic species from the outset, often leading to more reliable results.[2][9]
-
-
Assess Your Aryl Halide: If you are using a 2-chloro- or 3-chloro- derivative of the aminodifluoropyridine, the C-Cl bond is significantly less reactive than a C-Br or C-I bond.[3] Activating a C-Cl bond requires a highly active catalyst system, reinforcing the need for the ligands mentioned above.
Q2: I'm getting some product, but the reaction stalls at low conversion (10-40%). How can I drive it to completion?
A2: Low conversion, assuming you are using an appropriate catalyst system, typically points to suboptimal reaction conditions, particularly the choice of base, solvent, or temperature.
-
Optimize the Base: The base is not merely a spectator; it is critical for activating the boronic acid/ester to form a more nucleophilic boronate species, which is required for the transmetalation step.[10]
-
Avoid Strong Hydroxide Bases (NaOH, KOH): While effective at forming the boronate, strong, nucleophilic bases can accelerate undesirable side reactions, especially protodeboronation.[11]
-
Screen Weaker Inorganic Bases: For substrates like aminopyridines, weaker bases are often superior.[9] The most commonly successful are K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) .[5][6] They provide sufficient basicity to promote transmetalation without causing excessive substrate or product degradation. Always use a fresh, high-purity base, and consider grinding it to a fine powder for better reproducibility.[9]
-
-
Re-evaluate the Solvent System: The solvent must fully solubilize all components at the reaction temperature.
-
Common Solvents: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or THF are standard choices.[8][9]
-
The Role of Water: A small amount of water is often added to help dissolve the inorganic base.[9] However, for substrates prone to protodeboronation, this can be detrimental. If you suspect this side reaction (see Q3), switching to completely anhydrous conditions is a crucial troubleshooting step.[2][9]
-
-
Adjust the Temperature: Suzuki couplings often require heating, typically between 80–110 °C.[8][9] If your reaction is sluggish, a modest increase in temperature can significantly improve the rate. However, excessively high temperatures can lead to catalyst decomposition or other side reactions, so a screening experiment is recommended.
Q3: My reaction is messy, and I'm isolating significant byproducts. What are they and how can I prevent them?
A3: The most common byproducts in this reaction are from protodeboronation of the boronic acid and homocoupling. Both can be minimized with careful setup and reagent choice.
-
Protodeboronation (Arene Formation): This is the cleavage of the C-B bond, where it is replaced by a C-H bond from a proton source (like water).[12] This side reaction consumes your boronic acid, leading to low yields and forming an arene byproduct that can complicate purification.[7][11] Heteroaromatic boronic acids are particularly susceptible to this process.[2][12]
-
Minimize Water: As mentioned, ensure you are using dry, anhydrous solvents and reagents.[9]
-
Use Boronic Esters: Boronic acids can be unstable. Converting them to more stable derivatives is a highly effective strategy. Pinacol esters (Ar-Bpin) are the most common and are significantly more robust towards hydrolysis and protodeboronation.[2][6] Other stable forms like MIDA boronates or potassium organotrifluoroborates (R-BF₃K) can also be used, offering a "slow-release" of the active boronic acid under the reaction conditions.[11][12][13]
-
-
Homocoupling (Biaryl Formation): This is the coupling of two molecules of your boronic acid to form a symmetrical biaryl. This side reaction is almost always caused by the presence of oxygen in the reaction vessel.[3][6]
-
Ensure a Rigorously Inert Atmosphere: This is non-negotiable for a successful Suzuki coupling. Your solvent must be thoroughly degassed before use. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[6][9] The reaction should be set up and run under a positive pressure of an inert gas.
-
-
Dehalogenation (Reduced Starting Material): In some cases, the aryl halide starting material can be reduced to this compound. This can occur if there is a source of hydride in the reaction mixture.[3] Ensuring a clean, inert system and choosing a solvent not prone to acting as a hydride source can help minimize this.[3]
Recommended Catalyst Systems for this compound
The following table summarizes highly effective catalyst systems for challenging heteroaryl couplings, which are directly applicable to this substrate.
| Palladium Source | Ligand | Base | Key Features & Advantages | Typical Loading (mol%) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | A highly versatile and robust system for electron-deficient and heteroaromatic substrates.[1][14] | 1-3% Pd, 2-6% Ligand |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Extremely active ligand, excellent for activating stubborn C-Cl bonds and sterically hindered substrates.[6][9] | 1-3% Pd, 2-6% Ligand |
| XPhos Pd G3 | (Pre-catalyst) | Cs₂CO₃ | A highly stable and active pre-catalyst that ensures reliable initiation and high turnover numbers.[2][9] | 1-4% |
| RuPhos Pd G3 | (Pre-catalyst) | K₃PO₄ | Another excellent pre-catalyst, often effective when others fail; particularly good for N-heterocycles.[5] | 1-4% |
Optimized Experimental Protocols
Protocol 1: General Screening Procedure
This protocol is a starting point for optimizing the reaction with your specific coupling partners.
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-amino-3,5-difluoro(halo)pyridine (1.0 equiv.), the arylboronic acid or pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Optimized Procedure with a Pre-catalyst
This protocol uses a modern pre-catalyst for enhanced reliability and activity.
-
Preparation: To an oven-dried reaction vial in a glovebox (or on a Schlenk line), add the 2-amino-3,5-difluoro(halo)pyridine (1.0 equiv.), the arylboronic pinacol ester (1.3 equiv.), K₃PO₄ (2.0 equiv., finely ground), and the XPhos Pd G3 pre-catalyst (2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (~0.1 M).
-
Reaction: Seal the vial tightly, remove from the glovebox (if used), and place in a pre-heated aluminum block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Workup: Follow steps 6-8 from the general screening protocol.
References
- [No Source Found]
- Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids - Benchchem. BenchChem. Accessed January 10, 2026.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Accessed January 10, 2026.
- Technical Support Center: Optimization of Suzuki Coupling for 2-Aminopyrimidine - Benchchem. BenchChem. Accessed January 10, 2026.
- (a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. BenchChem. Accessed January 10, 2026.
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines - Benchchem. BenchChem. Accessed January 10, 2026.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
- Protodeboronation - Wikipedia. Wikipedia. Accessed January 10, 2026.
- Technical Support Center: Optimizing Suzuki Coupling Yield with 2,5-Difluoropyridin-4-amine - Benchchem. BenchChem. Accessed January 10, 2026.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Accessed January 10, 2026.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines - Benchchem. BenchChem. Accessed January 10, 2026.
- A Researcher's Guide to Ligand Selection for Suzuki-Miyaura Cross-Coupling - Benchchem. BenchChem. Accessed January 10, 2026.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Organic Chemistry Portal. Accessed January 10, 2026.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. BenchChem. Accessed January 10, 2026.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. Accessed January 10, 2026.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
- Technical Support Center: Catalyst Selection for Cross-Coupling with 6-chloro-N-methylpyridin-2-amine - Benchchem. BenchChem. Accessed January 10, 2026.
- Aminative Suzuki–Miyaura coupling - Xingwei Li. Science.org. Accessed January 10, 2026.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Accessed January 10, 2026.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. PubMed. Accessed January 10, 2026.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Canadian Science Publishing. Accessed January 10, 2026.
- Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. MDPI. Accessed January 10, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Amino-3,5-difluoropyridine
Introduction
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 2-Amino-3,5-difluoropyridine. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet increasingly important, transformation. The electron-deficient nature of the pyridine ring, compounded by the presence of an amino group, makes this substrate particularly susceptible to the undesired side reaction of protodeboronation, leading to reduced yields and purification challenges.
This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to help you maximize the yield of your desired biaryl product by effectively mitigating protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue with this compound?
A1: Protodeboronation is a chemical process where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes the nucleophilic coupling partner, leading to the formation of a simple arene or heteroarene byproduct—in this case, 3,5-difluoropyridine—and significantly reduces the yield of the desired coupled product.[2][3] Pyridine-containing boronic acids, especially those substituted at the 2-position, are notoriously prone to this side reaction.[2][4][5] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms in this compound exacerbates this instability.
Q2: What is the underlying mechanism that makes 2-pyridyl boronic acids so susceptible to protodeboronation?
A2: Unlike simple arylboronic acids where protodeboronation is often fastest at high pH, 2-pyridylboronic acids exhibit a unique decomposition mechanism.[2][4] Under neutral or near-neutral pH conditions, they can form a highly reactive zwitterionic intermediate.[1][4] This zwitterion can undergo a rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated pyridine.[1][4] Counterintuitively, strongly acidic or basic conditions can sometimes slow this specific pathway by shifting the equilibrium away from the reactive zwitterion.[1][4]
Q3: I'm seeing significant amounts of my starting aryl halide and the protodeboronated 3,5-difluoropyridine. What are the most critical reaction parameters I should investigate?
A3: The balance between the desired Suzuki coupling and protodeboronation is a kinetic competition. To favor your desired product, you must optimize conditions to accelerate the cross-coupling rate relative to the decomposition rate. The most critical parameters to evaluate are:
-
The Nature of the Boron Reagent: Boronic acids are the most susceptible to protodeboronation. Using more stable derivatives is a primary strategy.[1][2]
-
The Base: The choice and strength of the base are paramount. Strong bases can accelerate protodeboronation.[6][7]
-
The Catalyst System: A highly active and efficient catalyst can make the Suzuki reaction fast enough to outcompete the side reaction.[1][8]
-
Temperature: Higher temperatures accelerate both reactions, but often increase the rate of protodeboronation disproportionately.[6][7]
-
Solvent and Water Content: The presence of a proton source, like water, is required for protodeboronation.[6][9]
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound derivatives.
Issue 1: High Levels of Protodeboronated Byproduct (3,5-difluoropyridine) and Low Product Yield
This is the most common failure mode, indicating that the rate of protodeboronation is competitive with or faster than the rate of cross-coupling.
Root Cause Analysis & Corrective Actions
The primary goal is to accelerate the productive catalytic cycle while suppressing the decomposition pathway.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
1. Stabilize the Boron Reagent (Most Effective First Step)
-
Causality: Free boronic acids are often unstable. Converting them to esters or other derivatives dramatically increases their stability and provides a "slow release" of the active boronic acid under reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1][3][4]
-
Recommended Action: Replace the boronic acid with a more robust derivative.
| Boron Reagent Type | Structure Example (R = 2-Amino-3,5-difluoropyridin-X-yl) | Stability | Key Advantages |
| Boronic Acid | R-B(OH)₂ | Low | Commercially available but highly susceptible to protodeboronation.[2] |
| Pinacol Ester | R-B(pin) | Medium | A common and effective first choice for improving stability over the free acid.[2][4][10] |
| MIDA Boronate | R-B(MIDA) | High | Exceptionally stable, often crystalline solids. Ideal for slow-release strategies, minimizing side reactions.[1][4][11] |
| Organotrifluoroborate | [R-BF₃]K⁺ | High | Highly stable salts that slowly hydrolyze to release the boronic acid, effectively suppressing protodeboronation.[1][2][4][11] |
2. Optimize the Base
-
Causality: While base is required for the transmetalation step, strongly basic conditions (high pH) are known to accelerate protodeboronation for many arylboronic acids.[6][7][12][13] For 2-pyridyl systems, the relationship can be complex, but milder bases are generally a safer starting point.
-
Recommended Action: Screen a panel of weaker inorganic bases.
| Base | Recommended Starting Amount (equiv.) | Comments |
| K₃PO₄ | 2.0 - 3.0 | Often an excellent choice for challenging Suzuki couplings. Its moderate basicity and high solubility in aqueous mixtures are beneficial.[6][14] |
| K₂CO₃ / Cs₂CO₃ | 2.0 - 3.0 | Standard, reliable choices. Cesium carbonate can sometimes offer enhanced reactivity due to the cesium effect, but potassium carbonate is more cost-effective.[6][15] |
| KF / CsF | 2.0 - 3.0 | Fluoride bases can be very effective, particularly under anhydrous or low-water conditions, as they activate the boron reagent without significantly increasing the hydroxidic basicity of the medium.[16] |
3. Enhance Catalyst System Performance
-
Causality: A highly active catalyst promotes rapid C-C bond formation, allowing the Suzuki reaction to win the kinetic race against protodeboronation.[1][17] For electron-deficient substrates like this compound, the oxidative addition and reductive elimination steps can be challenging, requiring specialized ligands.
-
Recommended Action: Use a modern, high-performance catalyst system.
| Palladium Source / Precatalyst | Recommended Ligand(s) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | These bulky, electron-rich biarylphosphine ligands are the gold standard for difficult couplings. They stabilize the Pd(0) center, accelerate oxidative addition, and promote the final reductive elimination step.[2][7][8] |
| Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | (Ligand is built-in) | These are highly active, air-stable precatalysts that rapidly generate the active Pd(0) species in solution. They offer excellent reproducibility and are highly effective for challenging substrates.[8][15][18] |
Caution: While bulky ligands are generally beneficial, some studies have shown they can paradoxically accelerate palladium-catalyzed protodeboronation under certain conditions.[19][20][21] If switching to a bulky ligand worsens the issue, it indicates a complex interplay that may require screening different ligand classes.
4. Refine General Reaction Conditions
-
Causality: Temperature and solvent environment directly impact reaction rates and reagent stability.
-
Recommended Action:
-
Lower the Temperature: High temperatures accelerate all reactions, including decomposition.[6] If you are using a highly active catalyst system, it is often possible to run the reaction at a lower temperature (e.g., 60-80 °C) to significantly reduce protodeboronation while maintaining a reasonable reaction rate.[2][7]
-
Ensure Anhydrous Conditions: Water is the proton source for protodeboronation.[3][9] Using anhydrous solvents (e.g., dry dioxane, toluene, or 2-MeTHF) and reagents can substantially suppress this side reaction.[4][6][15] If an aqueous base is required, minimize the amount of water used.
-
Thorough Degassing: Oxygen can lead to catalyst decomposition and the homocoupling of boronic acids, which disrupts the catalytic cycle and can indirectly favor protodeboronation.[8][14] Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[15]
-
Visualizing the Competing Pathways
The success of the reaction hinges on favoring the Suzuki-Miyaura catalytic cycle over the protodeboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Boronic Acid Pinacol Ester
This protocol provides a robust starting point for minimizing protodeboronation using a stabilized boron reagent and an optimized catalyst system.
Materials:
-
Aryl Halide (e.g., 1-bromo-4-methoxybenzene) (1.0 equiv)
-
This compound boronic acid pinacol ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 precatalyst (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane or 2-MeTHF
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, the pyridine boronic acid pinacol ester, and potassium phosphate.
-
If not in a glovebox, seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block set to 80 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC, GC-MS, or LC-MS, checking for consumption of starting materials and formation of the desired product. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quantifying Protodeboronation by ¹H or ¹⁹F NMR
To effectively troubleshoot, it is essential to quantify the extent of the side reaction.
Procedure:
-
After the reaction has run for a set time (or upon completion), carefully quench a small aliquot (~50 µL) of the crude reaction mixture and dilute it with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a signal that does not overlap with other components (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a quantitative ¹H NMR or ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to:
-
A unique peak for the desired product .
-
A unique peak for the protodeboronated byproduct (3,5-difluoropyridine).
-
A unique peak for the remaining boronic ester starting material .
-
-
Calculate the relative molar ratios of these species to determine the conversion, yield, and the percentage of the boron reagent that was consumed by protodeboronation.[4]
References
- Wikipedia. (2023). Protodeboronation.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Synfacts, 2011(04), 0438-0438.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269–12281.
- Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. National Institutes of Health.
- Ser, C. T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Ser, C. T., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
- Yokoyama, A., et al. (2014). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Macromolecular Rapid Communications, 35(10), 959-963.
- American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation.
- Reddit. (2012). Suzuki coupling help.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936.
- Reddit. (2024). For the pro's (Suzuki).
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. National Institutes of Health.
- Nykaza, T. V., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(5), 1351–1354.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061–14063.
- ResearchGate. (n.d.). Probing the impact of water Time course overlay of 3 probing the effect....
- ResearchGate. (n.d.). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Overcoming Catalyst Inhibition in 2-Amino-3,5-difluoropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing challenges in synthetic reactions involving 2-Amino-3,5-difluoropyridine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in catalysis and organic synthesis. Our goal is to empower you to overcome common hurdles and achieve optimal results in your experiments.
The Challenge: The "2-Pyridyl Problem" and Catalyst Inhibition
This compound is a valuable building block in medicinal chemistry. However, its structure presents a significant challenge in transition-metal-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate strongly with the metal center (e.g., palladium), leading to catalyst inhibition or deactivation.[1][2] This phenomenon, often part of the broader "2-pyridyl problem," can result in low yields, incomplete conversion, and the formation of unwanted byproducts.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
Low yields are the most common issue when working with aminopyridine substrates.[3] The primary culprit is often catalyst inhibition or deactivation. The nitrogen atoms in the pyridine ring and the amino group can act as strong ligands, binding to the palladium catalyst and preventing it from participating in the catalytic cycle.[1][4] This effectively "poisons" the catalyst.[5]
Q2: How does the amino group on the pyridine ring specifically interfere with the catalyst?
The amino group's lone pair of electrons can directly coordinate with the palladium center. This coordination can stabilize the catalyst in an off-cycle state, preventing the crucial steps of oxidative addition or reductive elimination from occurring efficiently.[1] In some cases, this can lead to the formation of inactive palladium complexes.[6]
Q3: Are there specific types of cross-coupling reactions that are more susceptible to this inhibition?
Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all susceptible to inhibition by aminopyridines.[2][7] The degree of inhibition can depend on the specific reaction conditions, including the choice of ligand, base, and solvent.
Q4: Can the fluorine atoms on the pyridine ring influence catalyst inhibition?
While the primary inhibitory effect comes from the nitrogen atoms, the fluorine atoms also play a role. As strong electron-withdrawing groups, they make the pyridine ring electron-deficient. This can affect the rates of the oxidative addition and reductive elimination steps in the catalytic cycle, potentially exacerbating the challenges of achieving an efficient reaction.[8]
Troubleshooting Guide: A Systematic Approach to Overcoming Inhibition
When faced with a low-yielding or stalled reaction, a systematic approach to troubleshooting is essential. The following sections provide detailed guidance on key reaction parameters.
Issue 1: Low or No Product Formation
This is the most frequent problem and can be tackled by methodically evaluating and optimizing each component of your reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
1. Catalyst and Ligand Selection: The First Line of Defense
The choice of catalyst and ligand is the most critical factor in mitigating inhibition.
-
Why it Matters: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient and potentially coordinating substrates like this compound, the right ligand is essential to promote the desired catalytic cycle and prevent deactivation.[7]
-
Recommendations:
-
Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, and RuPhos are often highly effective for cross-coupling reactions with challenging aryl chlorides and aminopyridines.[8] Their steric bulk can help prevent the pyridine nitrogen from strongly coordinating to the palladium center.
-
Consider Pre-catalysts: Modern palladacycle pre-catalysts (e.g., Buchwald's G3 pre-catalysts) are often more reliable than simple Pd(II) salts like Pd(OAc)₂.[7] They generate the active Pd(0) species more cleanly and efficiently.[7]
-
-
Experimental Protocol: Ligand Screening
-
Set up a parallel array of small-scale reactions.
-
To each reaction vessel, add this compound (1.0 equiv.), your coupling partner (1.2-1.5 equiv.), a base (e.g., K₃PO₄, 2.0-3.0 equiv.), and a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%).
-
To each vessel, add a different bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-6 mol%).
-
Add degassed solvent, and run all reactions under identical conditions (temperature, time).
-
Analyze the yield of each reaction by LC-MS or ¹H NMR to identify the optimal ligand.
-
2. The Role of the Base: More Than Just a Proton Scavenger
The choice of base is crucial and can significantly impact the reaction outcome.[3]
-
Why it Matters: The base is involved in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations. A base that is too strong can lead to side reactions, while one that is too weak may result in a sluggish reaction.
-
Recommendations:
-
For Suzuki couplings, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective than strong bases.[3]
-
For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[8]
-
Always use a fresh, high-purity base. Grinding the base to a fine powder can improve reproducibility.[3]
-
| Base | Typical Application | Notes |
| K₂CO₃, K₃PO₄, Cs₂CO₃ | Suzuki-Miyaura Coupling | Weaker bases often give better results with aminopyridines.[3] |
| NaOtBu, LHMDS | Buchwald-Hartwig Amination | Strong, non-nucleophilic bases are necessary.[8] |
3. Solvent System and Temperature Optimization
The solvent must solubilize all components and be compatible with the catalytic system. Temperature affects reaction rates and catalyst stability.
-
Why it Matters: Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. High temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or side reactions.[9]
-
Recommendations:
-
Common solvents for cross-coupling reactions include dioxane, toluene, and THF, often with a small amount of water for Suzuki couplings to dissolve the inorganic base.[3]
-
If protodeboronation (a common side reaction in Suzuki couplings) is suspected, switch to anhydrous solvents.[3][9]
-
Aryl chlorides often require higher reaction temperatures (80-120 °C) than the corresponding bromides or iodides.[8]
-
Issue 2: Significant Byproduct Formation
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Solutions
| Side Reaction | Likely Cause(s) | Suggested Solutions |
| Homocoupling | Oxygen contamination leading to oxidative coupling of the boronic acid (Suzuki). | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂).[3] |
| Protodeboronation | Unstable boronic acid, often exacerbated by aqueous basic conditions and high temperatures. | Use more stable boronic esters (e.g., pinacol esters).[9] Employ anhydrous solvents and a milder base.[9] Lower the reaction temperature.[9] |
| Hydrodehalogenation | A side reaction where the halide is replaced by a hydrogen atom. | This can be promoted by certain catalyst/ligand combinations or impurities. Re-screening ligands and ensuring high-purity reagents can help. |
Visualizing Catalyst Deactivation Pathways
Caption: Potential pathways for catalyst deactivation.
Issue 3: Reaction is Unreproducible
Lack of reproducibility is a frustrating issue that often points to subtle variations in reaction setup or reagent quality.
-
Possible Causes & Solutions:
-
Atmospheric Contamination: Ensure all reactions are performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst oxidation and side reactions.[3] Thoroughly degas solvents using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[3]
-
Reagent Quality: Verify the purity of all starting materials. Impurities in the solvent, base, or starting materials can poison the catalyst.[8] Use freshly opened, high-purity reagents whenever possible.
-
Water Content: While some Suzuki reactions benefit from water, many cross-coupling reactions are moisture-sensitive. Ensure solvents are anhydrous if required by the specific reaction conditions.
-
General Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. It should be optimized for your specific substrates.
Materials:
-
2-Amino-3,5-difluorohalopyridine (1.0 equiv.)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-Amino-3,5-difluorohalopyridine, arylboronic acid, base, palladium pre-catalyst, and ligand.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe under a positive flow of inert gas.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.[3]
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
By systematically addressing these common issues, researchers can significantly improve the success rate of cross-coupling reactions with the challenging but valuable this compound substrate.
References
- Tondreau, A. M., et al. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- ResearchGate. 4-Aminopyridines as Versatile “Noninterfering” Allies for CO2 Fixation.
- ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Chen, G., et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
- Jbara, S. S., et al. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC.
- PID Controllers. How to Prevent Catalyst Poisoning at the Industrial Scale.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- chemeurope.com. Catalyst poisoning.
- PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- AmmoniaKnowHow. Catalyst deactivation Common causes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst_poisoning [chemeurope.com]
- 6. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Solubility of 2-Amino-3,5-difluoropyridine in Organic Solvents
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-3,5-difluoropyridine. This guide provides in-depth technical support, troubleshooting protocols, and frequently asked questions to facilitate the seamless integration of this versatile building block into your synthetic workflows.
PART 1: CORE DIRECTIVE - Understanding the Challenge
This compound is a crystalline solid with a melting point range of 52-59°C.[1][2][3] Its molecular structure, featuring an amino group and two electron-withdrawing fluorine atoms on a pyridine ring, results in a complex interplay of polarity and intermolecular forces that govern its solubility. While described as soluble in most organic solvents, its practical application can be hampered by limited solubility in less polar media, a common requirement for many organic reactions.[4] This guide is structured to address these issues head-on, providing a logical progression from simple troubleshooting to more advanced solubilization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
The solubility of this compound is primarily dictated by its:
-
Molecular Weight: 130.1 g/mol [1]
-
pKa: The predicted pKa is approximately 1.67, indicating a significantly lower basicity compared to pyridine or 2-aminopyridine.[1] This is due to the strong electron-withdrawing effects of the fluorine atoms.[1]
-
Polarity: The presence of the amino group and fluorine atoms makes it a polar molecule. This polarity is a key factor in its solubility profile.
Q2: I'm observing limited solubility in my desired reaction solvent. What are the first steps I should take?
Initial troubleshooting should focus on simple, minimally disruptive techniques:
-
Solvent Re-evaluation: If your chemistry allows, consider a more polar solvent.
-
Temperature Increase: Gently warming the solvent can often increase the dissolution rate and equilibrium solubility. However, always be mindful of the thermal stability of your compound and solvent boiling points.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[5]
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Advanced Troubleshooting Protocols
For more persistent solubility issues, the following scientifically grounded strategies can be employed. Each protocol is designed to be a self-validating system, allowing for systematic optimization.
Co-Solvency: A Powerful and Versatile Approach
The use of a co-solvent is a highly effective method for enhancing the solubility of poorly soluble compounds.[6][7][8][9] By blending a small amount of a highly polar, miscible solvent with your primary reaction solvent, you can significantly alter the polarity of the medium to favor dissolution.
Experimental Protocol: Co-Solvent Screening
-
In a series of vials, suspend a known amount of this compound in your primary, less polar solvent (e.g., toluene, dichloromethane).
-
To each vial, add a different polar, aprotic co-solvent (e.g., DMSO, DMF, NMP, THF) in incremental percentages (e.g., 2%, 5%, 10% v/v).
-
Stir or agitate the mixtures at a constant temperature and observe for complete dissolution.
-
The optimal co-solvent and its concentration will be that which achieves complete solubilization with the minimal amount added, thereby having the least impact on the overall reaction environment.
Data Presentation: Typical Solubility Enhancement with Co-solvents
| Primary Solvent | Co-Solvent | % Co-Solvent (v/v) for Dissolution |
| Toluene | DMF | 5-10% |
| Dichloromethane | DMSO | 2-5% |
| Heptane | THF | 15-20% |
Note: These are representative values and the optimal conditions should be determined experimentally.
Visualization: The Logic of Co-Solvency
Caption: Logical workflow of employing a co-solvent to enhance solubility.
pH Adjustment: Leveraging the Basic Nature of the Amino Group
The basicity of the amino group on the pyridine ring, although weakened by the fluorine atoms, can be exploited to increase solubility, particularly in protic solvents.[5][10] The solubility of many compounds is strongly dependent on the pH of the solution.[11]
Mechanism of Solubility Enhancement via pH Modification
In an acidic environment, the amino group can be protonated to form a pyridinium salt. This ionic species is generally more soluble in polar solvents than the neutral molecule.[5][11]
Experimental Protocol: Acid-Mediated Solubilization
-
Suspend this compound in your chosen organic solvent.
-
Add a suitable acid (e.g., a solution of HCl in dioxane, methanesulfonic acid, or p-toluenesulfonic acid) dropwise while stirring.
-
Monitor for dissolution. The formation of the salt should lead to a clear solution.
-
Crucial Consideration: This method is only applicable if your reaction conditions are compatible with an acidic environment. The newly formed salt may have different reactivity compared to the free base.
Visualization: The Effect of pH on Solubility
Caption: The reversible effect of pH on the solubility of this compound.
Safety and Handling
When handling this compound, it is crucial to adhere to safety protocols. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][12] Store the compound in a cool, dry, and well-ventilated place away from incompatible materials.[2]
PART 3: VISUALIZATION & FORMATTING - Consolidated Reference
This technical guide is grounded in established scientific principles and data from reliable sources. For further verification and deeper understanding, please consult the following references.
References
- This compound - ChemBK.
- This compound - Acros Pharmatech.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement - ResearchGate.
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH.
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Solubility enhancement techniques: A comprehensive review - WJBPHS.
- A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs - ResearchGate.
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
Sources
- 1. Buy this compound | 732306-31-9 [smolecule.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound [acrospharmatech.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Page loading... [guidechem.com]
- 14. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Fluorination of 2-Amino-3,5-difluoropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated pyridine derivatives. The fluorination of 2-Amino-3,5-difluoropyridine is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. However, the reaction is often complicated by the formation of various byproducts, leading to challenges in yield, purity, and process scalability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction has low conversion, and I am recovering mostly unreacted starting material. What is going wrong?
Probable Causes:
-
Insufficient Reactivity of the Fluorinating Agent: While powerful, electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) have a wide range of reactivities that are highly dependent on the substrate and conditions.[1][2] The electron-deficient nature of the difluoropyridine ring, despite the activating amino group, may require a more potent fluorinating system.
-
Catalyst Deactivation: If using a catalytic system, the catalyst may be deactivated by impurities, byproducts, or coordination with the nitrogen atoms of the pyridine substrate or amino group.[3]
-
Inappropriate Solvent Choice: The choice of solvent is critical and can dramatically influence the reactivity of the fluorinating agent.[3]
Recommended Solutions & Protocols:
-
Increase Fluorinating Agent Reactivity:
-
If using NFSI, consider switching to Selectfluor®, which is often more reactive.[2]
-
For highly deactivated systems, consider more reactive N-fluoropyridinium salts, such as 2,3,4,5,6-pentachloro-N-fluoropyridinium triflate, but be aware of their potential for lower stability and increased side reactions.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition by TLC or LC-MS.
-
Solvent: Acetonitrile is a common and effective solvent for electrophilic fluorinations.[4] If solubility is an issue, consider screening other anhydrous, non-nucleophilic polar aprotic solvents. Avoid solvents like DMF and DMSO, which can react exothermically with some fluorinating agents.[3]
-
-
Ensure Reagent Purity:
Question 2: The main outcome of my reaction is a complex mixture of regioisomers. How can I improve selectivity for a single product?
Probable Causes:
-
Competing Directing Effects: The 2-amino group is an ortho-, para-directing group, which activates the C4 and C6 positions for electrophilic attack. The existing fluorine atoms are deactivating but can influence regioselectivity. This competition can lead to a mixture of 2-amino-3,4,5-trifluoropyridine and 2-amino-3,5,6-trifluoropyridine.
-
Reaction Mechanism: The precise mechanism of electrophilic fluorination can be controversial, potentially involving SN2 or single-electron transfer (SET) pathways, which can be influenced by the choice of reagent and conditions, thereby affecting selectivity.[7]
Recommended Solutions & Protocols:
-
Exploit Steric Hindrance: The C6 position is sterically less hindered than the C4 position, which is flanked by two fluorine atoms. Choosing a bulkier fluorinating agent or adding bulky additives might favor fluorination at the C6 position.
-
Modify Electronic Effects:
-
Protecting the Amino Group: Temporarily protecting the amino group (e.g., as an acetyl or Boc derivative) will change its electronic and steric influence, potentially altering the regiochemical outcome. This must be followed by a deprotection step.
-
Solvent Polarity: Screen solvents of varying polarity. Less polar solvents can sometimes enhance selectivity by favoring specific transition states.
-
-
Change the Fluorinating Agent: Different N-F reagents can exhibit different selectivities.[3] Systematically screen Selectfluor®, NFSI, and other commercially available agents to identify the optimal choice for your desired isomer.
Table 1: Byproduct Profile and Mitigation Strategies
| Byproduct Class | Probable Cause(s) | Recommended Mitigation Strategy |
| Regioisomers | Competing electronic and steric directing effects. | Screen different fluorinating agents (Selectfluor®, NFSI); protect the amino group; optimize solvent and temperature. |
| N-Fluorination Products | Direct reaction of the fluorinating agent with the pyridine nitrogen or the exocyclic amino group.[8] | Use milder conditions; protect the amino group; use a fluorinating agent less prone to reacting with heteroatoms. |
| Polymeric/Tarry Material | Decomposition of starting material or product under harsh conditions (acidic, high temp); reaction instability.[5] | Use milder, neutral conditions; lower the reaction temperature; ensure anhydrous conditions to prevent hydrolysis.[3][6] |
| Hydrolysis Products | Presence of water in the reaction mixture, leading to displacement of fluorine.[5] | Use thoroughly dried glassware and anhydrous solvents; run the reaction under an inert atmosphere (N₂ or Ar). |
| Dimerization Products | Radical pathways or reaction of the starting material with activated intermediates. | Add a radical inhibitor (e.g., BHT) if a radical mechanism is suspected; maintain dilute reaction conditions.[9] |
Question 3: I'm observing significant tar formation and low mass recovery. What is causing this decomposition?
Probable Causes:
-
Harsh Reaction Conditions: Pyridine rings, especially those with multiple electron-withdrawing groups, can be sensitive. Strongly acidic conditions or high temperatures can lead to polymerization or decomposition.[3]
-
Incompatible Solvents: Electrophilic fluorinating agents like Selectfluor® can react exothermically and uncontrollably with certain solvents, such as DMF, DMSO, or pyridine itself.[3]
-
Instability of Products: The desired tetrafluorinated product may be unstable under the reaction or work-up conditions, leading to degradation.
Recommended Solutions & Protocols:
-
Employ Milder Conditions:
-
Temperature Control: Run the reaction at 0 °C or room temperature. If no reaction occurs, increase the temperature slowly.
-
pH Control: The reaction can generate acid (e.g., HBF₄ from Selectfluor®). The addition of a mild, non-nucleophilic base like lithium carbonate or sodium bicarbonate can prevent acid-catalyzed decomposition.[3]
-
-
Solvent Compatibility Check:
-
Always use a compatible solvent. Acetonitrile is generally a safe and effective choice.[4]
-
Before scaling up, perform a small-scale test to check for any exothermic reactions between your chosen solvent and the fluorinating agent.
-
-
Modified Work-up Procedure:
-
Quench the reaction at low temperature (0 °C).
-
Use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any acid before extraction.
-
Minimize exposure to heat during solvent removal by using a rotary evaporator at low temperature and pressure.
-
Experimental Workflow & Diagrams
Troubleshooting Flowchart for Fluorination Reactions
This diagram outlines a logical workflow for diagnosing and solving common issues in the fluorination of this compound.
Caption: Troubleshooting workflow for fluorination reactions.
Potential Byproduct Formation Pathways
This diagram illustrates the desired reaction and potential side reactions originating from this compound.
Caption: Byproduct formation pathways from the starting material.
Frequently Asked Questions (FAQs)
Q1: Which electrophilic fluorinating agent is better for this reaction: Selectfluor® or NFSI? A: Both are excellent reagents, but they have different characteristics. Selectfluor® is generally considered more reactive and is often effective where NFSI is sluggish.[2] However, the higher reactivity of Selectfluor® can sometimes lead to more side products. NFSI is less oxidizing and may offer better selectivity in some cases.[1][10] The optimal choice is substrate-dependent, and a small-scale screen of both reagents is the most reliable way to determine the best option for your specific synthesis.
Q2: How can I confirm the identity of my byproducts? A: A combination of analytical techniques is recommended:
-
LC-MS: To determine the number of components in your mixture and their molecular weights. This can quickly indicate if you have isomers (same MW) or other byproducts.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for identifying fluorinated compounds. The chemical shift, multiplicity, and coupling constants (J-values) provide unambiguous information about the fluorine environment in each molecule.
-
¹H and ¹³C NMR Spectroscopy: To provide a complete structural picture.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the byproducts.
Q3: Do I need to protect the amino group before fluorination? A: It is not always necessary, but it can be a valuable strategy, particularly if you are struggling with N-fluorination byproducts or poor regioselectivity.[8] Converting the -NH₂ group to an amide (e.g., -NHAc) or carbamate (e.g., -NHBoc) changes its electronic properties from strongly activating to moderately deactivating and increases its steric bulk. This can significantly alter the reaction outcome. Remember to choose a protecting group that is stable to the fluorination conditions and can be removed without affecting the newly installed fluorine atom.
Q4: What safety precautions should I take when running these reactions? A: Electrophilic fluorinating agents are strong oxidizers and require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Avoid Incompatibilities: Be aware of violent reactions that can occur with certain solvents (e.g., DMF, DMSO).[3]
-
Quenching: Quench reactions carefully, especially at scale, as they can be exothermic. A slow addition to a stirred, cooled quenching solution is recommended.
-
Toxicity: Fluoride salts and hydrogen fluoride (which can be generated under acidic conditions) are toxic and corrosive. Handle with care and have appropriate safety protocols in place.
Protocol: General Procedure for Electrophilic Fluorination
This protocol provides a starting point for the fluorination of this compound. Note: This is a general guide and must be optimized for your specific requirements.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous acetonitrile as the solvent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, weigh Selectfluor® (1.1-1.5 equiv).
-
Add the Selectfluor® to the reaction mixture portion-wise over 10-15 minutes, monitoring the internal temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or by taking small aliquots for LC-MS analysis.
-
-
Work-up:
-
Once the reaction is complete (or no further conversion is observed), cool the mixture back to 0 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired product from unreacted starting material and byproducts.
-
Protocol: Sample Preparation for ¹⁹F NMR Analysis
-
Take a small, representative sample of the crude reaction mixture after work-up (approx. 5-10 mg).
-
Dissolve the sample in a deuterated solvent suitable for NMR (e.g., CDCl₃, Acetone-d₆, or MeCN-d₃).
-
Transfer the solution to a clean NMR tube.
-
Acquire a standard proton-decoupled ¹⁹F NMR spectrum. No internal standard is typically required for initial identification, as chemical shifts are distinct, but one can be added for quantitative analysis.
References
- Fier, P. S., & Hartwig, J. F. (2013). Selective C–H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
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- Noronha, G., et al. (2007). Electrophilic fluorination: the aminopyridine dilemma. Journal of the American Chemical Society.[Link]
- Wikipedia contributors. (2023). Electrophilic fluorination. Wikipedia, The Free Encyclopedia.[Link]
- Fier, P. S., & Hartwig, J. F. (2013).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules.[Link]
- Mafa, M., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry.[Link]
- Stavber, S., et al. (2008). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Organic Chemistry.[Link]
- Wang, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.[Link]
- Le, T. N., et al. (2017). A quantitative reactivity scale for electrophilic fluorinating reagents.
- Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research.[Link]
- Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.[Link]
- Bakhanov, A. A., et al. (2023). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.[Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
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optimizing temperature and reaction time for 2-Amino-3,5-difluoropyridine synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-3,5-difluoropyridine. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we delve into the critical parameters of temperature and reaction time, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your outcomes. This compound is a crucial building block in the development of novel pharmaceuticals and agrochemicals, making its efficient synthesis a key priority.[1][2]
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of route often depends on the scale of the synthesis, starting material availability, and the desired purity profile.
| Synthetic Route | Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| From Polyfluorinated Pyridines | Pentafluoropyridine or Tetrafluoropyridine | Nucleophilic Aromatic Substitution (SNAr) with hydrazine, followed by reduction.[1][3][4] | High yield potential. | Can require harsh conditions (high temperature/pressure) and highly reactive, sensitive reagents, making it less suitable for large-scale production.[3][4][5] |
| From Chlorinated Pyridines | 2,3-difluoro-5-chloropyridine | Ammonification followed by reduction.[6] | Utilizes readily available starting materials. | Reaction with aqueous ammonia can be high-pressure and may lead to impurities.[4][6] |
| Multi-step from Trichloropyridine | 2,3,5-trichloropyridine | Halogen exchange (fluorination), cyanation, hydrolysis, and Hofmann rearrangement.[5][7] | High purity and yield; avoids highly unstable intermediates, making it amenable to large-scale production.[5][7] | A multi-step process requiring careful optimization at each stage. |
Given its suitability for scale-up and high yield, this guide will focus primarily on the multi-step synthesis from 2,3,5-trichloropyridine.
Detailed Protocol: A Scalable Synthesis via Hofmann Rearrangement
This pathway proceeds through several key intermediates, offering a robust and scalable method for producing high-purity this compound.[5][7]
Experimental Workflow Diagram
Caption: Multi-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 3,5-Difluoro-2-pyridinecarbonitrile (Compound D) This step involves a halogen exchange reaction to replace chlorine atoms with fluorine, followed by cyanation.
-
Fluorination: To a solution of 2,3,5-trichloropyridine in an aprotic polar solvent (e.g., sulfolane), add a fluoride source such as spray-dried potassium fluoride. The reaction is typically heated to 110-130°C.[7]
-
Cyanation: Following the fluorination, a cyanating agent (e.g., potassium cyanide) is introduced to the reaction mixture to replace the remaining chlorine at the 2-position. This step is often performed at a controlled temperature to ensure selectivity.[7]
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude nitrile product, which may be purified further.
Step 2: Hydrolysis to 3,5-Difluoro-2-pyridinecarboxamide (Compound E)
-
Reaction: The nitrile (Compound D) is subjected to hydrolysis. This can be achieved using acidic conditions (e.g., stirring with concentrated hydrochloric acid at 50°C for several hours).[7]
-
Isolation: The reaction mixture is cooled, and the product typically precipitates. The solid is collected by filtration, washed with water, and dried under reduced pressure to yield the carboxamide.[7]
Step 3: Hofmann Rearrangement to this compound (Compound F) The Hofmann rearrangement is a reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[5]
-
Reaction Setup: The carboxamide (Compound E) is mixed with an aqueous solution of a strong base, such as sodium hydroxide.[7]
-
Hypochlorite Addition: An aqueous solution of sodium hypochlorite is added to the mixture, which is initially stirred at ambient temperature for an extended period (e.g., 17 hours).[7]
-
Heating: The temperature is then raised to approximately 65°C and held for several hours (e.g., 4 hours) to drive the rearrangement to completion.[7]
-
Extraction & Isolation: After cooling, the product is extracted into an organic solvent like ethyl acetate. The organic extracts are combined, washed, dried, and concentrated under reduced pressure to yield the final product, this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on optimizing temperature and reaction time.
Q1: My overall yield is consistently low. What are the most common causes?
A1: Low yield can stem from several factors across the multi-step synthesis:
-
Incomplete Fluorination (Step 1): The halogen exchange reaction is temperature-sensitive. A temperature below the optimal range (110-130°C) can lead to incomplete conversion of the trichloropyridine starting material.[7] Ensure your reaction is heated adequately and maintained for a sufficient duration.
-
Inefficient Hydrolysis (Step 2): The hydrolysis of the nitrile to the amide requires careful control. Insufficient reaction time or acid concentration can leave unreacted nitrile, which will be lost during work-up. Monitor the reaction by TLC or LC-MS to ensure full conversion.
-
Suboptimal Hofmann Rearrangement (Step 3): This step is highly dependent on both temperature and time. The initial stirring at ambient temperature allows for the formation of the N-haloamide intermediate. If this time is too short, the subsequent rearrangement upon heating will be inefficient. Conversely, if the heating step (at ~65°C) is too short or the temperature too low, the rearrangement will be incomplete.[7]
Q2: I'm observing significant impurity formation. How can I identify and minimize side products?
A2: Impurity generation is a common challenge, particularly in multi-step syntheses.
-
Cause: In the fluorination step, incomplete exchange can result in a mixture of chloro-fluoro-pyridine intermediates. During the Hofmann rearrangement, side reactions can occur if the temperature is too high, leading to degradation of the product. Direct amination methods are also known to produce products with lower purity.[3][4]
-
Solution:
-
Process Control: Strictly control the reaction temperatures and times as specified in the protocol. For the Hofmann rearrangement, ensure the temperature does not significantly exceed 65°C.
-
Reagent Quality: Use fresh, high-quality reagents. For instance, the titer of the sodium hypochlorite solution is critical for the efficiency of the Hofmann rearrangement.
-
Inert Atmosphere: For some sensitive steps, particularly those involving organometallic reagents or catalysts (like in a potential Buchwald-Hartwig approach), maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions.[8]
-
Q3: The Hofmann rearrangement step is stalling or not proceeding to completion. How can I optimize it?
A3: This is a critical, temperature-sensitive step.
-
Initial Ambient Stirring: The initial long stir at ambient temperature (e.g., 17 hours) is crucial.[7] This phase allows for the formation of the key N-bromoamide intermediate. Rushing this step will lead to poor conversion later.
-
Heating Phase: The subsequent heating phase (e.g., 4 hours at 65°C) drives the rearrangement of the intermediate to the isocyanate, which is then hydrolyzed to the final amine product.[7] Ensure your temperature is stable and the reaction is held for the full duration. Monitor progress via TLC or LCMS before proceeding with the work-up.
-
Stoichiometry: The molar ratios of the amide, base (NaOH), and hypochlorite are critical. An insufficient amount of hypochlorite or base will result in an incomplete reaction.
Q4: My final product is difficult to purify. What are the recommended techniques?
A4: Purification challenges often arise from closely related impurities.
-
Primary Method: For laboratory scale, column chromatography on silica gel is a standard method for separating the desired product from unreacted intermediates or side products.
-
Recrystallization: If a solid product of sufficient crude purity is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity on a larger scale.
-
Extraction pH: During the aqueous work-up, carefully adjusting the pH can help remove acidic or basic impurities. The target compound is a weak base.[2]
Data Summary: Optimized Reaction Parameters
The following table summarizes the key quantitative parameters for the scalable synthesis route.
| Reaction Step | Key Reagents | Temperature | Reaction Time | Key Insight |
| Fluorination | 2,3,5-trichloropyridine, KF | 110 - 130°C | Varies | Temperature control is critical for efficient halogen exchange.[7] |
| Hydrolysis | 3,5-difluoro-2-pyridinecarbonitrile, HCl | ~50°C | ~4 hours | Monitor for complete conversion of the nitrile to avoid losses.[7] |
| Hofmann Rearrangement | 3,5-difluoro-2-pyridinecarboxamide, NaOH, NaOCl | Ambient, then 65°C | ~17 hours, then ~4 hours | The two-stage temperature profile is essential for success.[7] |
| Reduction (alternative route) | Hydrazino-intermediate, Raney Nickel | Room Temperature | ~24 hours | A mild alternative for the final amination step in other synthetic routes.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling reagents for this synthesis? A1: Safety is paramount. This compound itself is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][10] Work in a well-ventilated fume hood.[10] Reagents like potassium cyanide are highly toxic, and sodium hypochlorite and sodium hydroxide are corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.[9][10]
Q2: What analytical methods are best for monitoring reaction progress? A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the disappearance of starting material and appearance of the product. For more quantitative analysis and confirmation of intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Final product structure and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: How do the fluorine atoms influence the reactivity of the pyridine ring? A3: The two fluorine atoms are strongly electron-withdrawing. This, combined with the inherent electron-deficient nature of the pyridine ring, makes the ring highly susceptible to attack by nucleophiles.[3] This electronic property is the reason why Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for functionalizing polyfluorinated pyridines.[3]
Q4: Are there alternative, milder methods for the amination step? A4: While the Hofmann rearrangement is effective, modern organic synthesis offers powerful tools for C-N bond formation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[11][12] While not the primary route for this specific molecule's large-scale synthesis, it is a versatile method that often proceeds under milder conditions than traditional SNAr with ammonia and has a very broad substrate scope.[8][11] This reaction class has revolutionized the synthesis of arylamines in medicinal chemistry.[13]
References
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- Buchwald–Hartwig amin
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
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- Buchwald-Hartwig Amin
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P
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- 13. youtube.com [youtube.com]
Technical Support Center: Navigating the Scale-Up of 2-Amino-3,5-difluoropyridine Production
Introduction: 2-Amino-3,5-difluoropyridine is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] However, transitioning its synthesis from the laboratory bench to industrial-scale production is fraught with challenges. The preparation of fluorinated 2-aminopyridines is inherently more complex than that of other halogenated analogues due to the limited synthetic methods for introducing fluorine onto the pyridine ring.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and process chemists during the scale-up of this compound production.
Part 1: Strategic Synthesis Route Selection for Scale-Up
Q1: We are planning to scale up the synthesis of this compound. What are the viable synthetic routes, and which offers the best balance of yield, safety, and cost-effectiveness for industrial production?
A1: Selecting an appropriate synthetic route is the most critical decision for a successful and economical scale-up. While several pathways exist, they differ significantly in their suitability for large-scale manufacturing.
Historically, routes starting from pentafluoropyridine have been explored.[3] This highly reactive molecule readily undergoes nucleophilic aromatic substitution. A common method involves sequential condensation with hydrazine monohydrate followed by reduction using a Raney nickel catalyst to yield the desired product.[1][4]
However, this route presents considerable scale-up challenges:
-
Starting Material: Pentafluoropyridine is difficult to source in large quantities and can be expensive.[1]
-
Hazardous Reagents: The use of highly reactive and potentially unstable compounds like hydrazine monohydrate requires specialized handling protocols and equipment, increasing operational complexity and safety risks.[1][2]
-
Toxic Intermediates: The process can involve the formation of toxic intermediates, which is undesirable for large-scale production environments.[1]
A more robust and scalable alternative starts from the readily available and less expensive 2,3,5-trichloropyridine .[1][2] This multi-step process is designed to avoid prohibitively toxic or unstable compounds and is highly amenable to production at a large scale.[1][2]
The key steps in this preferred route are:
-
Halogen Exchange (Halex) Fluorination: Conversion of 2,3,5-trichloropyridine to a difluorochloro- or trichlorofluoro-pyridine intermediate.
-
Cyanation: Introduction of a nitrile group.
-
Nucleophilic Aromatic Fluorination: A second fluorination step to yield 3,5-difluoro-2-pyridinecarbonitrile.
-
Hydrolysis: Conversion of the nitrile to a carboxamide (3,5-difluoro-2-pyridinecarboxamide).
-
Hofmann Rearrangement: Conversion of the carboxamide to the final this compound product.
This pathway is advantageous because it utilizes more stable, easier-to-source materials and avoids the use of highly energetic or toxic reagents like hydrazine.[1][2]
Below is a comparative summary of the primary synthetic routes:
| Feature | Pentafluoropyridine Route | 2,3,5-Trichloropyridine Route |
| Starting Material | Pentafluoropyridine | 2,3,5-trichloropyridine |
| Availability/Cost | Difficult to source, higher cost[1] | Relatively easy to source, more economical[1] |
| Key Reagents | Hydrazine monohydrate, Raney Nickel[1][4] | Fluoride salts (e.g., KF), Cyanating agents, Hypohalite[1][2] |
| Safety Concerns | Use of highly reactive and unstable compounds[1][2] | Involves toxic materials but avoids highly unstable intermediates[1] |
| Scalability | Less suitable for large-scale production[1][2] | High suitability for large-scale production[1][2] |
| Yield & Purity | High yield reported[1] | High yield and purity achievable[1][2] |
Part 2: Troubleshooting Guide for the Scalable Synthesis Pathway
This section focuses on the recommended route from 2,3,5-trichloropyridine.
Overall Recommended Synthetic Workflow
Caption: Scalable synthesis of this compound.
Q2: During the initial nucleophilic aromatic fluorination (Halex reaction), our yields are inconsistent, and we detect incompletely reacted starting material. How can we improve the efficiency and reproducibility of this step?
A2: This is a common bottleneck. The success of a Halex reaction on a large scale hinges on rigorously controlling reaction parameters.
-
Causality: The C-Cl bond on the pyridine ring needs to be activated for nucleophilic attack by the fluoride ion. The reaction is often equilibrium-limited and highly sensitive to moisture and the physical state of the fluoride source.
-
Troubleshooting Steps:
-
Fluoride Source Activation: Standard spray-dried potassium fluoride (KF) often contains residual moisture and has a low surface area. For scale-up, it is crucial to use anhydrous, finely milled (micronized) KF to maximize the reactive surface area. Consider pre-drying the KF under vacuum at >150°C before use.
-
Solvent System: A high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) is essential.[5] Ensure the solvent is rigorously dried, as water will deactivate the fluoride source.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetramethylammonium chloride (TMAC) or a crown ether) is highly recommended to improve the solubility and reactivity of the fluoride salt in the organic solvent.[5]
-
Azeotropic Water Removal: Before initiating the reaction at target temperature, consider heating the mixture of the chlorinated pyridine, KF, and a co-solvent like toluene to reflux to azeotropically remove any trace amounts of water.[5]
-
Temperature Control: The reaction typically requires elevated temperatures (e.g., 110-130°C or higher).[1] Precise temperature control is vital. Hot spots in a large reactor can lead to side reactions and decomposition, while temperatures that are too low will result in an incomplete reaction. Ensure efficient stirring to maintain a homogenous slurry.
-
Troubleshooting Workflow: Low Fluorination Yield
Caption: Decision tree for troubleshooting low fluorination yield.
Q3: The final Hofmann rearrangement step to form the amine is giving us a low yield and several impurities. How can we optimize this critical transformation?
A3: The Hofmann rearrangement is a powerful but delicate reaction. Success on a large scale depends on precise stoichiometric control and management of the reaction exotherm.
-
Causality: The reaction proceeds via the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate upon deprotonation. This isocyanate is subsequently hydrolyzed to the amine. Side reactions can occur if the stoichiometry is off or if the temperature is not well-controlled.
-
Troubleshooting Steps:
-
Hypohalite Source: The reaction is typically performed with a hypohalite source (e.g., sodium hypobromite or sodium hypochlorite, often prepared in situ from Br₂ or NaOCl and a strong base).[2] The exact molar equivalents of the hypohalite are critical. Use 1.0-1.1 equivalents. An excess can lead to undesired ring halogenation or other side reactions.
-
Base and Stoichiometry: A strong base, such as sodium hydroxide (NaOH), is required.[2] Typically, at least two equivalents of base are needed: one to form the hypohalite and one to deprotonate the N-bromoamide intermediate. Ensure accurate measurement and slow addition to control the exotherm.
-
Temperature Management: This reaction is often exothermic. The initial formation of the N-haloamide can be done at a low temperature (0-5°C). The rearrangement step itself may require heating (e.g., 60-80°C), but this must be done with excellent temperature control to prevent runaway reactions or degradation of the product.[2]
-
Work-up Procedure: After the reaction is complete, the product needs to be carefully isolated. Quenching any remaining hypohalite with a reducing agent (e.g., sodium sulfite) before extraction can prevent the formation of impurities during work-up. The pH of the aqueous phase should be adjusted to ensure the product, which is a weak base, is in its free form for efficient extraction into an organic solvent.
-
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3,5-difluoro-2-pyridinecarboxamide | Ensure high purity from previous step. |
| Hypohalite Source | Sodium hypobromite (in situ) | Provides the necessary reagent for N-halogenation. |
| Base | Sodium Hydroxide (NaOH) | Required for hypohalite formation and rearrangement. |
| Temperature | 0-5°C (initial), then 60-80°C[2] | Control exotherm and prevent side reactions. |
| Work-up | Quench with Na₂SO₃, pH adjustment | Neutralize excess oxidant, ensure product is in free base form. |
Part 3: Safety and Handling at Scale
Q4: What are the primary safety hazards we should be aware of when handling this compound and its precursors in a manufacturing setting?
A4: Rigorous safety protocols are non-negotiable. This compound is classified as a hazardous substance.
-
Toxicity: The final product is toxic if inhaled, harmful if swallowed, and harmful in contact with skin.[6][7] It causes serious skin and eye irritation and may cause respiratory irritation.[6][7][8]
-
Engineering Controls: All manipulations should be performed in a well-ventilated area, preferably within a closed system or a fume hood, especially during charging of solids or handling of solutions. Use of personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and appropriate respiratory protection, is mandatory.[7]
-
Handling of Reagents:
-
Cyanating Agents (e.g., CuCN, NaCN): These are highly toxic. Implement strict protocols for handling and quenching.
-
Strong Bases (NaOH): Corrosive. Handle with appropriate PPE.
-
Bromine: Highly corrosive and toxic. Use in a well-ventilated area with appropriate respiratory protection.
-
-
Storage: Store the material in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[9]
Appendix: Experimental Protocol
Illustrative Protocol for the Scale-Up Suitable Synthesis of this compound
This protocol is a synthesis of information from patent literature and should be adapted and optimized for specific equipment and safety requirements.[1][2]
Step 1-3: Synthesis of 3,5-difluoro-2-pyridinecarbonitrile (Compound D) This multi-step conversion from 2,3,5-trichloropyridine (Compound A) can be performed as a one-pot process.[1]
-
Charge the reactor with 2,3,5-trichloropyridine, anhydrous potassium fluoride, a phase-transfer catalyst (e.g., TMAC), and a high-boiling polar aprotic solvent (e.g., NMP or DMSO).
-
Heat the mixture to perform the initial halogen exchange reaction.
-
After the initial fluorination, add a cyanating agent (e.g., copper(I) cyanide).
-
Continue heating to facilitate the cyanation and the second fluorination step. The reaction progress should be monitored by HPLC or GC.
-
Upon completion, the reaction mixture is worked up to isolate the crude 3,5-difluoro-2-pyridinecarbonitrile. Purification, for instance with charcoal, may be performed before the next step.[1]
Step 4: Hydrolysis to 3,5-difluoro-2-pyridinecarboxamide (Compound E)
-
The crude 3,5-difluoro-2-pyridinecarbonitrile is subjected to hydrolysis. This can be achieved under acidic conditions (e.g., using concentrated hydrochloric acid) or basic conditions.[1]
-
For example, the nitrile is treated with aqueous hydrochloric acid and heated (e.g., at 50°C) for several hours.[1]
-
After cooling, the product carboxamide precipitates and can be isolated by filtration, washed with water, and dried.
Step 5: Hofmann Rearrangement to this compound (Compound F)
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cooled (0-5°C) solution of sodium hydroxide in water.
-
Add the 3,5-difluoro-2-pyridinecarboxamide to the cold hypobromite solution.
-
Carefully warm the reaction mixture to the target temperature (e.g., 80°C) and hold until the reaction is complete (monitor by HPLC).[2]
-
Cool the mixture and quench any excess oxidant with sodium sulfite.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization or column chromatography to achieve the desired purity specifications.
References
- A process for preparing this compound or a salt thereof. (WO2025093610A1)
- A process for preparing this compound or a salt thereof. (WO2025093631A1)
- Synthetic Methodologies for 2 Amino 3,5 Difluoropyridine. Benchchem.
- This compound, 98%, Thermo Scientific Chemicals. Fisher Scientific.
- An In-depth Technical Guide to 2-Amino-3-fluoroisonicotinic Acid. Benchchem.
- This compound 97. Sigma-Aldrich.
- Preparation method of 2-amino-3-fluoropyridine. (CN105669539A)
- Process for the preparation of fluorinated pyridines. (EP 0192287 A2)
- This compound. ChemBK.
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Process for preparing 2-aminopyridine derivatives. (US20060047124A1)
- This compound. Santa Cruz Biotechnology.
- SAFETY DATA SHEET for this compound.
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Technical Support Center: Purification Strategies for 2-Amino-3,5-difluoropyridine
Welcome to the technical support center for 2-Amino-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies and troubleshooting for the successful purification of this versatile building block. The unique physicochemical properties of this compound, arising from the interplay between the basic amino group and the strongly electron-withdrawing fluorine atoms, present distinct purification challenges.[1][2] This document provides a logical framework for tackling these challenges, ensuring you obtain your target compound with the desired purity for downstream applications.
General Purification & Troubleshooting Workflow
A systematic approach is critical for efficiently purifying this compound. The workflow below outlines a general strategy, starting from the initial crude material and progressing to the final, high-purity compound. This decision-making tree helps in selecting the most appropriate technique based on the nature of the crude product and the impurities present.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurities are highly dependent on the synthetic route employed.[3] However, some common classes of impurities include:
| Impurity Type | Likely Origin / Synthetic Route | Recommended Initial Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction. e.g., residual 2,3,5,6-tetrafluoropyridine or 2,3-difluoro-5-chloropyridine.[4][5][6] | Column Chromatography |
| Regioisomers | Non-selective substitution reactions on polyfluorinated pyridine rings. | Column Chromatography, potentially with specialized columns or shallow gradients.[3] |
| Over-reacted Byproducts | e.g., Di-substituted products if the reaction conditions are too harsh.[7] | Column Chromatography |
| Hydrolysis Products | Reaction with trace water, especially under acidic or basic conditions.[8] | Acid-Base Extraction or Column Chromatography |
| Residual Reagents/Catalysts | e.g., Triethylamine, Raney Nickel, Copper Sulfate.[5][7] | Acid-Base Extraction (for bases), filtration (for solid catalysts).[3][5] |
Q2: How do the fluorine atoms affect the purification strategy for this aminopyridine?
The two fluorine atoms have a profound impact due to their high electronegativity:
-
Reduced Basicity: The fluorine atoms are strongly electron-withdrawing, which significantly reduces the basicity of the pyridine nitrogen and the exocyclic amino group. The predicted pKa of this compound is around 1.67, much lower than that of 2-aminopyridine (pKa = 6.86).[2] This means stronger acidic conditions (e.g., 1M HCl) are required for effective protonation during acid-base extraction compared to non-fluorinated analogs.[1]
-
Altered Solubility: Fluorine substitution can alter the molecule's solubility profile, sometimes making it challenging to find a suitable single solvent for recrystallization.[3] Two-solvent systems are often more effective.[7]
-
Modified Reactivity: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, so care must be taken to avoid unintended side reactions with nucleophilic solvents (e.g., methanol) during workup and purification.[4][8]
Q3: What is the best analytical method to assess the purity of my final product?
A combination of methods provides the most comprehensive assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying impurities, while Gas Chromatography (GC), often requiring derivatization for polar aminopyridines, is useful for volatile impurities.[9][10] For definitive structural confirmation and purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool.[9] Finally, Elemental Analysis (for C, H, N) is a fundamental method to confirm the empirical formula and support purity claims.[4]
Troubleshooting Guide 1: Acid-Base Extraction
Acid-base extraction is an excellent first-pass purification technique to separate your basic product from neutral or acidic impurities.[1][3]
Q: My recovery after the full acid-base extraction procedure is very low. What went wrong?
This is a common issue that can usually be traced to one of two steps:
-
Incomplete Protonation: As mentioned, this compound is a weak base.[2] Using a weak acid (e.g., dilute acetic acid) may not be sufficient to fully protonate the molecule and draw it into the aqueous layer.
-
Incomplete Neutralization/Basification: After isolating the acidic aqueous layer, the protonated aminopyridine salt must be neutralized back to the free base to be extracted by an organic solvent. If the pH is not raised sufficiently, the compound will remain in its salt form in the aqueous layer.
-
Solution: When adding a base (e.g., 2M NaOH), do so slowly and with vigorous stirring, preferably in an ice bath to manage any exotherm.[1] Use pH paper or a pH meter to confirm the aqueous layer is distinctly basic (pH > 9) before attempting to re-extract your product.
-
Detailed Protocol: Acid-Base Extraction
This protocol is designed for removing neutral or acidic impurities from your crude product.
Sources
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Technical Support Center: Navigating Moisture Sensitivity in 2-Amino-3,5-difluoropyridine Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3,5-difluoropyridine. This versatile building block is instrumental in the synthesis of novel pharmaceuticals and agrochemicals, largely due to the unique reactivity conferred by its fluorine substituents and amino group.[1][2] However, its utility is accompanied by a significant sensitivity to moisture, which can compromise reaction yields and purity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of working with this hygroscopic compound. Our goal is to empower you with the knowledge to execute your experiments with confidence and achieve reliable, reproducible results.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A diminished yield is one of the most common issues when working with moisture-sensitive reagents. Let's dissect the potential causes and solutions.
Potential Cause A: Reagent or Solvent Contamination with Water
This compound can react with trace amounts of water, leading to the formation of unwanted byproducts and a reduction in the desired product.[2][3]
Troubleshooting Steps:
-
Solvent Purity Verification: Before starting your reaction, it is crucial to ensure your solvents are rigorously dried. The recommended maximum moisture level for reactions with sensitive compounds is typically below 50 ppm.[3] You can verify this using a Karl Fischer titrator.
-
Proper Solvent Drying Technique: If you are drying solvents in-house, select an appropriate drying agent. For many common organic solvents, distillation from a suitable desiccant is a highly effective method.[3][4]
Solvent Type Recommended Drying Agent Incompatible Drying Agents Ethers (e.g., THF, Diethyl Ether) Sodium/Benzophenone Calcium Chloride Hydrocarbons (e.g., Toluene, Hexane) Calcium Hydride (CaH₂) Sodium (less effective) Halogenated Solvents (e.g., DCM) Calcium Hydride (CaH₂) Sodium, Alkali Metals (Violent Reaction)[5] Aprotic Polar Solvents (e.g., DMF, DMSO) Molecular Sieves (4Å) Calcium Hydride (Slow Reaction) -
Inert Atmosphere Protocol: All manipulations involving this compound and dried solvents should be performed under an inert atmosphere of nitrogen or argon.[6] This minimizes exposure to atmospheric moisture.
Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere
Caption: Workflow for setting up a moisture-sensitive reaction.
Potential Cause B: Inherent Instability Under Reaction Conditions
The stability of aminopyridines can be influenced by pH, temperature, and light.[7]
Troubleshooting Steps:
-
pH Control: Both acidic and basic conditions can potentially lead to the degradation of aminopyridines.[7] If your reaction conditions are strongly acidic or basic, consider if this could be a source of decomposition. A pH stability study may be beneficial.
-
Temperature Management: While some reactions require elevated temperatures, prolonged exposure to high heat can lead to decomposition. Monitor your reaction closely and consider if a lower temperature for a longer duration could be effective.
-
Light Protection: Some related aminopyridine compounds are known to be susceptible to photodegradation.[7] It is good practice to protect your reaction from light by wrapping the flask in aluminum foil, especially for reactions that run for an extended period.
Issue 2: Formation of Unexpected Byproducts
The appearance of unknown peaks in your analytical data (e.g., TLC, LC-MS, NMR) indicates the formation of side products.
Potential Cause A: Hydrolysis
The most likely byproduct in the presence of moisture is the corresponding hydroxypyridine, formed by the hydrolysis of this compound.
Troubleshooting Steps:
-
Re-evaluate Moisture Exclusion: Revisit all steps of your experimental setup to identify any potential points of moisture entry. This includes checking the seals on your glassware and ensuring your inert gas line is dry.
-
Characterize the Byproduct: If possible, isolate and characterize the main byproduct. An increase in mass corresponding to the replacement of a fluorine atom with a hydroxyl group can confirm hydrolysis.
Potential Cause B: Side Reactions of the Amino Group
The amino group is a nucleophile and can participate in side reactions, especially with electrophilic reagents.[7]
Troubleshooting Steps:
-
Protecting Group Strategy: If your reaction involves a strong electrophile that is not intended to react with the amino group, consider using a protecting group. An acetamide protecting group, for instance, can be introduced and later removed.
-
Order of Addition: Carefully consider the order in which you add your reagents. In some cases, pre-mixing certain reagents before adding the this compound can minimize side reactions.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of?
A1: It is a white to off-white solid with a melting point range of 52-59°C.[1][9][10] It is soluble in many common organic solvents.[11]
Q2: How should I properly store this compound?
A2: To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[9][12][13]
Q3: Are there any known incompatible reagents?
A3: Strong oxidizing agents are known to be incompatible with aminopyridines.[7] The amino group is susceptible to oxidation.
Q4: Can the fluorine atoms be displaced in nucleophilic aromatic substitution (SNAr) reactions?
A4: Yes, the fluorine atoms at the 3 and 5 positions activate the pyridine ring towards nucleophilic attack, making them potential leaving groups in SNAr reactions.[1][2] The regioselectivity of this displacement will depend on the specific nucleophile and reaction conditions.
Q5: What spectroscopic features can I use to identify this compound?
A5: In Infrared (IR) spectroscopy, you should look for characteristic N-H stretching vibrations of the primary amine in the 3300-3500 cm⁻¹ region and strong C-F stretching bands around 1150–1250 cm⁻¹.[2] In ¹H NMR, you will observe signals corresponding to the aromatic protons.
Q6: What should I do in case of accidental exposure?
A6: In case of skin contact, wash off with soap and plenty of water.[9] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[9][14] If inhaled, move the person to fresh air.[9] Always consult the Safety Data Sheet (SDS) and seek medical attention if symptoms persist.[9][14]
References
- The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing this compound or a salt thereof.
- ChemBK. (2024, April 9). This compound.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Google Patents. (n.d.). WO2025093610A1 - A process for preparing this compound or a salt thereof.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (n.d.). 14 questions with answers in AMINOPYRIDINES | Science topic.
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine.
- Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.
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Technical Support Center: Minimizing Homocoupling in 2-Amino-3,5-difluoropyridine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance for the use of 2-Amino-3,5-difluoropyridine in cross-coupling reactions. The unique electronic properties of this substrate, characterized by an electron-donating amino group and electron-withdrawing fluorine atoms, can present specific challenges, most notably the formation of homocoupling byproducts. This guide offers in-depth, field-proven insights to help you navigate these challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of boronic acid homocoupling in my Suzuki-Miyaura reaction with this compound. What is the most likely cause?
A1: The primary culprit for boronic acid homocoupling is often the presence of dissolved oxygen in your reaction mixture.[1][2][3] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II), which can then promote the unwanted coupling of two boronic acid molecules.[2][4] This side reaction not only consumes your valuable boronic acid but also complicates the purification of your desired product. Rigorous degassing of all solvents and the reaction vessel is the most critical step to mitigate this issue.[2]
Q2: My main byproduct is the homocoupling of this compound itself. What reaction parameters should I investigate first?
A2: Homocoupling of the aryl halide can be influenced by several factors. High reaction temperatures can sometimes favor this side reaction. Additionally, the choice of catalyst and ligand system is crucial. Certain ligands might not be optimal for the specific electronic nature of this compound, leading to a less efficient catalytic cycle and allowing for side reactions to become more prominent.
Q3: Can the amino group on the this compound ring inhibit my palladium catalyst?
A3: Yes, the nitrogen atom of the amino group, and to a lesser extent the pyridine ring itself, can coordinate to the palladium center, potentially inhibiting the catalyst.[5] This is a known challenge when working with aminopyridines. The use of bulky phosphine ligands can help to shield the palladium center and prevent strong coordination, thereby maintaining catalytic activity.[6]
Q4: I'm performing a Sonogashira coupling and observing significant formation of the diacetylene homocoupling (Glaser coupling) product. How can I suppress this?
A4: The homocoupling of terminal alkynes in Sonogashira reactions is a common issue, often promoted by the presence of oxygen and the copper co-catalyst.[7] To minimize this, ensure a strictly inert atmosphere. Some protocols suggest using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, to suppress this side reaction.[7] Additionally, slow addition of the terminal alkyne can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[8]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to troubleshooting and optimizing your cross-coupling reactions involving this compound.
Issue 1: Excessive Homocoupling of the Boronic Acid (Suzuki-Miyaura)
Primary Cause: Presence of oxygen and/or use of a Pd(II) precatalyst.
Solutions:
-
Rigorous Degassing: This is the most critical step.
-
Catalyst Selection and Handling:
-
Use a Pd(0) Precatalyst: Precatalysts like Pd₂(dba)₃ are often preferable to Pd(II) sources such as Pd(OAc)₂. While Pd(II) sources can be reduced in situ to the active Pd(0) species, one pathway for this reduction involves the homocoupling of two boronic acid molecules.[2]
-
Add a Mild Reductant: If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can help suppress homocoupling.[9]
-
-
Procedural Modifications:
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture via a syringe pump can keep its concentration low, thus disfavoring homocoupling.[10]
-
Issue 2: Low or No Conversion to the Desired Cross-Coupled Product
Primary Cause: Inactive catalyst system or poor substrate reactivity.
Solutions:
-
Ligand Selection: The choice of ligand is critical for coupling with electron-deficient pyridines.
-
Bulky, Electron-Rich Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are highly recommended. These ligands accelerate the rate-determining oxidative addition step, allowing the desired cross-coupling to outcompete side reactions.[2][10] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[11] For Sonogashira couplings, ligands like PPh₃ are commonly used.[12]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Screen Different Bases: For Suzuki reactions, stronger inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often necessary.[11] However, for substrates prone to protodeboronation, a weaker base might be beneficial.[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[13]
-
-
Reaction Temperature:
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote byproduct formation.[10] It's essential to find the lowest temperature at which a reasonable reaction rate is achieved. For challenging substrates like aryl chlorides (or in this case, a fluorinated pyridine), temperatures between 80-120 °C are typical.[11][14]
-
Data Presentation
The following tables summarize key parameters to consider when optimizing your cross-coupling reactions to minimize homocoupling.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Pd(0) sources avoid the initial reduction step that can lead to homocoupling.[2] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[10][11] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger inorganic bases are often required for activating the boronic acid.[1][11] |
| Solvent | Dioxane/Water or Toluene/Water | Biphasic solvent systems are common and effective for Suzuki couplings.[15] |
| Temperature | 80-110 °C | A balance between achieving a good reaction rate and minimizing thermal decomposition. |
Table 2: Troubleshooting Low Yield in Buchwald-Hartwig Amination
| Observation | Potential Cause | Suggested Solution |
| Starting material remains | Catalyst inhibition or low reactivity | Switch to a bulkier ligand (e.g., a Buchwald-type biarylphosphine ligand). Increase reaction temperature.[11][14] |
| Dehalogenation of the pyridine | Side reaction | Screen different ligands and bases. Lowering the reaction temperature may also be beneficial.[1] |
| Low yield with complex amines | Steric hindrance | Utilize a more active catalyst system, potentially with a higher catalyst loading. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[16]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.[16]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[16]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a round-bottomed flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), a copper(I) salt (e.g., CuI, 5.0 mol%), and a ligand if necessary (e.g., PPh₃, 5.0 mol%).[12]
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Reagents: Add a degassed solvent (e.g., DMF), followed by this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., Et₃N).[12]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.[12]
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Suzuki cycle vs. oxygen-induced homocoupling.
Caption: Troubleshooting workflow for excessive homocoupling.
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem
- Cross-Coupling Reaction Guide - Sigma-Aldrich
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex | Journal of the American Chemical Society
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines
- Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Chloroquinoxaline - Benchchem
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem
- Mechanism of a Suzuki-Type Homocoupling Reaction C
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine - Benchchem
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize
- Suzuki reaction - Wikipedia
- Suzuki Coupling - Organic Chemistry Portal
- effect of base and solvent on Suzuki coupling with bromoquinolines - Benchchem
- Help troubleshooting a Buchwald-Hartwig amin
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- How to avoid homocoupling in Suzuki reactions of pyridines - Benchchem
- Minimizing homocoupling in Suzuki reactions of 2-Amino-4-bromopyridine - Benchchem
- Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Iodofuran-2-amine - Benchchem
- Buchwald–Hartwig amin
- Sonogashira Coupling Reaction with Diminished Homocoupling
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- Technical Support Center: Troubleshooting the Buchwald-Hartwig Amin
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Workup Procedures for 2-Amino-3,5-difluoropyridine Reactions
Welcome to the specialized technical guide for researchers, medicinal chemists, and process development scientists working with 2-Amino-3,5-difluoropyridine. This versatile building block is crucial in the synthesis of novel chemical entities, but its unique electronic and physical properties can present challenges during reaction workup and purification. This document provides in-depth, field-tested solutions to common problems, moving beyond standard protocols to explain the chemical reasoning behind each troubleshooting step. Our aim is to empower you with the knowledge to not only solve current issues but also to proactively design more robust and efficient purification strategies.
Frequently Asked Questions (FAQs): Core Challenges & Solutions
Q1: My Suzuki coupling reaction workup consistently results in a persistent emulsion that makes phase separation impossible. What is the root cause and what is a reliable alternative to a standard aqueous wash?
A1: This is a frequent and frustrating issue stemming from the inherent properties of the reaction components. The basic aminopyridine moiety, inorganic bases (e.g., K₃PO₄, Cs₂CO₃), and boronic acid byproducts can act as surfactants, stabilizing the oil-in-water or water-in-oil mixture.
Underlying Chemical Principles:
-
Amphiphilic Nature: The aminopyridine product possesses both a non-polar aromatic ring and a polar, basic amino group. This allows it to sit at the interface of the organic and aqueous layers, stabilizing the emulsion.
-
Inorganic Particulates: Fine inorganic salt precipitates from the base can act as Pickering stabilizers for emulsions.[1]
-
Boronic Acid Residues: Anionic boronate species and boroxines formed from boronic acid dehydration can further complicate phase separation.
Alternative Workup Protocol: Acid/Base Isolation
This method exploits the basicity of the aminopyridine nitrogen to selectively move the desired product between aqueous and organic phases, leaving neutral impurities and acidic residues behind.[2][3] It is a powerful, chromatography-free purification technique for basic compounds.[4][5][6]
Step-by-Step Methodology:
-
Catalyst Removal: Upon reaction completion (confirm by TLC/LC-MS), cool the mixture to room temperature. Dilute with a solvent like ethyl acetate (EtOAc) and filter through a pad of Celite® to remove the heterogeneous palladium catalyst.[1]
-
Solvent Swap & Acidification: Concentrate the filtrate to remove the reaction solvent (e.g., dioxane). Redissolve the residue in a water-immiscible solvent like EtOAc or dichloromethane (DCM). Transfer to a separatory funnel and extract with 1 M aqueous HCl. The basic aminopyridine product will protonate and dissolve in the aqueous layer, while neutral organic impurities (like boronic acid esters or biphenyl byproducts) remain in the organic phase.
-
Aqueous Phase Wash: Separate the layers. Wash the acidic aqueous layer with fresh EtOAc or DCM (1-2 times) to remove any trapped non-polar impurities.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2 M NaOH or saturated NaHCO₃, with swirling until the pH is >9 (confirm with pH paper). The protonated product will neutralize and either precipitate or form an oily layer.
-
Final Isolation: Extract the product from the now basic aqueous phase with several portions of DCM or EtOAc.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q2: I am struggling to remove triphenylphosphine oxide (TPPO) after a Mitsunobu or Appel reaction. It co-elutes with my product on silica gel. Are there any effective non-chromatographic methods?
A2: This is a classic purification challenge. Triphenylphosphine (PPh₃) and its oxide (TPPO) are notorious for having medium polarity and high crystallinity, making them difficult to separate from many drug-like molecules via standard chromatography.[7]
Underlying Chemical Principles:
-
Polarity Overlap: The polarity of TPPO is often very similar to that of functionalized heterocyclic products, leading to poor resolution on silica gel columns.
-
High Crystallinity: Both PPh₃ and TPPO can sometimes crystallize from the crude material, but often they co-precipitate with the product, trapping it and reducing yield.
Alternative Workup Protocol 1: Metal Salt Precipitation
This technique leverages the Lewis basicity of the phosphine oxide oxygen to form an insoluble complex with certain metal salts, which can then be removed by filtration.[7]
Step-by-Step Methodology:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a suitable solvent where the product is soluble, such as DCM or diethyl ether.
-
Add a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) in a polar solvent (e.g., diethyl ether or a small amount of acetone) dropwise.
-
Stir the resulting slurry at room temperature for 1-2 hours. An insoluble TPPO-metal salt complex will precipitate.
-
Filter the mixture, washing the solid precipitate with fresh solvent.
-
The filtrate now contains the desired product, free from the bulk of the phosphine oxide. Concentrate and assess purity.
Alternative Workup Protocol 2: Oxidation and Acid Wash
If unreacted triphenylphosphine is the main contaminant, it can be intentionally oxidized to the more polar TPPO, which can then be more easily managed.[7]
Step-by-Step Methodology:
-
After the reaction, if significant PPh₃ remains, bubble air through the solution or wash gently with a dilute solution of hydrogen peroxide to convert PPh₃ to TPPO.
-
Proceed with an acid/base extraction as described in FAQ Q1 . The aminopyridine product will move to the acidic aqueous phase, while the neutral TPPO will remain in the organic layer and be discarded.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) & Rationale |
| Persistent Emulsion | High concentration of salts, basicity of aminopyridine, presence of particulate matter (e.g., catalyst). | 1. Add Brine: Add saturated aqueous NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[8] 2. Filter through Celite®: Emulsions are often stabilized by fine solid particles; filtration can remove them.[1] 3. Centrifugation: If volumes are small, centrifuging the mixture can force phase separation.[9] |
| Low Yield after Suzuki Coupling | Catalyst inhibition by the pyridine nitrogen, protodeboronation of the boronic acid. | 1. Ligand Choice: Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which can promote the reductive elimination step and resist coordination by the aminopyridine.[10] 2. Base Selection: Use a milder base like K₃PO₄ instead of stronger bases to minimize protodeboronation of sensitive boronic acids.[11] |
| Product Loss During Acid/Base Extraction | Product salt is partially soluble in the organic phase, or product is not fully neutralized before re-extraction. | 1. Solvent Choice: Use a more polar solvent like DCM for extraction. 2. pH Monitoring: Ensure the pH is fully acidic (<2) after the acid wash and fully basic (>9) before the final extraction. Use a pH meter for accuracy if necessary. 3. Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction to improve recovery. |
| Incomplete Removal of Phosphine Oxide | The product itself is coordinating to the metal salt used for precipitation. | 1. Solvent Adjustment: Perform the precipitation in a more dilute solution to minimize co-precipitation of the desired product. 2. Alternative Method: If precipitation fails, rely on the acid/base extraction method, which separates based on different chemical properties (basicity vs. neutrality) rather than coordination.[2] |
Visualized Workflows & Decision Guides
Diagram 1: Decision Tree for Workup Strategy
This flowchart provides a logical pathway for selecting an appropriate workup and purification strategy based on the primary impurities present in the crude reaction mixture.
Caption: A decision guide for selecting the optimal workup procedure.
Diagram 2: Workflow for Acid/Base Extraction Purification
This diagram illustrates the movement of the desired product and impurities between the organic and aqueous phases during the acid/base extraction protocol.
Caption: Visual representation of the acid/base extraction process.
References
- Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? YouTube. [Link]
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
- Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
- Biotage. (2023). Tackling emulsions just got easier.
- Reddit. (2016). How can you remove Bis(triphenylphosphine) ligands from metals? r/chemistry.
- ResearchGate. (2025). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Request PDF.
- ChemBK. (2024). This compound.
- Sciencemadness.org. (2014). How do I go about separating a metal - phosphine complex from amines in the organic phase?
- NIH - PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- NIH - PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
stability of 2-Amino-3,5-difluoropyridine under acidic and basic conditions
Welcome to the technical support guide for 2-Amino-3,5-difluoropyridine (CAS: 732306-31-9). This document provides in-depth answers to frequently asked questions and troubleshooting guidance for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to anticipate the behavior of this versatile building block under various experimental conditions, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability and reactivity of this compound are governed by a complex interplay of electronic effects from its substituents on the pyridine ring.
-
Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[1]
-
Fluorine Substituents: The two fluorine atoms at the C3 and C5 positions are highly electronegative and exert a strong electron-withdrawing inductive effect (-I).[1] This effect significantly reduces the electron density of the aromatic ring, which has two major consequences:
-
It greatly decreases the basicity of the pyridine ring nitrogen and the exocyclic amino group. The predicted pKa of this compound is approximately 1.67, making it a very weak base compared to pyridine (pKa ≈ 5.25) or 2-aminopyridine (pKa ≈ 6.86).[2]
-
It activates the ring for nucleophilic aromatic substitution (SNAr).[1]
-
-
Amino Group: The amino group at the C2 position is an electron-donating group through resonance (+R effect), which partially counteracts the inductive effects of the fluorine atoms. However, the strong pull from the two fluorine atoms dominates the overall electronics of the molecule.
This unique electronic profile makes the molecule relatively stable but susceptible to specific degradation pathways under harsh conditions.
Caption: Potential degradation pathways under harsh stress conditions.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| Low reaction yield or incomplete conversion. | Degradation of Starting Material: The reaction conditions (e.g., high temperature, strong acid/base) may be degrading the this compound. | 1. Analyze an aliquot of the reaction mixture by LC-MS to check for the presence of expected degradation products (e.g., hydroxylated species). [3] 2. If degradation is suspected, reduce the reaction temperature or use a milder acid/base. 3. Perform a forced degradation study (see Protocol below) under your specific reaction conditions to quantify the stability of the starting material. [4] |
| Multiple unknown peaks observed in HPLC/LC-MS analysis. | Formation of Degradation Products: The compound may be degrading under the reaction, workup, or even analytical conditions. | 1. Use a high-resolution analytical technique like LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. [3] 2. Compare the observed masses with the theoretical masses of potential degradation products (hydrolysis, SNAr products). 3. Consider other degradation pathways such as oxidation (e.g., formation of N-oxides) or photolysis if the reaction was exposed to air or light. [3][5] |
| Compound is poorly soluble in the reaction solvent. | Incorrect pH: As a weak base, the compound's solubility is pH-dependent. It may be insoluble in neutral organic solvents but more soluble under acidic conditions where it forms a salt. | 1. Under acidic reaction conditions, the compound should form a soluble pyridinium salt. If solubility is still an issue, consider using a water-miscible co-solvent like methanol or acetonitrile. [3] 2. For reactions in non-polar solvents, solubility may be limited. Test a range of solvents to find a suitable system. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol provides a framework to assess the intrinsic stability of this compound. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. [4]The goal is to achieve 5-20% degradation to ensure that the analytical method can detect impurities without completely destroying the parent compound. [4] Objective: To determine the stability profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, vials, and pipettes
-
HPLC system with a PDA or UV detector
-
LC-MS system (for peak identification)
-
pH meter
-
Stability chamber or oven
-
UV light chamber
Workflow Diagram:
Sources
Technical Support Center: Hydrolytic Stability of 2-Amino-3,5-difluoropyridine and its Derivatives
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support on the hydrolytic stability of 2-Amino-3,5-difluoropyridine and its derivatives. Here, we address common challenges, provide troubleshooting strategies, and offer validated experimental protocols to ensure the integrity and reliability of your research.
Section 1: Core Principles of Stability for Fluorinated Aminopyridines
The stability of this compound is a product of the complex electronic interplay between the pyridine ring, the electron-donating amino group, and the strongly electron-withdrawing fluorine atoms. The pyridine ring itself is electron-deficient, and this effect is amplified by the two fluorine substituents, making the carbon atoms susceptible to nucleophilic attack.[1] While the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, enhancing metabolic and thermal stability, it does not render the molecule immune to heterolytic cleavage, particularly through nucleophilic aromatic substitution (SNAr).[2][3]
The primary pathway for hydrolytic degradation is the SNAr mechanism, where water or hydroxide ions act as nucleophiles, attacking the electron-deficient carbon atoms of the pyridine ring. The fluorine atoms, especially at the 2- and 4-positions, are effective leaving groups in these reactions.[4] This typically results in the formation of the corresponding hydroxypyridine or pyridone derivative.[4] The reaction is highly dependent on pH, temperature, and the presence of other nucleophiles.
Sources
Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-3,5-difluoropyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Amino-3,5-difluoropyridine, a substituted pyridine of interest in medicinal chemistry. By synthesizing fundamental principles with data from related compounds, we will construct a predictive fragmentation pathway, offering a valuable resource for the analysis of this and similar molecules.
Foundational Principles of Electron Ionization Fragmentation
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern dictated by the relative stability of the resulting ions and neutral losses.[1] For aromatic compounds like pyridine derivatives, the stable ring structure often results in a prominent molecular ion peak.[3] However, the substituents play a crucial role in directing the fragmentation pathways.
Predicting the Fragmentation of this compound
The structure of this compound (Molecular Formula: C₅H₄F₂N₂, Molecular Weight: 130.10) presents several key features that will influence its fragmentation under EI conditions: a stable pyridine ring, an amino group, and two fluorine atoms.[4]
The initial ionization event will involve the removal of an electron, most likely from a non-bonding pair on one of the nitrogen atoms or from the π-system of the aromatic ring, to form the molecular ion (M•+) at m/z 130.
Key Predicted Fragmentation Pathways:
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation pathway for pyridine and its derivatives is the cleavage of the ring with the elimination of a stable neutral molecule of HCN (27 u).[5] This would result in a fragment ion at m/z 103.
-
Loss of a Fluorine Radical (•F): Fluorinated aromatic compounds are known to undergo the loss of a fluorine radical (19 u).[6] This would lead to a fragment at m/z 111.
-
Loss of Hydrogen Fluoride (HF): The elimination of a neutral HF molecule (20 u) is another common fragmentation for fluorinated compounds, particularly when a hydrogen atom is suitably positioned.[6] This would produce a fragment at m/z 110.
-
Loss of an Amino Radical (•NH₂): Cleavage of the C-N bond can result in the loss of an amino radical (16 u), yielding a fragment at m/z 114.
-
Alpha-Cleavage initiated by the Amino Group: The amino group can direct fragmentation through alpha-cleavage, which is a common pathway for amines.[7] This could involve the cleavage of the C2-C3 bond.
Visualizing the Fragmentation Pathway
The following diagram, rendered using Graphviz, illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scbt.com [scbt.com]
- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
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- 7. youtube.com [youtube.com]
comparing reactivity of 2-Amino-3,5-difluoropyridine vs 2-Amino-3,5-dichloropyridine
An In-Depth Comparative Guide to the Reactivity of 2-Amino-3,5-difluoropyridine and 2-Amino-3,5-dichloropyridine
For researchers and innovators in drug discovery and agrochemical development, the selection of building blocks is a critical decision that dictates synthetic strategy and efficiency. Among the vast arsenal of heterocyclic intermediates, halogenated aminopyridines are indispensable scaffolds. This guide provides a detailed, evidence-based comparison of two such pivotal reagents: this compound and 2-Amino-3,5-dichloropyridine.
Our analysis moves beyond a simple catalog of properties to dissect the fundamental electronic and steric differences between fluorine and chlorine substituents. We will explore how these differences translate into divergent reactivity profiles in key synthetic transformations, empowering chemists to make informed, strategy-driven decisions for their specific applications.
Core Physicochemical Properties: A Side-by-Side View
A foundational understanding begins with the basic physicochemical properties of each molecule. These parameters, particularly pKa, offer the first clues into the electronic environment of the pyridine ring and the resulting basicity, which has profound implications for reaction conditions and mechanisms.
| Property | This compound | 2-Amino-3,5-dichloropyridine |
| Molecular Formula | C₅H₄F₂N₂[1] | C₅H₄Cl₂N₂ |
| Molecular Weight | 130.1 g/mol [1] | 163.0 g/mol |
| CAS Number | 732306-31-9[1] | 4214-74-8 |
| Appearance | Colorless to light beige solid[2] | Light beige to grey crystalline powder[3] |
| Melting Point | Not specified | 81-83 °C[3][4] |
| Predicted pKa | 1.67 ± 0.49[1][2] | 2.43 ± 0.10[4][5] |
The most telling metric here is the predicted pKa. The significantly lower pKa of the difluoro analog (1.67) compared to the dichloro version (2.43) provides quantitative evidence of a more electron-deficient system. This is a direct consequence of fluorine's superior electronegativity, which more potently withdraws electron density from the ring, reducing the basicity of the nitrogen atoms.[1]
The Halogen Dichotomy: Unpacking Electronic and Steric Effects
The reactivity of these molecules is a direct result of the electronic tug-of-war between the inductive and resonance effects of the halogen substituents, coupled with their steric demands.
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and pull electron density away from the pyridine ring through the sigma bonds. Fluorine is the most electronegative element, and its inductive effect is considerably stronger than that of chlorine.[6] This effect is the primary driver behind the enhanced electrophilicity of the difluoropyridine ring.
-
Resonance Effect (+M): Both halogens possess lone pairs that can be donated back into the aromatic π-system. This +M effect counteracts the -I effect. Effective resonance requires efficient overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine has a similar size to the 2p orbital of carbon, leading to more effective overlap compared to the larger 3p orbital of chlorine.[7] Despite this, the inductive effect is overwhelmingly dominant for both halogens.
-
Steric Hindrance: Chlorine has a larger atomic radius (van der Waals radius ~175 pm) than fluorine (~147 pm). This can introduce greater steric hindrance at the adjacent C-4 position, potentially influencing the approach of bulky reagents or catalysts.
Comparative Reactivity in Key Synthetic Transformations
The true utility of a building block is defined by its performance in chemical reactions. We will now compare these two molecules in three classes of transformations that are cornerstones of modern synthetic chemistry.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for C-O, C-N, and C-S bond formation on electron-poor aromatic rings. The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized "Meisenheimer" intermediate.[8]
-
Causality & Prediction: The rate-determining step is typically the initial nucleophilic attack, which is favored on more electrophilic rings. The strong electron-withdrawing nature of the two fluorine atoms in this compound significantly activates the pyridine ring toward nucleophilic attack, more so than the two chlorine atoms.[1] Therefore, the difluoro compound is predicted to be substantially more reactive in SNAr reactions.
-
Experimental Evidence: Studies confirm that this compound readily reacts with a wide range of oxygen, nitrogen, and sulfur nucleophiles under mild to moderate conditions.[1] The fluorine atoms act as excellent activators for the ring and, in this context, are effective leaving groups. While direct side-by-side kinetic comparisons are scarce in the literature, the general principles of SNAr on halopyridines strongly support the superior reactivity of the C-F bond in highly electron-deficient systems over the C-Cl bond.[9][10]
Verdict: For SNAr reactions, This compound is the more reactive substrate . Its highly electron-deficient ring facilitates rapid nucleophilic attack, making it the reagent of choice for introducing nucleophiles onto the pyridine core.
B. Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a staple for C-C bond formation. Its catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Causality & Prediction: The reactivity of an aryl halide in the Suzuki reaction is primarily governed by the C-X bond strength, which dictates the ease of the initial oxidative addition step. The reactivity trend is well-established: C-I > C-Br > C-Cl >> C-F.[12] The C-F bond is exceptionally strong and generally considered inert under standard Suzuki conditions. In contrast, C-Cl bonds, while less reactive than C-Br, can be readily activated using appropriate palladium catalysts and ligands.[13]
-
Experimental Evidence: 2-Amino-3,5-dichloropyridine is a versatile substrate for Suzuki couplings, enabling the introduction of aryl and other groups at the chlorine-bearing positions.[14] Conversely, this compound is not a suitable electrophile for this transformation; its C-F bonds remain intact. This differential reactivity is not a flaw but a strategic advantage, allowing chemists to perform other reactions on the difluoro-scaffold without disturbing the fluorine atoms.
C. Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
This reaction is a cornerstone for modern C-N bond formation, enabling the synthesis of complex aryl amines.[15]
-
Causality & Prediction: Similar to the Suzuki reaction, the success of the Buchwald-Hartwig amination depends on the oxidative addition of the palladium catalyst into the C-X bond.[16] Consequently, the reactivity follows the same trend: C-I > C-Br > C-Cl >> C-F.[17]
-
Experimental Evidence: The chlorine atoms of 2-amino-3,5-dichloropyridine serve as effective handles for Buchwald-Hartwig aminations, allowing for the construction of more complex diaminopyridine structures.[18] The C-F bonds of the difluoro analog are unreactive under these conditions. The existing amino group on both molecules could potentially compete as a nucleophile, but when used as an electrophilic partner, only the dichloro-derivative will participate.
Verdict: For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), 2-Amino-3,5-dichloropyridine is the reactive substrate . The C-Cl bonds serve as functional handles for C-C and C-N bond formation, while the C-F bonds of the difluoro analog are inert.
Summary and Field-Proven Insights
The choice between these two building blocks is not a matter of which is "better," but which is correct for the intended transformation. Their reactivities are not just different; they are complementary.
| Reaction Type | This compound | 2-Amino-3,5-dichloropyridine | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Highly Reactive | Less Reactive | Strong -I effect of Fluorine activates the ring for nucleophilic attack. |
| Suzuki-Miyaura Coupling | Inert | Reactive | C-Cl bond undergoes oxidative addition; C-F bond is too strong. |
| Buchwald-Hartwig Amination | Inert | Reactive | C-Cl bond undergoes oxidative addition; C-F bond is too strong. |
Senior Application Scientist's Recommendation:
-
Employ This compound when your synthetic route requires the addition of nucleophiles to the pyridine ring via SNAr. The fluorine atoms serve as potent activating groups and will be displaced. This reagent is ideal for building molecules where the final structure does not retain the halogens.
-
Select 2-Amino-3,5-dichloropyridine when your strategy involves palladium-catalyzed cross-coupling to form C-C or C-N bonds. The chlorine atoms are reliable handles for Suzuki, Buchwald-Hartwig, and related transformations, allowing for the elaboration of the pyridine core while the amino group is maintained.
Understanding this fundamental reactivity divergence allows for elegant and efficient molecular design, preventing futile experiments and enabling the strategic construction of complex, high-value molecules for pharmaceutical and agrochemical applications.
Representative Experimental Protocols
The following protocols are illustrative examples based on established methodologies. Researchers should always adapt conditions based on their specific substrates and optimize accordingly.
Protocol 1: Nucleophilic Aromatic Substitution on this compound
-
Reaction: Substitution with a generic primary amine (R-NH₂).
-
Rationale: This protocol uses a polar aprotic solvent (DMSO) to facilitate the SNAr reaction and a non-nucleophilic base to deprotonate the amine nucleophile. The elevated temperature provides the necessary activation energy.
-
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the primary amine nucleophile (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2 M.
-
Seal the vial and heat the reaction mixture to 120 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling with 2-Amino-3,5-dichloropyridine
-
Reaction: Coupling with a generic arylboronic acid (Ar-B(OH)₂).
-
Rationale: This protocol employs a standard palladium catalyst and phosphine ligand combination with an aqueous base in a mixed solvent system, which is common for Suzuki couplings of chloro-heterocycles.
-
Procedure:
-
To a reaction flask, add 2-Amino-3,5-dichloropyridine (1.0 eq), the arylboronic acid (1.3 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- ChemBK. (2024, April 9). This compound. [Link]
- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974. [Link]
- ResearchGate. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF. [Link]
- Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- Google Patents. (2025). WO2025093631A1 - A process for preparing this compound or a salt thereof.
- Autech Industry Co., Limited. (n.d.). 2-Amino-3,5-dichloropyridine: A Versatile Building Block for Pharmaceutical Synthesis. [Link]
- The Organic Chemistry Tutor. (2019, January 19).
- ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. [Link]
- Wikipedia. (n.d.).
- The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- ResearchGate. (n.d.).
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- Chemistry LibreTexts. (2023, June 30).
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- Wikipedia. (n.d.).
- Reddit. (2024, August 1).
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminopyridines
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the vast arsenal of chemical transformations, fluorination has emerged as a powerful and routinely employed strategy. This guide provides an in-depth, data-driven comparison of the biological activity of fluorinated and non-fluorinated aminopyridines, a prevalent scaffold in numerous biologically active molecules. By examining key physicochemical and pharmacological parameters, we will elucidate the profound impact of this single-atom substitution.
The Rationale for Fluorination in Aminopyridine Scaffolds
The introduction of a fluorine atom, the most electronegative element, into an aminopyridine ring system can dramatically alter its electronic properties, conformation, and metabolic fate.[1][2] These modifications are not merely academic; they translate into tangible differences in biological activity, offering a pathway to enhance potency, selectivity, and pharmacokinetic profiles. This guide will use 4-aminopyridine (4-AP), a potassium channel blocker used to improve symptoms of multiple sclerosis, and its fluorinated analog, 3-fluoro-4-aminopyridine (3F4AP), as a primary case study to illustrate these principles.[3][4]
Comparative Analysis of Physicochemical Properties
The decision to incorporate fluorine is often driven by the desire to fine-tune a molecule's physicochemical properties, which in turn govern its biological behavior. The table below summarizes key data for 4-aminopyridine and 3-fluoro-4-aminopyridine.
| Property | 4-Aminopyridine (4-AP) | 3-Fluoro-4-aminopyridine (3F4AP) | Implications for Biological Activity |
| pKa | 9.17 | 7.37 | The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen. This alteration in pKa can profoundly impact drug-receptor interactions, solubility, and pharmacokinetic profiles. At physiological pH, a larger fraction of 3F4AP will exist in its neutral, more membrane-permeable form compared to 4-AP.[3] |
| Lipophilicity (logD at pH 7.4) | -0.25 | 0.414 | Fluorination generally increases lipophilicity. This enhanced lipophilicity can lead to improved membrane permeability, potentially increasing access to intracellular targets and enhancing absorption across the blood-brain barrier. |
| Molecular Weight ( g/mol ) | 94.11 | 112.11[5] | A modest increase in molecular weight is observed upon fluorination. |
Impact on Biological Activity: A Head-to-Head Comparison
The ultimate test of the "fluorine advantage" lies in its effect on biological activity. The following table presents a direct comparison of the potency of 4-AP and 3F4AP as voltage-gated potassium channel (Kv) blockers.
| Compound | Target | IC50 (mM) | Fold Difference (vs. 4-AP) | Reference |
| 4-Aminopyridine (4-AP) | Shaker K+ channel | 0.29 | - | [3] |
| 3-Fluoro-4-aminopyridine (3F4AP) | Shaker K+ channel | 0.31 | ~1.1 (less potent) | [3] |
In this specific instance, the introduction of a fluorine atom at the 3-position of 4-aminopyridine results in a slight decrease in potency. However, it is crucial to recognize that the impact of fluorination on potency is highly context-dependent and can vary significantly based on the specific biological target and the position of the fluorine atom.[6]
Metabolic Stability: Blocking the "Soft Spots"
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[2][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[7]
Both 4-AP and 3F4AP are metabolized by the cytochrome P450 enzyme CYP2E1.[1] The primary route of metabolism for 4-AP is hydroxylation to 3-hydroxy-4-aminopyridine.[1] For 3F4AP, the major metabolites are 5-hydroxy-3F4AP and 3F4AP N-oxide.[1]
A recent study introduced a methyl group in addition to fluorine, creating 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), and compared its metabolic stability to both 4-AP and 3F4AP.
| Compound | Metabolic Stability (IC50 against CYP2E1, µM) | Reference |
| 3-Fluoro-4-aminopyridine (3F4AP) | 15.4 | |
| 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) | 36.2 |
These results indicate that while 3F4AP is a substrate for CYP2E1, further substitution on the ring can significantly enhance metabolic stability. This highlights the iterative nature of drug design, where fluorination is one of several tools to optimize a molecule's properties.
Cell Permeability: Getting to the Target
For a drug to be effective, it must reach its site of action. For many targets, this involves crossing cellular membranes. As noted earlier, the increased lipophilicity of fluorinated compounds often translates to improved membrane permeability.
A study on 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) demonstrated significantly higher permeability across an artificial brain membrane compared to 3F4AP.
| Compound | Permeability (Pe, nm/s) | Reference |
| 3-Fluoro-4-aminopyridine (3F4AP) | 31.1 | |
| 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) | 88.1 |
This data suggests that strategic fluorination, potentially in combination with other substitutions, can be a valuable strategy for enhancing the central nervous system (CNS) penetration of aminopyridine-based drugs.
Experimental Protocols
To ensure scientific integrity and enable replication of the findings discussed, detailed methodologies for key experiments are provided below.
Determination of pKa and Lipophilicity (logD)
Objective: To determine the acid dissociation constant (pKa) and the distribution coefficient (logD) of the test compounds.
Principle: The pKa is determined by potentiometric titration, measuring the pH of a solution as a titrant of known concentration is added. The logD, a measure of lipophilicity at a specific pH, is determined using a shake-flask method with a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
Protocol:
-
pKa Determination: a. Prepare a 1 mM solution of the test compound in water. b. Titrate the solution with 0.1 M HCl and 0.1 M NaOH, measuring the pH after each addition of titrant using a calibrated pH meter. c. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
logD Determination: a. Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Add a small aliquot of the stock solution to a mixture of n-octanol and PBS (pH 7.4) to achieve a final concentration of approximately 10 µM. c. Vigorously shake the mixture for 1 hour to allow for partitioning. d. Centrifuge the mixture to separate the n-octanol and aqueous layers. e. Determine the concentration of the test compound in each layer using a suitable analytical method (e.g., HPLC-UV). f. Calculate the logD using the formula: logD = log ([Concentration in octanol] / [Concentration in aqueous layer]).
In Vitro Potassium Channel Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific potassium channel (e.g., Shaker K+ channel).
Principle: The activity of the potassium channel is measured using electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes or patch-clamp in mammalian cells). The inhibition of the channel by the test compound is quantified by measuring the reduction in potassium current.
Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the Shaker K+ channel.
-
Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.
-
Electrophysiological Recording: a. Place an oocyte in a recording chamber and perfuse with a standard bath solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl. c. Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit potassium currents.
-
Compound Application: Apply the test compound at various concentrations to the bath solution.
-
Data Analysis: a. Measure the peak potassium current at each concentration of the test compound. b. Plot the percentage of current inhibition against the compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value.
In Vitro Metabolic Stability Assay (CYP2E1 Inhibition)
Objective: To assess the metabolic stability of the test compounds by measuring their ability to inhibit the activity of the cytochrome P450 enzyme CYP2E1.
Principle: A commercially available kit is used that employs a fluorogenic substrate for CYP2E1. The enzyme metabolizes the substrate to a fluorescent product. The inhibition of this reaction by the test compound is measured by a decrease in fluorescence.[1]
Protocol (Using a Commercial Fluorogenic Assay Kit):
-
Reagent Preparation: Prepare the CYP2E1 enzyme/substrate mixture and the test compounds at various concentrations according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the test compounds, a positive control inhibitor (e.g., tranylcypromine), and a vehicle control (e.g., DMSO).
-
Reaction Initiation: Add the CYP2E1 enzyme/substrate mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Impact of fluorination on aminopyridine properties.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The strategic incorporation of fluorine into the aminopyridine scaffold offers a powerful approach to modulate a wide range of physicochemical and biological properties. As demonstrated with the 4-aminopyridine and 3-fluoro-4-aminopyridine case study, fluorination can significantly decrease basicity and increase lipophilicity, with profound implications for a compound's pharmacokinetic profile. While the effect on potency is target-dependent, the ability to enhance metabolic stability and cell permeability makes fluorination an indispensable tool in modern drug discovery. This guide has provided a data-driven comparison and detailed experimental protocols to aid researchers in making informed decisions when considering the use of fluorinated aminopyridines in their own research endeavors.
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A Comparative Guide to the Computational Modeling of 2-Amino-3,5-difluoropyridine Reaction Mechanisms for Drug Discovery and Development
Introduction: The Strategic Importance of 2-Amino-3,5-difluoropyridine
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are of paramount importance. Among these, this compound stands out as a critical building block. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating amino group, make it a versatile scaffold for creating complex molecules with desirable pharmacological profiles.[1][2] Understanding the reactivity and reaction mechanisms of this pyridine derivative is not merely an academic exercise; it is a crucial step in designing efficient synthetic routes and predicting the metabolic fate of drug candidates.
This guide provides an in-depth comparison of computational methodologies to elucidate the reaction mechanisms of this compound. We will move beyond a simple recitation of methods to offer a field-proven perspective on why specific approaches are chosen, how to implement them reliably, and how to interpret the results. This content is tailored for researchers, medicinal chemists, and drug development professionals who seek to leverage computational modeling to accelerate their research and development pipelines. A primary focus will be placed on Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for this class of compounds.[2][3]
Foundational Concepts in Computational Reaction Modeling
At its core, computational chemistry allows us to visualize the energetic landscape of a chemical reaction.[4] By mapping the Potential Energy Surface (PES) , we can identify the most likely path from reactants to products. This path includes crucial stationary points: the low-energy valleys of reactants and products, and the high-energy mountain pass known as the Transition State (TS) .[5][6] The energy difference between the reactants and the transition state is the Activation Energy (Ea) , which dictates the reaction rate.[7]
This guide will compare three powerful, yet distinct, computational approaches for exploring these concepts:
-
Density Functional Theory (DFT): The workhorse for static analysis of reaction pathways.
-
Ab Initio Molecular Dynamics (AIMD): A method for capturing the dynamic and solvent effects on reactions.
-
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): The bridge to understanding reactions in complex biological systems like enzymes.[4]
In-Depth Comparison of Computational Methodologies
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Expertise & Experience: DFT has become the dominant method in computational chemistry due to its exceptional balance of computational cost and accuracy.[4] It allows for the reliable prediction of molecular structures and energies. For a molecule like this compound, the choice of the functional and basis set is critical. The presence of fluorine's electronegativity and the nitrogen's lone pairs necessitates functionals that can accurately describe electron correlation and non-covalent interactions. Popular choices include B3LYP for general-purpose use and functionals from the M06 family for systems where dispersion forces are important. Basis sets like 6-311+G(d,p) or the correlation-consistent cc-pVTZ are recommended to provide sufficient flexibility for describing the electronic structure.[8][9]
Trustworthiness (A Self-Validating Protocol): A robust DFT protocol for mechanistic analysis is inherently self-validating. Each step confirms the findings of the previous one, ensuring a logical and verifiable pathway from reactants to products.
Experimental Protocol 1: Static DFT Analysis of an SNAr Reaction
-
Geometry Optimization:
-
Build the initial 3D structures of the reactants (this compound and a nucleophile, e.g., methoxide) and the expected products.
-
Perform a geometry optimization calculation for each species to find their lowest energy conformation. Use a chosen DFT functional and basis set.
-
-
Transition State (TS) Search:
-
Propose an initial guess for the transition state structure. This can be based on chemical intuition or by using a method like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Perform a TS optimization. This calculation searches for a saddle point on the PES, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
-
-
Frequency Calculation & Verification:
-
Perform a frequency calculation on all optimized structures (reactants, products, and TS).
-
Verification: Reactants and products must exhibit zero imaginary frequencies. The TS must have exactly one imaginary frequency, which corresponds to the vibrational mode of the bond-breaking/bond-forming process along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Starting from the verified TS structure, an IRC calculation is performed.[10] This traces the minimum energy path downhill from the TS.
-
Verification: The IRC path must connect the transition state to the previously optimized reactant and product structures, confirming that the identified TS is indeed the correct one for the reaction of interest.
-
-
Energy Profile Calculation:
-
Calculate the single-point energies of all optimized structures with a larger basis set for higher accuracy.
-
Determine the electronic activation energy (Ea) and the reaction enthalpy (ΔH) by taking the difference in energies between the TS and reactants, and products and reactants, respectively.
-
Data Presentation: Comparison of DFT Functionals for SNAr
| Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| B3LYP/6-311+G(d,p) | 22.5 | -15.2 |
| M06-2X/6-311+G(d,p) | 20.8 | -16.5 |
| ωB97X-D/cc-pVTZ | 21.2 | -16.1 |
| (Note: Data are illustrative examples for comparison purposes.) |
Mandatory Visualization: DFT Workflow for TS Analysis
Caption: Workflow for DFT-based transition state analysis.
Ab Initio Molecular Dynamics (AIMD): Capturing Dynamic Effects
Expertise & Experience: While static DFT provides a picture of the intrinsic reaction pathway, real reactions occur in a dynamic environment, often in solution. AIMD is the tool of choice when the explicit motion of atoms and the influence of solvent molecules are critical.[11] In an AIMD simulation, the forces on the atoms are calculated "on-the-fly" using a quantum mechanical method (like DFT) at each time step. This is computationally expensive but invaluable for understanding how solvent molecules rearrange to stabilize a charge buildup in the transition state or for discovering unexpected reaction pathways that are not easily described by a single reaction coordinate.
Trustworthiness (A Self-Validating Protocol): The validity of an AIMD simulation hinges on proper system setup, equilibration, and sufficient sampling to derive statistically meaningful results.
Experimental Protocol 2: AIMD Simulation of an SNAr Reaction
-
System Setup:
-
Place the optimized reactant molecules (this compound and the nucleophile) into a simulation box of appropriate size.
-
Populate the box with explicit solvent molecules (e.g., water or DMSO). The number of solvent molecules is determined by the experimental density.
-
-
Equilibration:
-
Perform an initial, shorter molecular dynamics run using classical force fields to allow the solvent molecules to arrange naturally around the solutes.
-
Switch to the AIMD method and run a short simulation at the target temperature (e.g., 298 K) using a thermostat to ensure the system reaches thermal equilibrium.
-
-
Production Run & Metadynamics:
-
Initiate the production AIMD simulation. To efficiently sample the rare event of a chemical reaction, an enhanced sampling technique like Metadynamics is often employed.
-
In Metadynamics, a history-dependent bias potential is added to the system along a defined collective variable (CV), such as the distance between the nucleophile and the carbon atom being attacked. This encourages the system to overcome the activation barrier.
-
-
Analysis & Free Energy Calculation:
-
Monitor the trajectory for key events, such as bond formation and bond breaking.
-
Reconstruct the free energy surface from the accumulated bias potential in the Metadynamics simulation. The activation barrier obtained is the Potential of Mean Force (PMF), which represents the free energy of activation (ΔG‡).
-
Data Presentation: Comparing Gas-Phase vs. Solvated Activation Energies
| Parameter | Static DFT (Gas Phase) | AIMD (Explicit DMSO) |
| Activation Energy Type | Electronic Energy (Ea) | Free Energy (ΔG‡) |
| Value (kcal/mol) | 21.2 | 18.5 |
| (Note: Data are illustrative. The decrease in the activation barrier in solvent is expected for a reaction involving charged species.) |
Mandatory Visualization: AIMD Workflow with Metadynamics
Caption: Workflow for an AIMD simulation using Metadynamics.
Hybrid QM/MM Methods: Bridging the Gap for Large Systems
Expertise & Experience: The computational cost of AIMD limits its application to relatively small systems. When studying a reaction within a large biological macromolecule, such as an enzyme active site, a full quantum mechanical treatment is prohibitive. Hybrid QM/MM methods solve this problem by partitioning the system.[4] The chemically active core—the substrate and key amino acid residues—is treated with a high-accuracy QM method (like DFT), while the vast remainder of the protein and surrounding solvent is treated with computationally inexpensive classical Molecular Mechanics (MM) force fields. This approach provides a balance, capturing the electronic rearrangements of the reaction while accounting for the structural and electrostatic influence of the protein environment.
Trustworthiness (A Self-Validating Protocol): The key to a reliable QM/MM calculation is the careful definition of the QM/MM boundary. The boundary should be placed across non-polar, single bonds where possible, and specialized "link atoms" are used to satisfy the valency of the QM region, ensuring a chemically realistic model.
Experimental Protocol 3: QM/MM Modeling of an Enzymatic Reaction
-
System Preparation:
-
Obtain a high-resolution crystal structure of the target enzyme.
-
Model in the substrate, this compound, into the active site using molecular docking software.
-
Solvate the entire system in a water box and add counter-ions to neutralize the charge.
-
-
QM/MM Partitioning:
-
Define the QM region. This must include the substrate and any amino acid residues directly involved in catalysis (e.g., through bond formation, proton transfer, or significant electrostatic interaction).
-
Define the MM region, which will be the rest of the protein and the solvent.
-
Place link atoms (e.g., hydrogens) where covalent bonds are cut at the QM/MM boundary.
-
-
Optimization and Pathway Search:
-
Perform a geometry optimization of the system, allowing the atoms in the QM region and a surrounding shell of MM atoms to move, while keeping the bulk of the protein fixed or restrained.
-
Use techniques similar to the static DFT protocol (e.g., STQN for TS search, followed by IRC) to map the reaction pathway, but with the forces and energies calculated using the combined QM/MM potential.
-
-
Energy Calculation:
-
Calculate the potential energy profile along the reaction coordinate to determine the activation energy within the enzyme active site.
-
Data Presentation: Comparing Activation Energies Across Environments
| Environment | Computational Method | Activation Energy (kcal/mol) |
| Gas Phase | DFT | 21.2 |
| Explicit DMSO Solvent | AIMD | 18.5 |
| Enzyme Active Site | QM/MM | 14.1 |
| (Note: Data are illustrative. Enzymes are expected to significantly lower the activation barrier compared to the reaction in solution.) |
Mandatory Visualization: QM/MM System Partitioning
Caption: Conceptual diagram of QM/MM partitioning.
Summary and Recommendations
Choosing the right computational tool is essential for efficiently and accurately modeling the reaction mechanisms of this compound. The decision depends entirely on the specific scientific question being addressed.
| Method | Primary Application | Pros | Cons |
| DFT | Initial mechanism screening, gas-phase energetics, small systems. | Fast, reliable for electronic effects, widely available. | Ignores dynamic and explicit solvent effects. |
| AIMD | Studying solvent effects, exploring unknown pathways, free energy calculations. | Provides a realistic, dynamic picture of the reaction. | Computationally very expensive, limited to small systems and short timescales. |
| QM/MM | Modeling reactions in large systems, especially enzymes. | Balances accuracy and cost for biological systems. | Results are highly sensitive to the QM/MM partitioning scheme. |
Recommendations:
-
For rapid screening of potential reaction pathways and substituent effects: Begin with static DFT . It provides the most direct and cost-effective insight into the electronic factors governing the reaction.
-
When solvent effects are expected to be significant or the reaction coordinate is unclear: Use AIMD . This is particularly important for reactions involving charge separation or explicit participation of solvent molecules (e.g., as proton shuttles).
-
To understand how a drug candidate interacts and reacts within a biological target: QM/MM is the only feasible approach. It provides the crucial context of the protein environment, which can dramatically alter reaction barriers.
By thoughtfully selecting and applying these computational tools, researchers can gain unprecedented insight into the chemical behavior of this compound, ultimately accelerating the design and development of next-generation pharmaceuticals and agrochemicals.
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A Comparative Guide to Analytical Methods for Determining the Purity of 2-Amino-3,5-difluoropyridine
Introduction
In the landscape of pharmaceutical and agrochemical development, the chemical intermediate 2-Amino-3,5-difluoropyridine (CAS: 732306-31-9) serves as a critical building block for a variety of advanced molecules.[1][2] Its unique structure, featuring an aminopyridine core with strong electron-withdrawing fluorine atoms, imparts desirable properties to target compounds, including enhanced metabolic stability and binding affinity.[3] Consequently, the purity of this intermediate is not merely a quality metric; it is a foundational pillar that directly influences the safety, efficacy, and yield of the final active pharmaceutical ingredient (API) or agrochemical.
The presence of even trace-level impurities—such as starting materials, by-products, or degradation products—can have profound consequences, potentially leading to downstream reaction failures, the formation of toxicological hazards, or compromised product stability. Therefore, the selection and implementation of robust, accurate, and reliable analytical methods for purity determination are of paramount importance.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select the most appropriate technique for their specific analytical challenge, be it routine quality control, in-depth impurity profiling, or reference standard certification.
Physicochemical Properties and Analytical Implications
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. This compound is a polar, semi-volatile crystalline solid.[2][4] These characteristics are pivotal in determining the suitability of each technique.
| Property | Value | Analytical Implication |
| CAS Number | 732306-31-9[5] | Unique identifier for substance tracking and literature search. |
| Molecular Formula | C₅H₄F₂N₂[5] | Used for calculating molecular weight and theoretical elemental composition. |
| Molecular Weight | 130.10 g/mol [5] | Essential for mass spectrometry and quantitative NMR calculations. |
| Appearance | White to pale brown crystalline solid[2][4] | Indicates the physical state at room temperature for sample handling. |
| Melting Point | 52-57 °C[4][5] | Suggests that the compound is amenable to GC analysis, though its polarity may pose challenges. |
| Predicted Boiling Point | 155.8 ± 35.0 °C[4] | Classifies the compound as semi-volatile, making GC a viable but potentially complex option. |
| log Pow | 0.773[4] | Indicates moderate polarity, making it well-suited for reversed-phase HPLC. |
| Solubility | Soluble in most organic solvents[1] | Guides the selection of solvents for sample preparation in chromatography and NMR. |
Comparative Analysis of Key Analytical Techniques
The three primary techniques for purity assessment each offer a distinct set of advantages and limitations. The selection process is a balance between the analytical goal (quantification vs. identification), the nature of expected impurities, and available resources.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, primarily due to its applicability to a wide range of compounds that are non-volatile or thermally labile.[6][7]
-
Principle of Separation: For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The analyte partitions between a liquid mobile phase (polar) and a hydrophobic stationary phase (e.g., C18).[6] Separation is achieved by eluting with a gradient of increasing organic solvent, which modulates the analyte's retention time based on its polarity.
-
Expertise & Causality: The moderate polarity (log Pow: 0.773) of this compound makes it an ideal candidate for RP-HPLC.[4] This technique allows for the separation of the main component from both more polar (earlier eluting) and less polar (later eluting) impurities. UV detection is effective because the pyridine ring is a chromophore, absorbing UV light.
-
Advantages:
-
Robustness: Highly reproducible and suitable for routine quality control in a regulated environment.
-
Versatility: Capable of separating a wide range of impurities with varying polarities.
-
Simplicity: Sample preparation is typically straightforward, involving dissolution and filtration.[7]
-
-
Limitations:
-
Identification: Standard UV detectors do not provide structural information, making it difficult to identify unknown impurity peaks without coupling to a mass spectrometer (LC-MS).
-
Co-elution: Structurally similar impurities may co-elute, requiring careful method development to ensure specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the identification capabilities of mass spectrometry. It is best suited for volatile and thermally stable compounds.[7]
-
Principle of Separation: The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium). Separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum or "fingerprint" for identification.[6]
-
Expertise & Causality: With a melting point of 52-57 °C and a predicted boiling point around 156 °C, this compound is semi-volatile.[4][5] While direct injection is possible, the presence of the primary amine group can lead to poor peak shape (tailing) due to interactions with the column. To create a more trustworthy and robust method, derivatization (e.g., silylation) is often recommended to block the active amine, thereby increasing volatility and improving chromatographic performance.[8]
-
Advantages:
-
High Sensitivity & Resolution: Excellent for detecting and quantifying volatile or semi-volatile impurities.
-
Positive Identification: The mass spectrometer provides structural information, enabling the confident identification of unknown impurities.[6]
-
-
Limitations:
-
Thermal Lability: Not suitable for thermally unstable impurities that may degrade in the hot injector.
-
Derivatization: The potential need for derivatization adds a step to sample preparation, which can introduce variability and increase analysis time.[8]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a primary analytical technique that provides extensive structural information and can be used for quantification without the need for identical reference standards for each analyte.[9] For a fluorinated molecule, ¹⁹F NMR is exceptionally powerful.
-
Principle of Analysis: qNMR determines the concentration of an analyte by comparing the integral of one of its NMR signals to the integral of a signal from a certified internal standard of known concentration.[10] ¹⁹F NMR is particularly advantageous for fluorinated compounds due to its wide chemical shift range and high sensitivity, which minimizes signal overlap and allows for clear detection of fluorine-containing impurities.[11][12]
-
Expertise & Causality: The presence of two fluorine atoms in this compound makes ¹⁹F NMR an ideal choice for purity assessment.[3] Each fluorine-containing molecule in the sample will produce a distinct signal, allowing for the direct detection and quantification of related impurities without chromatographic separation. This method provides a direct measure of molar purity and is less susceptible to variations in detector response factors that can affect chromatography.
-
Advantages:
-
Primary Method: Provides direct quantification without the need for specific impurity reference standards.
-
Structural Information: Offers rich structural data for both the main component and impurities.
-
High Specificity: ¹⁹F NMR provides exceptional resolution for fluorinated species, making it excellent for impurity profiling.[11]
-
-
Limitations:
-
Sensitivity: Generally less sensitive than chromatographic techniques, making it less suitable for trace-level impurities (typically >0.1%).
-
Cost and Complexity: Requires expensive instrumentation and specialized expertise for operation and data interpretation.
-
Quantitative Performance Comparison
The following table provides an objective comparison of the expected performance of each technique for the purity analysis of this compound.
Note: The data in this table is illustrative and based on typical performance for structurally similar compounds.[8] Actual results must be generated through a formal method validation study as per ICH guidelines.[13]
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Applicability | Non-volatile & thermally labile impurities | Volatile & semi-volatile impurities | All fluorine-containing species |
| Primary Use Case | Routine QC, Purity/Assay | Impurity identification, Residual solvents | Purity of reference standards, Structural confirmation |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.998 |
| Typical LOD | ~0.01% | ~0.005% | ~0.1% |
| Typical LOQ | ~0.05% | ~0.02% | ~0.3% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% (with derivatization) | ≤ 3.0% |
| Identification Power | Low (retention time only) | High (mass spectrum) | High (chemical shift & coupling) |
Detailed Experimental Protocols & Workflows
The following protocols are provided as robust starting points for method development and must be validated for their intended purpose.
Protocol 1: RP-HPLC-UV Method for Purity Determination
This method is designed for the routine quality control and quantification of non-volatile impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Caption: HPLC experimental workflow for purity analysis.
Protocol 2: GC-MS Method for Volatile Impurity Profiling
This method is designed for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Injector Temperature: 250 °C (splitless mode).
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 40-400 amu.
-
Sample Preparation & Derivatization:
-
Accurately weigh ~5 mg of the sample into a vial.
-
Dissolve in 200 µL of pyridine.
-
Add 200 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
-
Caption: GC-MS experimental workflow with derivatization.
The Imperative of Method Validation
A protocol is only a starting point; its trustworthiness is established through validation.[14] All analytical methods used for purity determination in a drug development setting must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose.[13][15] This process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis.
Key validation parameters for an impurity method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13]
Conclusion and Strategic Recommendations
The selection of an analytical method for determining the purity of this compound is a strategic decision that should be guided by the specific analytical objective.
-
For routine quality control and release testing , where speed, robustness, and quantification of known impurities are key, RP-HPLC-UV is the undisputed method of choice. Its simplicity and high precision make it ideal for a high-throughput environment.
-
For impurity identification and structural elucidation , especially for volatile or process-related impurities, GC-MS is invaluable. The structural information from the mass spectrometer is critical for understanding the impurity profile and troubleshooting synthetic pathways.
-
For the certification of a reference standard or for obtaining an absolute purity value without relying on the availability of all impurity standards, ¹⁹F qNMR is the most powerful technique. Its status as a primary method provides a high degree of confidence in the assigned purity value.
Ultimately, a comprehensive purity assessment often employs a combination of these techniques. HPLC is used for the primary purity result, while GC-MS and NMR are used orthogonally to detect impurities that may be missed by the primary method and to provide definitive structural confirmation. This multi-faceted approach ensures a complete and trustworthy understanding of the purity of this compound, safeguarding the quality of the final products it is destined to create.
Caption: Decision framework for selecting an analytical method.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- This compound - ChemBK. (2024). ChemBK.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Buy this compound | 732306-31-9. (2023). Smolecule.
- This compound - Safety D
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine. (n.d.). Benchchem.
- Analytical method validation: A brief review. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- This compound | 732306-31-9. (n.d.). Benchchem.
- A Comparative Guide to the Characterization of 2-Amino-5-fluoropyridine Impurities. (n.d.). Benchchem.
- NMR Applications in Pharmaceutical Impurity Profiling. (2023). Toref-Standards.
- ANALYTICAL METHODS. (n.d.).
- New NMR Tools for Impurity Analysis. (2016). University of Manchester.
- Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. (1999). Semantic Scholar.
- HPLC vs.
- A Comparative Guide to Analytical Methods for Determining the Purity of 2-Amino-5-chloro-3-nitropyridine. (n.d.). Benchchem.
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A Senior Application Scientist's Guide to Catalytic Functionalization of 2-Amino-3,5-difluoropyridine
Introduction: The Strategic Importance of 2-Amino-3,5-difluoropyridine in Modern Drug Discovery
To the discerning researcher in medicinal chemistry and drug development, the pyridine scaffold is a cornerstone of molecular design, with its derivatives forming the core of numerous therapeutic agents.[1] Among these, this compound has emerged as a particularly valuable building block. The strategic placement of fluorine atoms significantly modulates the electronic properties of the pyridine ring, enhancing metabolic stability and influencing binding affinity to biological targets. The amino group, in turn, provides a versatile handle for further molecular elaboration. The ability to selectively functionalize this core at its vacant C4 and C6 positions, as well as at the amino group, is paramount for the rapid generation of diverse compound libraries and the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
This guide offers a comparative analysis of key catalytic systems for the functionalization of this compound. We will delve into the mechanistic nuances, comparative performance, and practical considerations of palladium- and copper-catalyzed cross-coupling reactions, providing researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering a robust and versatile platform for the construction of carbon-carbon and carbon-nitrogen bonds. For a substrate such as this compound, these methods provide reliable pathways for arylation, alkenylation, alkynylation, and amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron species and an organohalide.[2][3] In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the C4 or C6 positions, which would first require halogenation of the pyridine ring.
Causality of Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical for an efficient catalytic cycle. The electron-donating and sterically bulky ligands, such as XPhos, are often employed to facilitate the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired product. The base is essential for the transmetalation step, activating the organoboron species.
While direct experimental data for the Suzuki-Miyaura coupling of a halogenated this compound is not abundant in the literature, a highly analogous system using 2-pyridyl nucleophiles provides valuable insights. A catalyst system of Pd₂(dba)₃ and a phosphite or phosphine oxide ligand has been shown to be effective.[4] For this compound, it has been suggested that a Pd(dba)₂/XPhos catalyst system could be effective for coupling at the 4-position, with projected yields of around 85%.
Comparative Performance Data for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | 1.5% Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 | [4] |
| 2 | 2-Pyridylboronate | 4-Bromoanisole | 1.5% Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 74 | [4] |
| 3 | 2,6-Dichloropyridine | Heptylboronic pinacol ester | Pd(OAc)₂ (1 mol%) / Ad₂PⁿBu (3 mol%) | LiOᵗBu | Dioxane/H₂O | 100 | 92 | [5] |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, coupling amines with aryl halides.[1][6][7][8] This reaction can be envisioned for the functionalization of a halogenated this compound at the C4 or C6 positions, or potentially for the N-arylation of the existing amino group, though the latter may require specific protecting group strategies to control reactivity.
Causality of Experimental Choices: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination hinges on the selection of the palladium catalyst, a bulky and electron-rich phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOᵗBu, Cs₂CO₃).[6][7] The ligand facilitates the oxidative addition and reductive elimination steps, while the base deprotonates the amine, enabling its coordination to the palladium center.
Comparative Performance Data for Buchwald-Hartwig Amination of (Hetero)Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOᵗBu | Toluene | RT | 99 | [7] |
| 2 | 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOᵗBu | Toluene | RT | 90 | [7] |
| 3 | Aryl Tosylate | Aniline | Pd-PEPPSI-IPr(NMe₂)₂ | K₃PO₄ | t-Amyl alcohol | 120 | up to 99 | [9] |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A general workflow for catalytic cross-coupling experiments.
Experimental Protocols
The following are representative, detailed experimental protocols for the functionalization of a halogenated 2-aminopyridine derivative, which can be adapted for this compound.
Protocol 1: Sonogashira Coupling of a 2-Amino-3-bromopyridine Derivative
-
2-Amino-3-bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard glassware
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(TFA)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add the 2-amino-3-bromopyridine derivative (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-alkynylpyridine.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide
[12] Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (mol% as optimized)
-
Xantphos (mol% as optimized)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask and standard glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, Xantphos, and NaOᵗBu to a Schlenk flask.
-
Add anhydrous toluene, followed by the amine.
-
Seal the flask and heat the mixture to reflux.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture over ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-aryl product.
Protocol 3: Copper-Catalyzed Amination of a Halopyridine
-
Halopyridine (1.0 equiv)
-
Aqueous ammonia (20 equiv)
-
Copper(I) oxide (Cu₂O) (5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (10 mol%)
-
Potassium carbonate (K₂CO₃) (20 mol%)
-
Ethylene glycol
-
Schlenk tube and standard glassware
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Cu₂O, the halopyridine, aqueous ammonia, K₂CO₃, DMEDA, and ethylene glycol.
-
Stir the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Purify the combined organic extracts by silica gel chromatography to yield the aminopyridine product.
Conclusion and Future Outlook
The catalytic functionalization of this compound offers a powerful platform for the synthesis of novel and diverse molecular architectures for drug discovery. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable and high-yielding methods for C-C and C-N bond formation, although the development of specific protocols for this difluorinated substrate is an area ripe for further exploration. Copper-catalyzed amination presents a cost-effective alternative, and the advancement of direct C-H functionalization methodologies holds the promise of more atom-economical synthetic routes.
As a senior application scientist, I encourage researchers to consider the electronic and steric properties of this compound when selecting a catalytic system. The electron-withdrawing nature of the fluorine atoms can influence catalyst reactivity, and the directing effect of the amino group can be strategically employed to achieve desired regioselectivity. The protocols and comparative data presented in this guide serve as a robust starting point for the development and optimization of synthetic routes to novel this compound derivatives, ultimately accelerating the discovery of new therapeutic agents.
References
- Heck, R. F. (1972). Palladium-Catalyzed Vinylation of Organic Halides. Journal of Organic Chemistry, 37(13), 2320–2322. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
- Buchwald–Hartwig amin
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- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Heck Reaction. (n.d.). Merck Index. [Link]
- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (2010).
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- Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (2010).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). Molecules, 18(10), 12343-12356. [Link]
- Sonogashira coupling. (2023). In Wikipedia. [Link]
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- Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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- Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. (2008). Accounts of Chemical Research, 41(11), 1543-1554. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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- Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. (2008). Accounts of Chemical Research, 41(11), 1543-1554. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2015). Journal of Organic Chemistry, 80(15), 7666-7673. [Link]
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- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Amino-3,5-difluoropyridine
Introduction
2-Amino-3,5-difluoropyridine is a critical building block in contemporary medicinal and agrochemical research. Its unique substitution pattern, featuring an amino group for further functionalization and two fluorine atoms, imparts significant modulations to the physicochemical properties of parent molecules, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the principal synthetic strategies to access this valuable intermediate, offering an in-depth look at the underlying chemistry, detailed experimental protocols, and a data-driven comparison to aid researchers in selecting the most suitable route for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through three distinct strategic approaches, each with its own set of advantages and challenges:
-
Nucleophilic Aromatic Substitution (SNAr) via a Hydrazine Intermediate: This classical and robust method relies on the high reactivity of polyfluorinated pyridine precursors towards nucleophilic attack.
-
Multi-step Synthesis via Hofmann Rearrangement: A modern approach designed for scalability and safety, avoiding the use of highly energetic or hazardous intermediates.
-
Ammonolysis and Reductive Dehalogenation: A two-step sequence starting from a readily available halogenated pyridine precursor.
This guide will now delve into a detailed examination of each of these routes.
Route 1: Nucleophilic Aromatic Substitution (SNAr) via a Hydrazine Intermediate
This strategy leverages the electron-deficient nature of a polyfluorinated pyridine ring, which is highly activated towards nucleophilic attack. The reaction proceeds via a two-step sequence: initial substitution with hydrazine followed by reductive cleavage of the N-N bond.
Mechanistic Insight
The core of this route is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The highly electronegative fluorine atoms and the ring nitrogen atom withdraw electron density from the pyridine ring, making it susceptible to attack by nucleophiles like hydrazine. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a fluoride leaving group. The subsequent reduction of the hydrazino-intermediate to the desired amine is typically achieved by catalytic hydrogenation, where Raney Nickel is a highly effective catalyst for the cleavage of the N-N bond.[1]
start [label="2,3,5,6-Tetrafluoropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="2-Hydrazino-3,5,6-trifluoropyridine"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label=" Hydrazine Monohydrate\n (Nucleophilic Substitution)"]; intermediate -> product [label=" H₂, Raney Ni\n (Reduction)"]; }
Diagram 1: SNAr route via a hydrazine intermediate.
Detailed Experimental Protocol
Adapted from US Patent US20060047124A1[2]
Step 1: Synthesis of 2-Hydrazino-3,5,6-trifluoropyridine
-
To a solution of 2,3,5,6-tetrafluoropyridine in n-propanol, add hydrazine monohydrate (approximately 1.2 equivalents).
-
Reflux the resulting mixture for 6 hours.
-
After cooling, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain 2-hydrazino-3,5,6-trifluoropyridine.
Step 2: Synthesis of this compound
-
In a hydrogenation reactor, charge methanol, the 2-hydrazino-3,5,6-trifluoropyridine intermediate, and Raney Nickel catalyst.
-
Introduce hydrogen gas into the reactor.
-
Maintain the reaction at room temperature with stirring for 12-24 hours.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the resulting filtrate under reduced pressure to yield this compound as a solid.
Route 2: Multi-step Synthesis via Hofmann Rearrangement
This modern route is designed for large-scale production, prioritizing safety and the use of less hazardous reagents. It involves a multi-step sequence starting from 2,3,5-trichloropyridine.[3][4]
Mechanistic Insight
The key final step is the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6] The reaction is typically initiated by treating the amide with a source of hypohalite (e.g., sodium hypochlorite from bleach) and a strong base. This generates an N-haloamide intermediate, which, upon deprotonation, rearranges to form an isocyanate. The pyridyl group migrates from the carbonyl carbon to the nitrogen atom as the halide leaves. Finally, the isocyanate intermediate is hydrolyzed in the aqueous basic medium to the primary amine, releasing carbon dioxide.[5]
A [label="2,3,5-Trichloropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="3,5-Difluoro-2-\npyridinecarbonitrile"]; E [label="3,5-Difluoro-2-\npyridinecarboxamide"]; F [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> D [label=" Halogen Exchange (Fluorination)\n & Cyanation"]; D -> E [label=" Hydrolysis"]; E -> F [label=" Hofmann Rearrangement\n (e.g., NaOCl, NaOH)"]; }
Diagram 2: Hofmann rearrangement route.
Detailed Experimental Protocol
Adapted from Patent Application WO2025093631A1[3]
Step 1: Conversion of 2,3,5-Trichloropyridine to 3,5-Difluoro-2-pyridinecarbonitrile
-
React 2,3,5-trichloropyridine with a fluoride source (e.g., KF) in a high-boiling polar aprotic solvent (e.g., sulfolane) to perform halogen exchange (Halex) reactions, yielding a mixture of fluorinated intermediates.
-
Introduce a cyanide source (e.g., KCN) to the reaction mixture to substitute the remaining chlorine at the 2-position, affording 3,5-difluoro-2-pyridinecarbonitrile. This can often be performed as a one-pot procedure.[4]
Step 2: Hydrolysis to 3,5-Difluoro-2-pyridinecarboxamide
-
Subject the 3,5-difluoro-2-pyridinecarbonitrile to acidic or basic hydrolysis. For example, heating with a strong acid like sulfuric acid will convert the nitrile group to a primary amide.
Step 3: Hofmann Rearrangement to this compound
-
Dissolve 3,5-difluoro-2-pyridinecarboxamide in a mixture of aqueous sodium hydroxide and an alcohol (e.g., methanol).
-
Cool the solution (e.g., to 0-5 °C) and slowly add an aqueous solution of sodium hypochlorite.
-
After the addition, allow the reaction to warm to room temperature and then heat (e.g., to 50-60 °C) until the reaction is complete.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layers, and concentrate under reduced pressure to obtain the final product.
Route 3: Ammonolysis and Reductive Dehalogenation
This pathway offers a straightforward approach starting from a dihalogenated pyridine precursor, such as 2,3-difluoro-5-chloropyridine. The strategy involves the selective introduction of the amino group followed by the removal of the extraneous halogen.
Mechanistic Insight
The first step is a nucleophilic aromatic substitution where ammonia (ammonolysis) displaces the most activated halogen. In 2,3-difluoro-5-chloropyridine, the fluorine at the 2-position is most susceptible to nucleophilic attack due to activation by the ring nitrogen. This step requires elevated temperature and pressure. The second step is a reductive dehalogenation, typically a catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is commonly used to selectively cleave the C-Cl bond in the presence of the C-F bonds and the amino group.
start [label="2,3-Difluoro-5-chloropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="2-Amino-3-fluoro-5-chloropyridine"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label=" Aqueous Ammonia\n (Ammonolysis, High T/P)"]; intermediate -> product [label=" H₂, Pd/C, Base\n (Reductive Dechlorination)"]; }
Diagram 3: Ammonolysis and reduction route.
Detailed Experimental Protocol
Adapted from Patent CN105669539A (for a related compound)[7]
Step 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine
-
Charge an autoclave with 2,3-difluoro-5-chloropyridine and an excess of aqueous ammonia.
-
Seal the reactor and heat to 120-140 °C for 20-24 hours. The internal pressure will increase significantly.
-
After cooling, a solid precipitate of the product will form. Filter the reaction mixture and wash the solid with water.
-
The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate) to recover more product.
-
Combine the solid product and the extracted product, and dry to obtain 2-amino-3-fluoro-5-chloropyridine. An 85% yield is reported for this step.[7]
Step 2: Synthesis of this compound
Note: The referenced patent produces 2-amino-3-fluoropyridine. The following is an adapted procedure for the target molecule, assuming a similar starting material and reactivity.
-
Dissolve 2-amino-3-fluoro-5-chloropyridine in a suitable solvent such as methanol or ethanol.
-
Add a base, such as triethylamine or sodium acetate, to neutralize the HCl generated during the reaction.
-
Add a palladium on carbon catalyst (e.g., 5-10 wt% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the mixture to remove the catalyst and concentrate the filtrate to yield this compound.
Comparative Analysis
| Feature | Route 1: SNAr via Hydrazine | Route 2: Hofmann Rearrangement | Route 3: Ammonolysis & Reduction |
| Starting Material | Polyfluoropyridine (e.g., 2,3,5,6-Tetrafluoropyridine) | 2,3,5-Trichloropyridine | 2,3-Difluoro-5-chloropyridine |
| Key Reagents | Hydrazine, Raney Ni, H₂ | KF, KCN, NaOCl, NaOH | Aqueous NH₃, Pd/C, H₂ |
| Number of Steps | 2 | 3-4 | 2 |
| Reported Yield | High[4] | High[3] | High (step 1 yield is ~85%)[7] |
| Scalability | Less suitable for large scale due to reactive intermediates[3][4] | Amenable to large scale production[3] | Suitable for large scale[7] |
| Safety/Handling | Use of highly reactive hydrazine and pyrophoric Raney Ni | Avoids highly reactive/toxic compounds, but uses cyanide | Requires high pressure/temperature autoclave |
| Advantages | Robust and well-established chemistry. | High yield and purity, designed for industrial scale. | Fewer steps, uses readily available materials. |
| Disadvantages | Hazardous reagents. | Multi-step process. | Harsh conditions (high T/P) in the first step. |
Conclusion and Recommendations
The choice of synthetic route to this compound is contingent upon the specific requirements of the researcher or organization, balancing factors of scale, safety, cost, and available equipment.
-
For laboratory-scale synthesis and rapid access , Route 1 (SNAr via Hydrazine) is a reliable and high-yielding option, provided the laboratory is equipped to handle hydrazine and Raney Nickel safely.
-
For large-scale industrial production , Route 2 (Hofmann Rearrangement) presents a compelling case. Although it involves more steps, it is designed for scalability and avoids the significant safety concerns associated with hydrazine, making it a more attractive process from a process safety management (PSM) perspective.[3]
-
Route 3 (Ammonolysis & Reduction) offers a good compromise with fewer steps and the use of common reagents. However, the requirement for a high-pressure reactor for the ammonolysis step may be a limiting factor for some laboratories.
Ultimately, each route provides a viable pathway to this important building block. A thorough risk assessment and consideration of the desired scale should guide the final selection of the synthetic strategy.
References
- Patent WO2025093631A1. (2023). A process for preparing this compound or a salt thereof. Google Patents.
- Patent WO2025093610A1. (2023). A process for preparing this compound or a salt thereof. Google Patents.
- Patent US20060047124A1. (2006). Process for preparing 2-aminopyridine derivatives. Google Patents.
- Patent CN105669539A. (2016). Preparation method of 2-amino-3-fluoropyridine. Google Patents.
- Wikipedia. (2023). Hofmann rearrangement.
- Patent CN101648904B. (2011). Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
- ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine.
- Colgin, N., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PMC - NIH.
- ResearchGate. (n.d.). Scheme 2. Hydrazine Bond Cleavage Using Raney Nickel.
- Chemist Wizards. (n.d.). Hofmann Rearrangement.
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
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- 2. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
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- 4. WO2025093610A1 - A process for preparing this compound or a salt thereof - Google Patents [patents.google.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. chemistwizards.com [chemistwizards.com]
- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Amino-3,5-difluoropyridine-Containing Compounds
Introduction: The Strategic Imperative for Metabolic Stability
In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic activity. Among these, metabolic stability stands out as a pivotal parameter that dictates a drug's in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[2] Therefore, a thorough and early assessment of metabolic stability is essential for selecting drug candidates with favorable pharmacokinetic profiles.[1][2]
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, found in numerous bioactive molecules.[3][4] However, unsubstituted aromatic rings are often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[5] A proven strategy to mitigate this liability is the introduction of fluorine atoms at metabolically vulnerable positions.[6] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, effectively "shielding" the molecule from metabolic attack.[6] The 2-amino-3,5-difluoropyridine moiety is a prime example of this strategy, where fluorine atoms are strategically placed to block common sites of aromatic hydroxylation, thereby enhancing metabolic stability.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the metabolic stability of compounds containing the this compound scaffold. We will delve into the underlying metabolic pathways, present validated experimental protocols for comparative analysis, and offer expert insights into data interpretation.
Part 1: The Metabolic Landscape of Fluorinated Aminopyridines
Anticipated Metabolic Pathways
Understanding the likely metabolic fate of a compound is the first step in designing a robust assessment strategy. For a this compound core, metabolism is primarily driven by Phase I oxidation, followed by Phase II conjugation.
-
Phase I Metabolism (Oxidation): This is typically mediated by the superfamily of CYP enzymes located in the liver and other tissues.[5]
-
Ring Hydroxylation: While the fluorine atoms at C3 and C5 block the most common sites of oxidation, residual metabolism may occur at the unsubstituted C4 or C6 positions.
-
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, a common metabolic pathway for heterocyclic compounds. A study on the related tracer [¹⁸F]3-fluoro-4-aminopyridine identified the corresponding N-oxide as a primary metabolite.[8]
-
Amino Group Oxidation: The exocyclic amino group can undergo oxidation. However, it's important to note that heteroaromatic amines, like aminopyridines, generally show a lower tendency for bioactivation into reactive metabolites compared to their aniline counterparts.[9]
-
-
Phase II Metabolism (Conjugation): If Phase I metabolism generates a hydroxyl group or utilizes the existing amino group, the compound can be further modified by Phase II enzymes. This process increases water solubility and facilitates excretion. Key conjugation reactions include:
-
Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Attachment of a sulfo group, catalyzed by sulfotransferases (SULTs).
-
The Causality of Fluorine's Stabilizing Effect
The strategic placement of fluorine at the 3- and 5-positions is a deliberate design choice rooted in mechanistic understanding. These positions are electronically susceptible to electrophilic attack, the initial step in CYP-mediated aromatic hydroxylation. By replacing hydrogen with the highly electronegative and sterically small fluorine atom, two key objectives are achieved:[6][7][10]
-
Blocking Metabolic Soft Spots: The C-F bond's high bond dissociation energy (~115 kcal/mol) makes it significantly more resistant to homolytic cleavage by CYP enzymes compared to a C-H bond (~100 kcal/mol).[6]
-
Altering Electronic Properties: The strong electron-withdrawing nature of fluorine deactivates the pyridine ring towards oxidative metabolism.[6][11]
This dual effect is why difluorination is a more robust strategy than monofluorination for enhancing metabolic stability.
Part 2: A Practical Guide to Assessing Metabolic Stability
The cornerstone of an early DMPK assessment involves in vitro assays that provide a reliable prediction of in vivo hepatic clearance.[12] The two most widely used systems are liver microsomes and hepatocytes.
Comparison of In Vitro Models: Microsomes vs. Hepatocytes
Choosing the right in vitro system is critical. The decision should be based on the specific questions being asked at a particular stage of drug discovery.
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Composition | Subcellular fraction containing endoplasmic reticulum. Rich in Phase I enzymes (CYPs, FMOs).[12][13] | Intact, whole liver cells. Contain both Phase I and Phase II enzymes, cofactors, and transporters.[12][14] |
| Metabolic Coverage | Primarily Phase I metabolism. Phase II can be studied with specific co-factor supplementation (e.g., UDPGA).[15] | Comprehensive Phase I and Phase II metabolism. Accounts for cellular uptake and efflux.[14][16] |
| Complexity & Cost | Relatively simple, high-throughput, and cost-effective.[13] | More complex, lower throughput, and higher cost. Considered the "gold standard" for in vitro clearance.[12][14] |
| Primary Output | Intrinsic clearance (CLint) related to Phase I enzymes.[12] | Overall hepatic intrinsic clearance (CLint) from all metabolic pathways.[14] |
| Best Use Case | Early-stage screening and ranking of compounds for Phase I stability.[13] | Lead optimization and prediction of human hepatic clearance for promising candidates.[14] |
Experimental Workflow for Metabolic Stability Assessment
The general workflow for both microsomal and hepatocyte stability assays follows a similar path from incubation to data analysis. This process is designed to be self-validating through the inclusion of appropriate controls.
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay (LMSA)
This assay is the workhorse for early-stage evaluation of a compound's susceptibility to Phase I metabolism.[13][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, etc.)[18]
-
Test compound and positive control (e.g., Verapamil, a high-clearance compound)
-
Phosphate buffer (100 mM, pH 7.4)[19]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[18][19]
-
Termination solution: Ice-cold acetonitrile containing an analytical internal standard (IS)[13]
-
96-well plates, incubator/shaker, centrifuge, LC-MS/MS system[17][19]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound and controls (e.g., 10 mM in DMSO). Serially dilute to create working solutions.[19]
-
On ice, prepare the main reaction mixture in phosphate buffer containing liver microsomes (final concentration ~0.5 mg/mL) and the NADPH regenerating system.[5][19]
-
Expert Insight: An NADPH regenerating system is crucial to maintain a constant concentration of the essential CYP enzyme cofactor (NADPH) throughout the incubation, ensuring the reaction rate is not limited by cofactor depletion.[18]
-
-
Incubation:
-
Aliquot the reaction mixture into a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[19]
-
Initiate the reaction by adding a small volume of the test compound working solution to the wells (final concentration typically 1 µM).[18]
-
Trustworthiness: Include three types of control wells for a self-validating system:
-
Time Zero (T0): Terminate immediately after adding the compound. This represents 100% compound remaining.
-
No Cofactor (-NADPH): A reaction mixture lacking the NADPH regenerating system. Any compound loss here indicates chemical instability or metabolism by non-NADPH-dependent enzymes.[15]
-
Positive Control: A compound with known metabolic properties to validate the activity of the microsomal batch.[5]
-
-
-
Sampling & Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a larger volume (e.g., 3-5 volumes) of the ice-cold acetonitrile/IS termination solution.[13][18]
-
Expert Insight: The cold organic solvent serves two purposes: it instantly precipitates the microsomal proteins to halt all enzymatic activity, and the internal standard allows for accurate quantification by correcting for variations in sample processing and instrument response.[13]
-
-
Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[13]
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more physiologically relevant measure of metabolic stability by incorporating both Phase I and Phase II enzymes, as well as cellular transport mechanisms.[14]
Objective: To determine the overall hepatic t½ and CLint of a test compound in a whole-cell system.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)[20]
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[21]
-
Test compound and positive controls (e.g., a Phase I substrate like Midazolam and a Phase II substrate like 7-Hydroxycoumarin)[20]
-
Termination solution: Ice-cold acetonitrile containing an internal standard (IS)[14]
-
Collagen-coated plates (optional for adherent cultures), CO2 incubator, centrifuge, LC-MS/MS system[20]
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Gently transfer the cells into pre-warmed incubation medium and determine cell viability and density using a method like Trypan Blue exclusion. Viability should typically be >80%.
-
Dilute the cell suspension to the desired final density (e.g., 0.5-1.0 million viable cells/mL).[21][22]
-
-
Incubation:
-
Aliquot the hepatocyte suspension into a plate.
-
Place the plate in a CO2 incubator at 37°C on an orbital shaker to allow the cells to equilibrate.[21]
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).[22]
-
Trustworthiness: As with the microsomal assay, include T0 samples, positive controls for both Phase I and II metabolism, and a control incubation with heat-inactivated hepatocytes to check for non-enzymatic degradation.[21]
-
-
Sampling & Termination:
-
Sample Analysis:
Part 3: Data Analysis, Interpretation, and Comparative Insights
Quantitative Data Analysis
The primary output of these assays is the rate of disappearance of the parent compound over time. From this, key pharmacokinetic parameters can be derived.
-
Plot the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine the Slope: The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) * 1000
-
For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / million cells) * 1000
-
These CLint values can then be scaled to predict in vivo hepatic clearance (CLh) in humans or preclinical species.[22]
Comparative Data Presentation
To illustrate the utility of the this compound scaffold, we present hypothetical data comparing it to a non-fluorinated analogue and a standard control compound.
| Compound | Assay System | t½ (min) | CLint | Stability Class |
| Verapamil (Control) | Human Liver Microsomes | 15 | 92.4 µL/min/mg | High Clearance |
| Human Hepatocytes | 25 | 55.4 µL/min/10⁶ cells | High Clearance | |
| 2-Aminopyridine Analogue | Human Liver Microsomes | 35 | 39.6 µL/min/mg | Moderate Clearance |
| Human Hepatocytes | 50 | 27.7 µL/min/10⁶ cells | Moderate Clearance | |
| This compound Cmpd | Human Liver Microsomes | >120 | <11.5 µL/min/mg | Low Clearance |
| Human Hepatocytes | >180 | <7.7 µL/min/10⁶ cells | Low Clearance |
This is representative data for illustrative purposes.
The data clearly demonstrates the significant improvement in metabolic stability (longer half-life, lower clearance) afforded by the difluoro substitution pattern.
Identifying Key Enzymes and Metabolites
-
CYP Reaction Phenotyping: To identify which specific CYP enzymes are responsible for the observed metabolism (even if it's slow), a reaction phenotyping study is performed. This involves either incubating the compound with a panel of individual recombinant human CYP enzymes or using specific chemical inhibitors for each major CYP in a microsomal incubation.[23][24] Knowing the responsible enzymes (e.g., CYP3A4, 2D6, 2C9) is critical for predicting potential drug-drug interactions.[25]
-
Metabolite Identification: The samples from the stability assays can be further analyzed using high-resolution LC-MS/MS to identify the structures of metabolites.[26][27] This involves searching for new mass peaks corresponding to expected metabolic transformations (e.g., a +16 Da mass shift for hydroxylation or N-oxidation).[28] This information confirms the metabolic pathways and can guide further chemical modifications if needed.
Caption: Potential metabolic pathways for this compound compounds.
Conclusion
Assessing the metabolic stability of this compound-containing compounds is a critical step in drug development. The strategic incorporation of fluorine at the 3- and 5-positions is a mechanistically sound approach to block oxidative metabolism and enhance stability, a hypothesis that must be confirmed experimentally. By employing a tiered in vitro strategy, starting with high-throughput microsomal assays and progressing to the more comprehensive hepatocyte model, researchers can gain a clear understanding of a compound's metabolic profile. This systematic approach, which combines quantitative clearance data with qualitative metabolite identification and enzyme phenotyping, provides the crucial insights needed to select and advance drug candidates with a higher probability of in vivo success.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Li, Y., Li, S., & Pearson, P. G. (2006). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
- ReadyCell. (n.d.). In vitro drug metabolism.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- National Institutes of Health. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
- Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions.
- PubMed. (2005, June). Bioactivation of 2,3-diaminopyridine-containing bradykinin B1 receptor antagonists: irreversible binding to liver microsomal proteins and formation of glutathione conjugates.
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Introduction: The Strategic Importance of 2-Amino-3,5-difluoropyridine in Modern Chemistry
An In-Depth Guide to the Kinetic Studies of 2-Amino-3,5-difluoropyridine Reactions: A Comparative Analysis for Drug Development Professionals
This compound is a heterocyclic aromatic compound that has garnered significant attention as a crucial building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, stemming from an electron-donating amino group and two strongly electron-withdrawing fluorine atoms on a pyridine ring, create a platform for highly chemoselective reactions.[1][3] This guide provides a comparative analysis of the reaction kinetics of this compound, offering insights into its performance against other functionalized pyridines and detailing the experimental methodologies required for precise kinetic analysis. For researchers and drug development professionals, understanding the kinetic profile of this versatile intermediate is paramount for optimizing reaction conditions, maximizing yields, and scaling up production for industrial applications.[1][4][5]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The inherent electron-deficient nature of the pyridine ring is significantly amplified by the two fluorine substituents, making the ring highly susceptible to nucleophilic attack.[1][3] The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.[3]
Causality Behind Experimental Choices in SNAr Reactions
The choice of nucleophile, solvent, and base is critical in controlling the rate and selectivity of SNAr reactions involving this compound. A wide range of nucleophiles can be employed under relatively mild conditions.[1]
-
Oxygen Nucleophiles (Alcohols, Phenols): These reactions typically require a strong base, such as potassium tert-butoxide, to generate the corresponding alkoxide or phenoxide in situ. The reaction is often conducted in a polar aprotic solvent like THF at moderately elevated temperatures (e.g., 50°C) to achieve complete conversion.[1]
-
Nitrogen Nucleophiles (Primary and Secondary Amines): These reactions often necessitate higher temperatures (e.g., 120°C) and the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HF produced. DMSO is a common solvent choice due to its high boiling point and ability to solvate the intermediates.[1]
-
Sulfur Nucleophiles (Thiols): Thiols readily participate in SNAr reactions under conditions similar to those used for nitrogen nucleophiles.[1]
Comparative Performance Against Alternative Pyridines
The reactivity of this compound can be benchmarked against other halogenated pyridines. For instance, in 4-Amino-3,5-dichloro-2,6-difluoropyridine, the fluorine atoms at the 2- and 6-positions are significantly more activated towards nucleophilic displacement than the chlorine atoms.[6] This differential reactivity allows for selective functionalization. In this compound, the positions ortho and para to the nitrogen are activated, and the amino group further influences the regioselectivity of the attack.
Experimental Design for Kinetic Studies
A robust kinetic study is a self-validating system. It is designed not just to measure a rate but to elucidate the mechanism and the influence of each component.
Workflow for a Typical Kinetic Experiment
Caption: Workflow for a kinetic study of a bimolecular reaction.
Detailed Experimental Protocol: Monitoring SNAr Kinetically
This protocol describes a method for determining the second-order rate constant for the reaction of this compound with a generic nucleophile using UV-Vis stopped-flow spectrophotometry.[7]
I. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in anhydrous acetonitrile).
-
Prepare a series of stock solutions of the nucleophile in anhydrous acetonitrile at varying concentrations (e.g., 100 mM, 150 mM, 200 mM, 250 mM, 300 mM). This will establish pseudo-first-order conditions where the nucleophile is in large excess.
-
If a base or catalyst is used, prepare a stock solution at a constant concentration.
II. Instrumental Setup:
-
Use a stopped-flow spectrophotometer to allow for rapid mixing and data acquisition.
-
Set the temperature of the sample handling unit to the desired reaction temperature (e.g., 298 K).
-
Determine the wavelength of maximum absorbance difference between reactants and products by acquiring full spectra.[7]
III. Data Acquisition:
-
Load one syringe with the this compound solution and the other with a specific concentration of the nucleophile solution.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Record the change in absorbance at the predetermined wavelength as a function of time until the reaction is complete.
-
Repeat the experiment for each concentration of the nucleophile, performing multiple runs for each concentration to ensure reproducibility.
IV. Data Analysis:
-
Fit the absorbance vs. time data to a single exponential function to obtain the pseudo-first-order rate constant (k_obs) for each nucleophile concentration.
-
Plot k_obs versus the concentration of the nucleophile.
-
The slope of the resulting linear plot will be the second-order rate constant (k_2).
Key Analytical Methods for Kinetic Monitoring
| Method | Principle | Application & Rationale |
| Gas Chromatography (GC) | Separation of volatile compounds followed by detection (FID or MS). | Considered the standard for analyzing pyridine compounds.[8] High-resolution GC (HRGC) provides excellent separation and sensitivity, ideal for tracking the disappearance of starting material and the appearance of products.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid matrix. | Highly compatible with biological samples and for monitoring reactions in solution without derivatization.[8][9] Essential for non-volatile products. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | 19F NMR is particularly useful for fluorinated compounds, allowing for clear differentiation between reactant and product signals.[10] Can be used for in-situ monitoring to determine conversion and product ratios. |
| UV-Vis Stopped-Flow Spectrophotometry | Measures changes in light absorbance of a solution over time. | Ideal for fast reactions. Enables the determination of initial rates by rapidly mixing reactants and monitoring absorbance changes under pseudo-first-order conditions.[7] |
Advanced Kinetic Studies: Beyond SNAr
While SNAr is dominant, other transformations are crucial for derivatizing this compound.
Catalytic C-H Arylation
The electronic properties of this compound allow for highly selective catalytic C–H arylation.[3] The amino group and fluorine atoms act as directing groups, guiding the metal catalyst to specific vacant positions on the ring. Kinetic studies in this area focus on catalyst loading, ligand effects, and temperature to understand the rate-determining step, which is often oxidative addition or reductive elimination in the catalytic cycle.
Electrophilic Halogenation and Kinetic Isotope Effects (KIE)
Kinetic studies on the electrophilic halogenation of related 2-aminopyridines provide a powerful tool for mechanistic elucidation. For example, a study on the iodination of a 2-aminopyridine derivative using N-iodosuccinimide (NIS) revealed a significant kinetic isotope effect (KIE).[10]
-
Experimental Insight: By preparing a 3,5-dideuterio derivative of the aminopyridine, researchers observed an overall kH/kD of 2.65.[10]
-
Mechanistic Implication: A KIE value greater than 1 indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. This finding was crucial in distinguishing between possible reaction pathways.
This type of experiment is foundational for any in-depth kinetic analysis of new reactions involving this compound.
Caption: Factors influencing different reaction pathways.
Conclusion and Future Outlook
This compound is a privileged scaffold whose reactivity is dominated by its unique electronic structure. A thorough understanding of its reaction kinetics, particularly in SNAr, is essential for its effective use in complex molecule synthesis. This guide has outlined the key comparative aspects of its reactivity and provided a framework for conducting rigorous kinetic studies. By applying these principles and methodologies, researchers can accelerate the development of novel pharmaceuticals and other high-value chemical entities. Future kinetic investigations should focus on quantifying the directing effects of the substituents and exploring new catalytic systems to further expand the synthetic utility of this versatile building block.
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assessing the environmental impact of different 2-Amino-3,5-difluoropyridine synthesis methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The production of 2-Amino-3,5-difluoropyridine, a key building block in the synthesis of various pharmaceutical agents, necessitates a thorough evaluation of its synthetic pathways from an environmental perspective. As the chemical industry pivots towards greener and more sustainable practices, understanding the ecological footprint of these processes is paramount. This guide provides an objective, in-depth comparison of three prominent synthetic routes to this compound, offering a detailed analysis of their experimental protocols, quantitative green chemistry metrics, and a qualitative assessment of the associated hazards.
Introduction to the Synthetic Pathways
Three primary routes for the synthesis of this compound have been identified, each originating from a different starting material:
-
Route A: From Pentafluoropyridine: This classic approach involves the sequential nucleophilic substitution of fluorine atoms on the highly reactive pentafluoropyridine ring.
-
Route B: From 2,3-Difluoro-5-chloropyridine: This pathway utilizes a dihalogenated pyridine precursor, introducing the amino group via ammonolysis followed by a reduction step.
-
Route C: From 2,3,5-Trichloropyridine: A more recently developed route that starts with a readily available trichlorinated pyridine and proceeds through a series of transformations, culminating in a Hofmann rearrangement.
This guide will dissect each route, evaluating their respective strengths and weaknesses through the lens of green chemistry principles.
Route A: The Pentafluoropyridine Pathway - High Yield at a High Cost
The synthesis of this compound from pentafluoropyridine is a well-established method known for its high yields. However, its suitability for large-scale production is questionable due to the use of highly reactive and hazardous reagents[1][2]. The process typically involves a two-step sequence: hydrazinolysis followed by reductive cleavage of the N-N bond.
Experimental Workflow
Caption: Workflow for the synthesis of this compound from pentafluoropyridine.
Environmental Impact Assessment
While this route can deliver the target molecule in high yield, its environmental profile is marred by several factors:
-
Hazardous Reagents: The use of hydrazine monohydrate, a suspected carcinogen and highly toxic substance, poses significant health and safety risks. Raney nickel, the catalyst used for the reduction step, is pyrophoric and requires careful handling.
-
Difficult to Source Starting Material: Pentafluoropyridine is not as readily available as other halogenated pyridines, which can impact the overall cost and sustainability of the process[2].
-
Waste Generation: The reaction generates toxic intermediates and byproducts, complicating waste disposal and increasing the environmental burden.
Due to these significant drawbacks, the pentafluoropyridine route is generally considered less favorable for industrial-scale production, despite its synthetic efficiency.
Route B: The 2,3-Difluoro-5-chloropyridine Pathway - A Two-Step Approach with Milder Conditions
This synthetic route offers an alternative to the hazardous reagents used in the pentafluoropyridine method. It involves the ammonification of 2,3-difluoro-5-chloropyridine to introduce the amino group, followed by a reduction step to remove the chlorine atom.
Experimental Workflow
Caption: Workflow for the synthesis of this compound from 2,3-difluoro-5-chloropyridine.
Environmental Impact Assessment
This route presents a more favorable environmental profile compared to the pentafluoropyridine pathway:
-
Avoidance of Highly Toxic Reagents: This method circumvents the use of hydrazine, opting for a less hazardous ammonification step.
-
Milder Reaction Conditions: While the ammonification requires elevated temperature and pressure, the subsequent reduction is a standard catalytic hydrogenation.
-
Readily Available Starting Material: 2,3-Difluoro-5-chloropyridine is a more accessible starting material than pentafluoropyridine.
However, the use of a palladium catalyst, while effective, adds to the cost and requires recovery and recycling processes to be truly sustainable. The overall yield and atom economy of this route are critical factors in its overall greenness.
Route C: The 2,3,5-Trichloropyridine Pathway - A Greener and More Scalable Approach
A more modern and arguably greener approach to this compound starts from the readily available and inexpensive 2,3,5-trichloropyridine. This multi-step synthesis culminates in a Hofmann rearrangement and is designed to be more suitable for large-scale production by avoiding prohibitively toxic or unstable compounds[1].
Experimental Workflow
Caption: Multi-step workflow for the synthesis of this compound from 2,3,5-trichloropyridine.
Environmental Impact Assessment
This route is presented as a significant improvement in terms of environmental impact and scalability[1][2]:
-
Readily Available and Inexpensive Starting Material: 2,3,5-Trichloropyridine is a commodity chemical, making this route economically viable.
-
Avoidance of Highly Hazardous Reagents: This pathway avoids the use of hydrazine and pyrophoric catalysts like Raney nickel. The reagents used in the Hofmann rearrangement (sodium hypochlorite and sodium hydroxide) are common and relatively safe to handle with standard precautions.
-
Scalability: The process is designed to be amenable to large-scale production, a key consideration for industrial applications[1].
While this route involves multiple steps, the overall process is more controlled and utilizes less hazardous materials, positioning it as a more sustainable alternative.
Quantitative Comparison of Green Chemistry Metrics
To provide a more objective comparison, key green chemistry metrics were calculated for each route based on published experimental data.
| Metric | Route A (from Pentafluoropyridine) | Route B (from 2,3-Difluoro-5-chloropyridine) | Route C (from 2,3,5-Trichloropyridine) |
| Overall Yield | High (assumed ~80%) | ~77.5% | ~60-70% |
| Atom Economy (Theoretical) | ~55% | ~75% | ~30% |
| Estimated E-Factor | High | Moderate | Moderate |
| Process Mass Intensity (PMI) | Very High | High | High |
Note: The values for Route A are estimated due to the lack of a complete, unified experimental protocol in the searched literature. The Atom Economy for Route C is lower due to the multi-step nature of the synthesis. However, the E-factor and PMI, which account for all materials used, provide a more practical measure of the waste generated.
Detailed Experimental Protocols
Route C: Synthesis from 2,3,5-Trichloropyridine
Step 1: Synthesis of 3,5-Difluoro-2-pyridinecarbonitrile
-
To a solution of 2,3,5-trichloropyridine in a suitable solvent, potassium fluoride is added as the fluorinating agent.
-
The reaction mixture is heated to facilitate the halogen exchange.
-
Potassium cyanide is then introduced to the reaction mixture to replace the chlorine at the 2-position with a cyano group.
-
A second fluorination step is carried out to replace the remaining chlorine atom.
-
The resulting 3,5-difluoro-2-pyridinecarbonitrile is isolated and purified.
Step 2: Hydrolysis to 3,5-Difluoro-2-pyridinecarboxamide
-
The 3,5-difluoro-2-pyridinecarbonitrile is subjected to hydrolysis, typically under acidic or basic conditions.
-
The reaction mixture is heated to drive the conversion to the corresponding amide.
-
The 3,5-difluoro-2-pyridinecarboxamide is then isolated and purified.
Step 3: Hofmann Rearrangement to this compound
-
3,5-Difluoro-2-pyridinecarboxamide is treated with an aqueous solution of sodium hypochlorite and sodium hydroxide.
-
The reaction mixture is stirred at ambient temperature, followed by gentle heating to complete the rearrangement.
-
The final product, this compound, is then extracted and purified[2].
Conclusion: A Move Towards Greener Synthesis
The environmental assessment of the different synthetic routes for this compound clearly indicates a trend towards greener and more sustainable chemical processes. While the traditional route starting from pentafluoropyridine offers high yields, its reliance on hazardous reagents makes it unsuitable for modern, large-scale production. The pathway from 2,3-difluoro-5-chloropyridine presents a viable alternative with a better safety profile.
However, the multi-step synthesis starting from the readily available 2,3,5-trichloropyridine emerges as the most promising route from an industrial and environmental standpoint. Despite its lower theoretical atom economy, its use of less hazardous and more accessible materials, coupled with its amenability to large-scale production, aligns well with the principles of green chemistry. This comprehensive comparison should serve as a valuable guide for researchers and drug development professionals in selecting the most appropriate and sustainable synthetic strategy for this compound.
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A Comparative Guide to the Synthetic Pathways of 2-Amino-3,5-difluoropyridine: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
The strategic incorporation of fluorine atoms into pharmaceutical candidates has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. Within this chemical space, 2-Amino-3,5-difluoropyridine serves as a critical building block for a variety of biologically active molecules. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, offering a comparative cost-benefit analysis to inform researchers, scientists, and drug development professionals in their synthetic planning and scale-up decisions.
Introduction to this compound
This compound is a key structural motif in numerous pharmaceutical agents. Its utility is highlighted in the synthesis of novel therapeutics, including kinase inhibitors and treatments for infectious diseases. The presence and positioning of the fluorine atoms and the amino group provide a unique electronic profile and opportunities for diverse chemical modifications. Given its importance, the efficient and cost-effective synthesis of this compound is of paramount importance. This guide will dissect three primary synthetic pathways, evaluating them on the basis of yield, cost of raw materials, reaction conditions, and safety and environmental considerations.
Pathway 1: Synthesis from Polyfluorinated Pyridines
A common and well-established route to this compound begins with highly fluorinated pyridine derivatives, such as pentafluoropyridine or 2,3,5,6-tetrafluoropyridine. This pathway leverages the high reactivity of these starting materials towards nucleophilic aromatic substitution.
Reaction Scheme
The general approach involves a two-step sequence:
-
Hydrazination: Reaction of the polyfluorinated pyridine with hydrazine monohydrate to selectively displace a fluorine atom at the 2-position.
-
Reductive Cleavage: Hydrogenation of the resulting hydrazino-intermediate, typically using a Raney nickel catalyst, to yield the desired 2-amino product.
Caption: Pathway 1: Synthesis from Polyfluorinated Pyridines.
Experimental Protocol
Step 1: Hydrazination of 2,3,5,6-Tetrafluoropyridine
-
To a solution of 2,3,5,6-tetrafluoropyridine in a suitable solvent such as n-propanol, add hydrazine monohydrate.
-
The reaction mixture is typically refluxed for several hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then worked up, for example, by dissolving in a solvent like chloromethane, washing with water, and drying over anhydrous magnesium sulfate.
Step 2: Reductive Cleavage of 2-Hydrazino-3,5-difluoropyridine
-
The crude 2-hydrazino-3,5-difluoropyridine is dissolved in a solvent like methanol.
-
A Raney nickel catalyst is added to the solution.
-
The mixture is hydrogenated in a suitable reactor under a hydrogen atmosphere at room temperature for approximately 24 hours.[1]
-
After the reaction is complete, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield this compound.[1]
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | This pathway is reported to produce high yields and high purity products (over 98%).[1][2][3] |
| Cost | The primary cost driver for this route is the starting material. Pentafluoropyridine and 2,3,5,6-tetrafluoropyridine are relatively expensive. Hydrazine monohydrate and Raney nickel are more moderately priced. |
| Conditions | The reaction conditions are generally mild, avoiding high pressures and temperatures, which can be advantageous for laboratory-scale synthesis.[3] |
| Safety & Environment | The major drawback of this route is the use of hydrazine monohydrate, which is highly toxic, corrosive, and a suspected carcinogen.[4][5] Extreme caution and appropriate safety measures are essential when handling this reagent. |
Pathway 2: Synthesis from 2,3-Difluoro-5-chloropyridine
This pathway offers an alternative starting point and proceeds via an initial amination followed by a reduction step.
Reaction Scheme
The synthesis involves two main steps:
-
Ammonolysis: Reaction of 2,3-difluoro-5-chloropyridine with ammonia to introduce the amino group at the 2-position, yielding 2-amino-3-fluoro-5-chloropyridine.
-
Reductive Dechlorination: Removal of the chlorine atom by catalytic hydrogenation to afford the final product.
Caption: Pathway 2: Synthesis from 2,3-Difluoro-5-chloropyridine.
Experimental Protocol
Step 1: Ammonolysis of 2,3-Difluoro-5-chloropyridine
-
2,3-difluoro-5-chloropyridine is reacted with aqueous ammonia in a high-pressure autoclave.[6]
-
The reaction is heated to a temperature between 110-140°C for 16-24 hours.[6]
-
After cooling, the product, 2-amino-3-fluoro-5-chloropyridine, is isolated. This can be achieved by filtration and extraction with a suitable organic solvent like ethyl acetate.[6]
Step 2: Reductive Dechlorination of 2-Amino-3-fluoro-5-chloropyridine
-
The 2-amino-3-fluoro-5-chloropyridine intermediate is dissolved in a solvent such as methanol.
-
A palladium on carbon (Pd/C) catalyst is added.
-
The mixture is subjected to catalytic hydrogenation.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | This pathway is reported to have a high overall yield, with a total yield of up to 77.5% being cited.[6] The ammonolysis step can achieve yields of over 85%.[6] |
| Cost | The starting material, 2,3-difluoro-5-chloropyridine, is a commercially available intermediate with a moderate cost. Ammonia is an inexpensive reagent. The main cost in the reduction step is the palladium catalyst. |
| Conditions | The ammonolysis step requires high pressure and elevated temperatures, which may necessitate specialized equipment, particularly for larger-scale synthesis. |
| Safety & Environment | This route avoids the use of highly toxic hydrazine. However, handling ammonia under pressure requires appropriate safety protocols. The use of a heavy metal catalyst (palladium) may require consideration for removal from the final product and waste streams. |
Pathway 3: Multi-step Synthesis from 2,3,5-Trichloropyridine
This pathway represents a more complex but potentially cost-effective route for large-scale production, starting from a readily available and inexpensive raw material.
Reaction Scheme
This is a four-step synthesis:
-
Fluorination: Selective replacement of chlorine atoms with fluorine using a fluoride source like potassium fluoride to produce 2-fluoro-3,5-dichloropyridine and subsequently 3,5-difluoro-2-chloropyridine. A more direct route to 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine has also been reported with yields over 90%.[7]
-
Cyanation: Introduction of a cyano group by reacting with a cyanide source, yielding 3,5-difluoro-2-pyridinecarbonitrile.
-
Hydrolysis: Conversion of the nitrile to the corresponding carboxamide, 3,5-difluoro-2-pyridinecarboxamide.
-
Hofmann Rearrangement: Treatment of the amide with a hypohalite and a strong base to yield the final this compound.
Caption: Pathway 3: Synthesis from 2,3,5-Trichloropyridine.
Experimental Protocol
Step 1: Fluorination of 2,3,5-Trichloropyridine
-
2,3,5-trichloropyridine is reacted with a fluoride source, such as potassium fluoride, in a polar aprotic solvent (e.g., DMSO or NMP) at elevated temperatures. A phase-transfer catalyst may also be employed.[7]
Step 2: Cyanation of 2-Fluoro-3,5-dichloropyridine
-
The fluorinated intermediate is reacted with a cyanide salt, such as sodium or potassium cyanide.
Step 3: Hydrolysis of 3,5-Difluoro-2-pyridinecarbonitrile
-
The nitrile is hydrolyzed to the amide, for example, by heating with aqueous acid.
Step 4: Hofmann Rearrangement of 3,5-Difluoro-2-pyridinecarboxamide
-
The amide is treated with a hypohalite source (e.g., sodium hypochlorite) and a strong base (e.g., sodium hydroxide) in an aqueous medium.[2]
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | While this is a longer sequence, individual steps can have good to excellent yields. For instance, the cyanation of 3,5-dichloro-2-fluoropyridine to 3,5-dichloro-2-pyridinecarbonitrile has been reported with a 71% yield, and the final Hofmann rearrangement can proceed with an 89% yield.[2][8] However, the cumulative yield over four steps will be lower than the two-step pathways. |
| Cost | The primary advantage of this route is the low cost of the starting material, 2,3,5-trichloropyridine. The reagents for each step are also generally inexpensive. This makes it an attractive option for large-scale industrial production where raw material costs are a major consideration. |
| Conditions | The multiple steps and purifications required increase the operational complexity. The fluorination step often requires high temperatures. |
| Safety & Environment | This pathway involves the use of toxic cyanide salts, which requires stringent safety protocols for handling and waste disposal. |
Alternative Synthetic Strategies
While the three pathways detailed above are the most established, other modern synthetic methods could be considered:
-
Chichibabin Amination: This reaction involves the direct amination of a pyridine ring using sodium amide. While a classic reaction, its application to difluoropyridines may be challenging due to the potential for competing side reactions and the harsh conditions often required.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It could potentially be applied to a 2-halo-3,5-difluoropyridine. However, the cost of the palladium catalyst and specialized ligands, as well as the need to first synthesize a suitable halo-precursor, may make it less cost-effective for large-scale production compared to the other routes.
Comparative Summary and Recommendation
| Pathway | Starting Material | Number of Steps | Overall Yield | Key Reagents | Cost of Starting Material | Safety/Environmental Concerns |
| 1 | Polyfluorinated Pyridine | 2 | High | Hydrazine monohydrate, Raney Ni | High | High toxicity of hydrazine |
| 2 | 2,3-Difluoro-5-chloropyridine | 2 | High (up to 77.5%)[6] | Ammonia, Pd/C | Moderate | High pressure for ammonolysis, heavy metal catalyst |
| 3 | 2,3,5-Trichloropyridine | 4 | Moderate (cumulative) | KF, KCN/NaCN, NaOH, NaOCl | Low | Use of toxic cyanides |
Recommendation:
-
For laboratory-scale synthesis and rapid access to the material where cost is less of a concern, Pathway 1 (from polyfluorinated pyridines) offers a high-yielding and relatively mild two-step process. However, the significant health risks associated with hydrazine must be carefully managed.
-
For process development and scale-up, Pathway 2 (from 2,3-difluoro-5-chloropyridine) presents a compelling balance of high overall yield, fewer steps than Pathway 3, and avoidance of extremely toxic reagents like hydrazine and cyanides. The need for a pressure reactor for the ammonolysis is a key consideration for equipment availability.
-
For large-scale industrial production where minimizing raw material cost is the primary driver, Pathway 3 (from 2,3,5-trichloropyridine) is the most economically viable option. Despite the longer sequence and the need to handle cyanides, the low cost of the starting material provides a significant advantage at scale.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale, available budget, equipment, and the safety and environmental regulations of the facility. This guide provides the foundational data to make an informed and strategic decision.
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Safety Operating Guide
Proper Disposal of 2-Amino-3,5-difluoropyridine: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Key Synthetic Building Block.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-3,5-difluoropyridine, a halogenated pyridine derivative increasingly utilized in pharmaceutical and materials science research. Adherence to these procedures is critical for minimizing risks to personnel and ensuring regulatory compliance.
Immediate Safety and Hazard Profile
Before handling or disposing of this compound, it is imperative to understand its hazard profile. This compound is classified as a hazardous substance.[1]
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2] May cause respiratory irritation.[1][3]
-
Environmental: Should not be released into the environment.[1]
Essential Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound and its waste:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[4] If airborne dust is a risk, a respirator may be required. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the process for the safe collection, storage, and disposal of this compound waste from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step to prevent dangerous reactions and ensure correct disposal.
-
Designate as Hazardous Waste: All materials contaminated with this compound, including unused product, reaction residues, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and spill cleanup materials, must be treated as hazardous waste.[1]
-
Segregate Halogenated Waste: This compound is a halogenated organic substance. It must be collected in a waste stream specifically designated for halogenated organic compounds, separate from non-halogenated solvents and other waste streams.[5]
Step 2: Waste Containerization
The choice of waste container is crucial for the safe containment of hazardous materials.
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container made of a compatible material such as glass or high-density polyethylene (HDPE).[5]
-
Ensure Proper Sealing: The container must have a tightly sealing screw cap to prevent the escape of vapors and to avoid spills.[5] Do not leave funnels in the container.[6]
Step 3: Labeling of Hazardous Waste
Accurate and clear labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[7]
-
Complete the Label Information: The label must, at a minimum, include the following information[6][7]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all chemical constituents and their approximate percentages.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
Step 4: Accumulation and Storage of Waste
Proper storage of hazardous waste in the laboratory is regulated to minimize risks.
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.[8]
-
Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when adding waste.[6]
-
Segregated Storage: Store the sealed waste container in a designated, well-ventilated, and secure area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[2]
-
Generator Status and Accumulation Limits: Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) dictates the maximum amount of hazardous waste that can be accumulated and the timeframe for its disposal.[9][10] Familiarize yourself with your institution's generator status and its specific requirements.
Step 5: Arranging for Disposal
The final disposal of this compound must be handled by licensed professionals.
-
Contact Your EHS Department: When the waste container is nearly full (e.g., 90%), or the accumulation time limit is approaching, contact your institution's EHS department or the designated chemical safety office to arrange for a waste pickup.[11]
-
Provide Necessary Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal vendor for the transportation and ultimate disposal of the chemical, which is typically done via high-temperature incineration.[2][12]
The logical flow for the disposal of this compound is illustrated in the diagram below.
Spill and Emergency Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
Small Spills (Manageable by Laboratory Personnel)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full PPE as outlined in Section 1.1.
-
Contain the Spill: If it is a solid, carefully sweep or scoop the material to avoid creating dust.[13] For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14][15]
-
Absorb and Collect: Cover the spill with the absorbent material, working from the outside in.[14] Once fully absorbed, carefully scoop the material into a designated hazardous waste container.[13]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[12]
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[2]
Large Spills (Requiring Emergency Response)
-
Evacuate Immediately: If the spill is large, if you feel unwell, or if you are unsure how to handle it, evacuate the area immediately.[12]
-
Isolate the Area: Close the doors to the laboratory and prevent others from entering.
-
Call for Emergency Assistance: Contact your institution's emergency response number or 911. Provide them with the chemical name and any available information from the Safety Data Sheet (SDS).[11]
Concluding Remarks: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to this guide and your institution's specific protocols, you contribute to a safer research environment for yourself and your colleagues, while ensuring the protection of our environment.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3,5-difluoropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Handling halogenated pyridine derivatives like 2-Amino-3,5-difluoropyridine is a cornerstone of modern pharmaceutical and agrochemical synthesis. Its unique structure, featuring fluorine atoms that can enhance metabolic stability and a reactive amino group, makes it a valuable intermediate.[1] However, its utility in the lab is matched by its potential hazards. A cavalier approach to personal safety is not an option.
This guide moves beyond a simple checklist. It provides a comprehensive, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is controlled and secure.
The "Why": A Hazard-Based Rationale for PPE
Understanding the specific risks posed by this compound is the critical first step in establishing a robust safety protocol. This compound is not benign; it is classified with several hazards that dictate our protective strategy. According to safety data sheets (SDS), it is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] It is also a known irritant to the skin, eyes, and respiratory system.[2][3][4][5]
| Hazard Classification | GHS Hazard Statement | Implication for PPE Selection |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Requires a complete barrier (gloves, lab coat) to prevent skin absorption and respiratory protection to prevent inhalation. |
| Skin Corrosion/Irritation | H315 | Mandates the use of chemically resistant gloves and protective clothing. |
| Serious Eye Damage/Eye Irritation | H319 | Requires chemical splash goggles at a minimum; a face shield is recommended for splash risks. |
| Specific Target Organ Toxicity (Single Exposure) | H335 (Respiratory Irritation) | Necessitates handling in a certified chemical fume hood and may require respiratory protection. |
This data is synthesized from multiple safety data sheets.[2][3][4][5]
The "How": A Multi-Layered PPE Protocol
Based on the identified hazards, a multi-layered approach to PPE is essential. Each component serves a specific purpose, and their combined use creates an effective barrier against exposure.
Eye and Face Protection: The Non-Negotiable First Line
Any procedure involving this compound, which is a solid, carries a risk of dust or particle release, as well as potential splashes if used in solution.[6]
-
Minimum Requirement: Chemical splash goggles with side shields are mandatory. Standard safety glasses do not provide adequate protection from splashes or fine dust.
-
Best Practice/High-Risk Operations: When handling larger quantities or performing vigorous mixing where splashing is a significant risk, a face shield must be worn in addition to chemical splash goggles.[7]
Hand Protection: Selecting the Right Barrier
The compound is harmful in contact with skin.[2][3] Therefore, selecting the correct glove material is critical.
-
Glove Protocol:
-
Inspect: Always inspect gloves for tears or punctures before use.[2]
-
Double-Gloving: For extended operations, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Regular Changes: Change gloves frequently (e.g., every 30-60 minutes) and immediately if you know or suspect contamination has occurred.[8]
-
Proper Removal: Remove gloves without touching the outside of the glove with your bare skin to prevent contamination.[2]
-
Body Protection: Shielding Against Contamination
A standard cotton lab coat is insufficient.
-
Lab Coat: A flame-retardant lab coat, fully buttoned with tight-fitting cuffs, is required.[7] The cuffs should be tucked under the cuffs of your inner gloves.
-
Apron: For tasks with a high splash potential, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Footwear: Never wear open-toed shoes, sandals, or perforated shoes in a laboratory setting. Fully enclosed, chemical-resistant footwear is mandatory to protect against spills.[9]
Respiratory Protection: Controlling Inhalation Exposure
This compound may cause respiratory irritation and is harmful if inhaled.[2][4]
-
Primary Engineering Control: All handling of this solid compound must be performed inside a certified chemical fume hood to control the release of dust and vapors.[6] This is the primary method of respiratory protection.
-
Secondary Respiratory Protection: In situations where engineering controls are not sufficient or during a large spill cleanup, a respirator is necessary. An N95 particulate respirator may be sufficient for dust, but for vapors or unknown concentrations, a full-face respirator with appropriate chemical cartridges should be used.[8][10] All personnel requiring a respirator must be fit-tested and trained in accordance with institutional and regulatory standards.
Operational Plan: A Step-by-Step Safety Workflow
A clear, procedural approach ensures that safety is integrated into every step of the handling process.
Caption: Workflow for Safely Handling this compound.
Emergency Response: Immediate Actions for Exposure
Even with the best precautions, accidents can happen. Immediate and correct first aid is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[2][5] Do NOT induce vomiting.[7] Call a poison control center or doctor immediately for treatment advice.
Decontamination and Disposal: Closing the Loop
Safety does not end when the experiment is complete.
-
Waste Disposal: All this compound waste and any materials used to clean up spills are considered hazardous waste.[2] They must be collected in a suitable, labeled, and closed container for disposal by a licensed hazardous waste contractor.[2][7] Never dispose of this chemical down the drain.[6]
-
Contaminated PPE: All disposable PPE (gloves, etc.) used while handling the compound should be considered contaminated and disposed of as hazardous waste according to your institution's guidelines.
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you can confidently work with this compound, leveraging its synthetic utility while ensuring the highest standards of personal and environmental safety.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
